9,9-Dimethyl-2-nitro-9H-fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
9,9-dimethyl-2-nitrofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVINZCDHRVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677323 | |
| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605644-46-0 | |
| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 9,9-Dimethyl-2-nitro-9H-fluorene, a key intermediate in the development of advanced organic electronic materials and pharmaceutical compounds.[1][2] This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for the two primary stages of the synthesis: the alkylation of fluorene to 9,9-dimethylfluorene and the subsequent regioselective nitration. The guide is intended for researchers, chemists, and professionals in the fields of materials science and drug discovery, offering field-proven insights to ensure procedural success and high-purity yields.
Introduction: The Significance of the 9,9-Dimethylfluorene Scaffold
The fluorene moiety is a foundational structural unit in a diverse array of functional organic materials, prized for its rigid, planar, and electron-rich nature.[3] The introduction of geminal dimethyl groups at the C9 position to form 9,9-dimethylfluorene serves a critical purpose: it enhances the solubility of fluorene-based molecules and prevents the formation of undesirable aggregates, thereby improving the performance and processability of derived materials.[1] This modification is particularly crucial in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.[1]
The further functionalization of the 9,9-dimethylfluorene core, specifically through nitration to introduce a nitro (-NO2) group at the C2 position, yields this compound. This nitro-substituted derivative is a versatile intermediate.[4] The electron-withdrawing nature of the nitro group significantly alters the electronic properties of the fluorene system, making it a valuable building block for "push-pull" chromophores with applications in nonlinear optics.[4] Furthermore, the nitro group can be readily reduced to an amino group, opening pathways to a wide range of other functionalized fluorene derivatives for pharmaceutical and materials science research.[4]
This guide will elucidate a reliable and efficient synthetic route to this important compound, focusing on the practical aspects of the laboratory-scale preparation.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process, as illustrated below. The first step involves the exhaustive methylation of the acidic C9 protons of fluorene. The second step is the electrophilic aromatic substitution to introduce a nitro group, primarily at the C2 position.
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of 9,9-Dimethylfluorene via Alkylation
The key to the first step is the deprotonation of the C9 position of fluorene, which is acidic due to the aromatic stabilization of the resulting carbanion. Following deprotonation, the fluorenyl anion acts as a nucleophile, attacking an electrophilic methyl source in a substitution reaction.
Mechanistic Insight: Deprotonation and Nucleophilic Substitution
The protons at the C9 position of fluorene have a pKa of approximately 23, making them susceptible to deprotonation by a sufficiently strong base.[5] Once deprotonated, the resulting fluorenyl anion is a potent nucleophile. The subsequent reaction with a methylating agent, such as methyl iodide, proceeds via an SN2 mechanism.[6] To achieve dimethylation, this process is repeated.
A highly effective approach for this alkylation is the use of phase-transfer catalysis (PTC).[5] In this method, a quaternary ammonium salt transfers the base (e.g., hydroxide) from the aqueous phase to the organic phase containing the fluorene. This generates the fluorenyl anion in the organic phase, where it can then react with the alkylating agent.[5][7]
Recommended Protocol: Alkylation using Methyl Iodide and Phase-Transfer Catalysis
This protocol is favored for its high yield and relatively mild conditions.
Table 1: Reagents and Materials for Alkylation
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Fluorene | 166.22 | 10.0 g | 0.060 | Starting material |
| Methyl Iodide (Iodomethane) | 141.94 | 12.0 mL (27.4 g) | 0.193 | Methylating agent (use in excess) |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 20 mL | - | Base |
| Benzyltriethylammonium Chloride | 227.77 | 1.37 g | 0.006 | Phase-transfer catalyst |
| Toluene | 92.14 | 100 mL | - | Organic solvent |
| Methanol | 32.04 | As needed | - | For recrystallization |
Experimental Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluorene (10.0 g, 0.060 mol), toluene (100 mL), and benzyltriethylammonium chloride (1.37 g, 0.006 mol).
-
Begin vigorous stirring to dissolve the solids.
-
Carefully add the 50% aqueous sodium hydroxide solution (20 mL).
-
Add methyl iodide (12.0 mL, 0.193 mol) to the mixture.
-
Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of water.
-
Separate the organic layer, and wash it sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product will be a solid. Recrystallize from hot methanol to obtain pure 9,9-dimethylfluorene as a white crystalline solid.
-
Dry the crystals in a vacuum oven. The expected yield is typically high, in the range of 90-95%.
Step 2: Synthesis of this compound via Nitration
The second step involves the electrophilic aromatic nitration of the 9,9-dimethylfluorene intermediate. The gem-dimethyl group at the C9 position is an ortho-, para-director. Due to steric hindrance at the C1 and C8 positions, electrophilic attack is favored at the C2 and C7 positions. By controlling the reaction conditions and stoichiometry, selective mono-nitration at the C2 position can be achieved.
Mechanistic Insight: Electrophilic Aromatic Substitution
The nitration of aromatic compounds typically proceeds via the generation of a highly electrophilic nitronium ion (NO2+).[1] In the classic mixed-acid nitration, concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the nitronium ion.[1][8] The nitronium ion is then attacked by the electron-rich aromatic ring of 9,9-dimethylfluorene, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).[9] Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the nitro-substituted product.[1]
Recent studies have shown that milder nitrating agents, such as copper(II) nitrate in acetic anhydride, can also be highly effective and offer excellent regioselectivity for the nitration of fluorene derivatives, providing high yields of the 2-nitro product.[3]
Recommended Protocol: Nitration using Copper(II) Nitrate
This method is advantageous due to its milder conditions and high yield of the desired mono-nitro product.[3]
Table 2: Reagents and Materials for Nitration
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 9,9-Dimethylfluorene | 194.27 | 5.0 g | 0.0257 | Starting material |
| Copper(II) Nitrate Trihydrate | 241.60 | 3.11 g | 0.0129 | Nitrating agent (0.5 equivalents) |
| Acetic Anhydride | 102.09 | 50 mL | - | Solvent and reagent |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Experimental Procedure:
-
In a 100 mL round-bottom flask, dissolve 9,9-dimethylfluorene (5.0 g, 0.0257 mol) in acetic anhydride (50 mL) with stirring at room temperature.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add copper(II) nitrate trihydrate (3.11 g, 0.0129 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 200 mL of ice-water with vigorous stirring.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Dry the crude product in air.
-
Recrystallize the crude solid from hot ethanol to yield this compound as a yellow crystalline solid.[10]
-
Dry the purified product in a vacuum oven. A yield of approximately 91% can be expected.[3]
Characterization and Purity Assessment
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:
-
Melting Point: Pure 9,9-dimethylfluorene has a melting point of around 48-51°C. This compound has a reported melting point of approximately 103°C.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the chemical structure and the position of the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[12]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling Precautions
-
Methyl Iodide: is a toxic and volatile substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[13]
-
Strong Bases and Acids: Sodium hydroxide and concentrated acids are corrosive. Handle with care and wear appropriate PPE.
-
Nitration Reactions: Nitration reactions are exothermic and can be hazardous if not properly controlled. Maintain the recommended temperature and add reagents slowly.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of this compound. The alkylation of fluorene using phase-transfer catalysis offers a high-yield route to the 9,9-dimethylfluorene intermediate. Subsequent regioselective nitration under mild conditions with copper(II) nitrate provides the desired 2-nitro derivative in excellent yield. By adhering to the protocols and safety precautions outlined, researchers can successfully synthesize this valuable compound for further applications in materials science and drug discovery.
References
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- 2. researchgate.net [researchgate.net]
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- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. WO1998019978A1 - Nitration process - Google Patents [patents.google.com]
- 12. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
An In-depth Technical Guide to 9,9-Dimethyl-2-nitro-9H-fluorene (CAS: 605644-46-0): Synthesis, Properties, and Applications in Research and Development
Introduction: The Strategic Importance of a Functionalized Fluorene Core
In the landscape of advanced organic intermediates, 9,9-Dimethyl-2-nitro-9H-fluorene stands out as a molecule of significant strategic value. Its architecture, featuring a rigid, polycyclic aromatic fluorene scaffold, is enhanced by two key functionalizations: geminal dimethyl groups at the C9 position and a nitro group at the C2 position. The fluorene core itself is a well-established photophore, prized for its inherent fluorescence and thermal stability, making it a cornerstone in materials science.[1] The dimethyl substitution at the C9 methylene bridge critically enhances this stability by preventing oxidation at this otherwise reactive site, thereby ensuring the integrity of the conjugated system in demanding applications.
The introduction of the nitro group, a potent electron-withdrawing moiety, transforms the molecule into a versatile building block. This functionalization not only modulates the electronic properties of the fluorene system but also serves as a reactive handle for extensive chemical derivatization. It is this combination of a stable, photoactive core with a versatile functional group that positions this compound as a pivotal intermediate for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, offering field-proven insights into its utilization in both materials science and medicinal chemistry.
Physicochemical Properties and Characterization
This compound is a yellow crystalline solid, a physical characteristic typical of many nitroaromatic compounds.[2] Its core properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 605644-46-0 | [3] |
| Molecular Formula | C₁₅H₁₃NO₂ | [2][3] |
| Molecular Weight | 239.27 g/mol | [3][4] |
| Appearance | Yellow crystalline solid/powder | [2] |
| Melting Point | 103 °C | [4] |
| Boiling Point | 373 °C (Predicted) | [4] |
| Density | 1.204 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents | [2] |
| Purity | Typically ≥98% (Commercial Grade) | [2][4] |
Spectroscopic Profile (Anticipated)
Full structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, a competent chemist can anticipate the key features based on its structure:
-
¹H NMR: The spectrum should feature a sharp singlet around 1.5 ppm corresponding to the six equivalent protons of the two methyl groups at C9. The aromatic region (7.3-8.5 ppm) will display a complex pattern of seven protons. The protons ortho and para to the electron-withdrawing nitro group will be shifted downfield.
-
¹³C NMR: The spectrum will show a characteristic signal for the quaternary C9 carbon. Aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the nitro group (C2) being significantly deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected. Strong asymmetric and symmetric stretching bands for the nitro group (N-O) should appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching from the aromatic rings and methyl groups will be observed around 3100-3000 cm⁻¹ and 2970 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be readily observable at m/z = 239.27, confirming the molecular weight.
Synthesis and Purification: A Guided Pathway
The most logical and industrially scalable synthesis of this compound involves a two-step process starting from fluorene. The causality behind this choice is clear: fluorene is a readily available feedstock, and the subsequent reactions—alkylation followed by nitration—are robust and well-understood transformations in organic chemistry.
Synthetic Workflow Rationale
-
Step 1: Alkylation of Fluorene. The acidic protons of the methylene bridge (C9) on fluorene are readily removed by a strong base. The resulting carbanion is a potent nucleophile that can be alkylated. Using a methylating agent installs the crucial gem-dimethyl groups. This step is foundational, as it imparts the aforementioned stability to the scaffold.[5]
-
Step 2: Electrophilic Nitration. With the stable 9,9-dimethylfluorene precursor in hand, an electrophilic aromatic substitution is performed.[6] The fluorene ring system is activated towards electrophiles, and nitration typically occurs at the C2 and C7 positions. Under controlled conditions, mono-nitration can be favored to yield the target compound.[7]
Diagram 1: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system based on established chemical principles for the synthesis of the precursor, 9,9-dimethylfluorene, followed by its nitration.[5][7]
Part A: Synthesis of 9,9-Dimethylfluorene (Precursor)
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add fluorene (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of fluorene).
-
Base Addition: Cool the stirred suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes. Causality: The strong base NaH is required to deprotonate the weakly acidic C9 protons of fluorene. DMF is a suitable polar aprotic solvent for this reaction.
-
Alkylation: After stirring for 1 hour at room temperature, add dimethyl carbonate (DMC, 2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 40 °C. Stir for 3-5 hours. Self-Validation: Reaction progress can be monitored by TLC, observing the disappearance of the fluorene spot.
-
Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 9,9-dimethylfluorene as a white solid.[6][8]
Part B: Nitration to this compound
-
Dissolution: In a separate flask, dissolve the purified 9,9-dimethylfluorene (1.0 eq) in glacial acetic acid.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 eq) at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 9,9-dimethylfluorene, maintaining the reaction temperature below 20 °C. Allow the reaction to stir at room temperature for 2-4 hours. Causality: The mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for this aromatic substitution.
-
Precipitation & Isolation: Pour the reaction mixture onto crushed ice. The yellow solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product. Self-Validation: Purity should be confirmed by melting point analysis and HPLC. Structure is confirmed by spectroscopic methods as outlined in Section 1.1.
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its potential for derivatization. The nitro group is not merely a modulator of electronic properties but a gateway to a vast array of other functional groups, most notably the amino group.
Key Transformation: Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis.[9] This reaction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, which can then serve as a nucleophile, a base, or a precursor for diazonium salts. For drug development, this transformation is critical for introducing diversity and building pharmacologically relevant moieties like amides and sulfonamides.[10]
Diagram 2: Key derivatization pathways from the amino intermediate.
Detailed Protocol: Catalytic Reduction to 9,9-Dimethyl-9H-fluoren-2-amine
This protocol is adapted from highly reliable, field-proven methods for the reduction of aromatic nitro compounds.[9][11]
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).
-
Reducing Agent: Warm the mixture to 50-60 °C. Add hydrazine hydrate (80% solution, 3-5 eq) dropwise. Causality: Hydrazine, in the presence of the Pd/C catalyst, generates diimide (N₂H₂) in situ, which is the active reducing species. This method avoids the need for high-pressure hydrogenation equipment.
-
Reaction Monitoring: An exothermic reaction and evolution of nitrogen gas should be observed. The reaction is typically complete within 1-2 hours, which can be confirmed by the disappearance of the yellow color and verified by TLC analysis.
-
Catalyst Removal: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol. Self-Validation: A colorless filtrate indicates complete reduction.
-
Isolation: Concentrate the combined filtrates under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent to yield 9,9-Dimethyl-9H-fluoren-2-amine.
Applications and Future Directions
The unique structural and electronic features of this compound and its derivatives make them valuable in high-technology sectors.
Materials Science & Optoelectronics
Fluorene-based polymers are workhorse materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue light emission.[1][12] The rigid, planar structure of the fluorene core facilitates efficient charge transport and provides high photoluminescence quantum yields.[13]
-
OLED Intermediates: this compound serves as a key building block. The nitro group can be used to create donor-pi-acceptor (D-π-A) structures, which are essential for tuning the emission color and efficiency of OLED materials.[14] The reduction to an amine allows for its incorporation into polymer backbones or as a precursor for other functional emitters.[15][16]
-
Advanced Polymers: The derivatization potential allows for the synthesis of polymers with specific optical properties for applications in organic photovoltaics (OPVs) and sensors.[4]
Drug Discovery and Medicinal Chemistry
The fluorene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][17][18]
-
Scaffold for Novel Therapeutics: this compound provides a robust starting point for creating libraries of novel compounds. The key nitro-to-amine reduction opens the door to a wide range of synthetic modifications.[10]
-
Bioactive Nitro Compounds: The nitroaromatic moiety itself is present in many approved drugs and is known to exhibit a wide spectrum of biological activities.[19] While often associated with toxicity, the nitro group can be a critical pharmacophore, often acting as a bio-reductive "warhead" in hypoxic environments like solid tumors.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. This compound and related compounds require careful handling.
-
General Precautions: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.
-
Toxicity Profile: Nitroaromatic compounds as a class are considered hazardous and can exhibit toxicity.[20][21] Overexposure may lead to health issues.[22]
-
Analogue Hazard Warning: The parent compound, 2-nitrofluorene (without the dimethyl groups), is classified as possibly carcinogenic to humans (Group 2B) by the IARC and is a known mutagen.[23][24][25] The biological activity of nitroaromatics is often initiated by the metabolic reduction of the nitro group.[19][23] Given this, this compound should be handled with the same level of caution as a potential carcinogen and mutagen until proven otherwise.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its stable, photoactive core, combined with the synthetic flexibility offered by the nitro group, provides researchers with a powerful tool for constructing complex and functional molecules. From next-generation OLED displays to novel therapeutic agents, the derivatives of this compound hold significant promise. This guide has outlined the fundamental properties, a robust synthetic pathway, and key transformations that empower scientists to unlock the full potential of this valuable molecular scaffold.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 3. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 5. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
- 6. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 9,9-Dimethylfluorene | 4569-45-3 | TCI AMERICA [tcichemicals.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. ossila.com [ossila.com]
- 15. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Environmental toxicity risk evaluation of nitroaromatic compounds: Machine learning driven binary/multiple classification and design of safe alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide on the Solubility of 9,9-Dimethyl-2-nitro-9H-fluorene in Organic Solvents
Introduction
9,9-Dimethyl-2-nitro-9H-fluorene is a substituted fluorene derivative characterized by a nitro group at the 2-position and two methyl groups at the 9-position of the fluorene core. This yellow crystalline solid is a key intermediate in the synthesis of various organic materials.[1] Its applications span from the development of organic light-emitting diodes (OLEDs) to its use as a fluorescent dye in biomedical research.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes.
Theoretical Framework: Factors Influencing Solubility
The solubility of an organic compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] For this compound, several key factors come into play:
-
Molecular Structure and Polarity: The fluorene backbone is a large, nonpolar aromatic system. The introduction of a nitro group (-NO2) at the 2-position introduces a significant dipole moment, increasing the polarity of the molecule. The two methyl groups at the 9-position are nonpolar. The overall molecule can be considered moderately polar.
-
Solvent Polarity: The solubility of this compound will be highest in organic solvents with a similar polarity. Solvents that can engage in dipole-dipole interactions with the nitro group will be particularly effective.
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
-
Hydrogen Bonding: this compound is not a hydrogen bond donor. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents capable of hydrogen bonding, although this is likely to be limited by the large nonpolar fluorene core.
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.
Figure 1: Key factors influencing the solubility of this compound.
Qualitative Solubility of this compound
Based on available safety and technical data sheets, this compound is described as being "soluble in organic solvents". This general statement suggests that it is likely to dissolve in a range of common laboratory solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow crystalline solid | [1] |
| Molecular Formula | C15H13NO2 | [4] |
| Molecular Weight | 239.27 g/mol | [4] |
| Melting Point | 103 °C | [5] |
| Boiling Point | 373.1±21.0 °C at 760 mmHg | [1] |
Given its moderately polar nature, it is anticipated to have good solubility in solvents such as:
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Ketones: Acetone, Methyl ethyl ketone
-
Esters: Ethyl acetate
-
Aromatic hydrocarbons: Toluene, Xylene
Its solubility is expected to be lower in highly polar, protic solvents like methanol and ethanol, and very low in nonpolar aliphatic hydrocarbons such as hexane and heptane. It is considered insoluble in water.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of specific solubility data, the following detailed protocol outlines the widely accepted isothermal shake-flask method. This method is reliable for determining the thermodynamic solubility of a compound.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator/shaker or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. An excess is crucial to ensure a saturated solution is formed.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
HPLC Method (Preferred):
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.
-
Inject the calibration standards and the diluted sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of calibration standards and measure their absorbance at λmax.
-
Create a calibration curve according to the Beer-Lambert Law.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Figure 2: Experimental workflow for the quantitative determination of solubility.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a strong theoretical understanding of its chemical structure allows for reliable qualitative predictions. The compound's moderate polarity, stemming from the nitro group on the large nonpolar fluorene backbone, suggests good solubility in a range of common organic solvents such as chlorinated hydrocarbons, ethers, and ketones. For applications requiring precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust and accurate approach for in-house determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in their scientific endeavors.
References
A Technical Guide to the Spectroscopic Characterization of 9,9-Dimethyl-2-nitro-9H-fluorene
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 9,9-Dimethyl-2-nitro-9H-fluorene (C₁₅H₁₃NO₂). Designed for researchers and professionals in drug development and materials science, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. It offers in-depth analysis, validated experimental protocols, and the scientific rationale behind the interpretation of the spectral data.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The key structural features influencing its spectroscopic signature are:
-
A rigid, planar fluorene backbone: This aromatic system dictates the chemical environment of the protons and carbons, giving rise to characteristic signals in NMR and IR spectroscopy.
-
Two methyl groups at the C9 position: These groups prevent oxidation at this benzylic position, enhancing molecular stability.[1] They provide a distinct singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR and IR spectra.
-
An electron-withdrawing nitro (-NO₂) group at the C2 position: This group significantly influences the electronic distribution within the aromatic system, causing deshielding of nearby protons and carbons, which is observable in NMR. It also possesses strong, characteristic stretching vibrations in the IR spectrum.[2][3]
The molecular structure and numbering system are depicted below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra for this compound are based on established substituent effects and data from analogous compounds like fluorene and its derivatives.[4][5][6]
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The electron-withdrawing nitro group strongly deshields adjacent protons (H1, H3). Protons on the unsubstituted ring are expected at more upfield positions, similar to those in 9,9-dimethylfluorene.[7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.3 - 8.4 | d | 1H | H1 | Deshielded by adjacent -NO₂ group. |
| ~ 8.1 - 8.2 | dd | 1H | H3 | Deshielded by -NO₂ group. |
| ~ 7.8 - 7.9 | d | 1H | H4 | Peri-effect from C9, deshielded. |
| ~ 7.6 - 7.7 | d | 1H | H8 | Standard aromatic proton. |
| ~ 7.3 - 7.5 | m | 3H | H5, H6, H7 | Overlapping signals from the unsubstituted ring. |
| 1.5 - 1.6 | s | 6H | C9-(CH ₃)₂ | Equivalent methyl protons, singlet. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The carbon atoms of the nitro-substituted ring are significantly affected. C2, directly attached to the nitro group, will be shifted downfield, while other carbons in that ring will also show shifts due to resonance and inductive effects. Carbons of the unsubstituted ring will have chemical shifts closer to those of 9,9-dimethylfluorene.[8]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 - 152 | C9a / C4b | Quaternary carbons at ring junctions. |
| ~ 148 - 150 | C2 | Attached to electron-withdrawing -NO₂ group. |
| ~ 140 - 145 | C4a / C8a | Quaternary carbons at ring junctions. |
| ~ 128 - 130 | C5, C8 | Aromatic CH. |
| ~ 125 - 127 | C1, C6 | Aromatic CH. |
| ~ 120 - 123 | C3, C4, C7 | Aromatic CH. |
| ~ 47 - 48 | C9 | Quaternary sp³ carbon. |
| ~ 27 - 28 | C9-(C H₃)₂ | Equivalent methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups. The presence of the aromatic rings and the nitro group will dominate the spectrum of this compound.
Experimental Protocol: IR Data Acquisition
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform an ATR correction and present the data as a transmittance or absorbance spectrum.
Predicted IR Absorption Data
The predicted data is based on the well-established characteristic absorption frequencies for aromatic nitro compounds.[9][10] Conjugation with the aromatic ring typically shifts the N-O stretching bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |
| ~ 1600, ~1480 | Medium | C=C Stretch | Aromatic Ring Skeletal |
| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Aromatic Nitro |
| 1360 - 1290 | Strong | N-O Symmetric Stretch | Aromatic Nitro |
| 1465 | Medium | C-H Bend (asymmetric) | Methyl (CH₃) |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic C-H |
The two most prominent and diagnostic peaks will be the strong N-O stretching bands, which are a definitive indicator of the nitro group.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum Fragmentation
The molecular weight of C₁₅H₁₃NO₂ is 239.27 g/mol .[11] The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z = 239. The fragmentation pattern will be influenced by the stability of the fluorenyl cation system and the lability of the nitro and methyl groups. The fragmentation of the parent fluorene molecule often involves the loss of hydrogen or acetylene units.[12]
| m/z | Proposed Fragment | Formula | Rationale |
| 239 | [M]⁺ | [C₁₅H₁₃NO₂]⁺ | Molecular Ion |
| 224 | [M - CH₃]⁺ | [C₁₄H₁₀NO₂]⁺ | Loss of a methyl radical. |
| 193 | [M - NO₂]⁺ | [C₁₅H₁₃]⁺ | Loss of a nitro radical. |
| 178 | [M - NO₂ - CH₃]⁺ | [C₁₄H₁₀]⁺ | Loss of a nitro radical followed by a methyl radical. |
| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | Fluorenyl cation, from loss of both methyls and the nitro group. |
digraph "Fragmentation_Pathway" { graph [splines=true]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124"];M [label="[M]⁺\nm/z = 239"]; M_Me [label="[M - CH₃]⁺\nm/z = 224"]; M_NO2 [label="[M - NO₂]⁺\nm/z = 193"]; M_NO2_Me [label="[M - NO₂ - CH₃]⁺\nm/z = 178"]; Fluorenyl [label="[C₁₃H₉]⁺\nm/z = 165"];
M -> M_Me [label="- •CH₃"]; M -> M_NO2 [label="- •NO₂"]; M_NO2 -> M_NO2_Me [label="- •CH₃"]; M_Me -> M_NO2_Me [label="- •NO₂"]; M_NO2_Me -> Fluorenyl [label="- •CH₃"]; }
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for these analyses. The ¹H and ¹³C NMR spectra will elucidate the detailed carbon-hydrogen structure, with the nitro group causing significant downfield shifts. The IR spectrum is distinguished by two strong, characteristic bands for the N-O stretches, confirming the presence of the nitro functional group. Finally, mass spectrometry will confirm the molecular weight and reveal a fragmentation pattern dominated by the loss of the methyl and nitro substituents. These validated protocols and detailed interpretations serve as a reliable resource for researchers working with this and related fluorene derivatives.
References
- 1. 9,9-Dimethyl-9H-fluorene-2-carbaldehyde|CAS 948300-71-8 [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 4. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]
- 6. bmse000524 Fluorene at BMRB [bmrb.io]
- 7. 9,9-Dimethylfluorene(4569-45-3) 1H NMR [m.chemicalbook.com]
- 8. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. docsity.com [docsity.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Frontiers | Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy [frontiersin.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 9,9-Dimethyl-2-nitro-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure and conformation of 9,9-Dimethyl-2-nitro-9H-fluorene, a significant organic compound with applications in materials science and as a pharmaceutical intermediate.[1] This document delves into the synthesis, spectroscopic signature, and conformational properties of this molecule, offering insights grounded in established scientific principles and available data.
Introduction: The Significance of the Fluorene Scaffold
The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a fundamental building block in the design of a wide array of functional organic materials. Its rigid and planar structure, coupled with its rich electron system, imparts desirable photophysical and electronic properties. The derivatization of the fluorene core, particularly at the C-9 and C-2 positions, allows for the fine-tuning of these properties, making fluorene derivatives valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and pharmacologically active agents. The introduction of dimethyl groups at the C-9 position enhances solubility and prevents intermolecular aggregation, while the nitro group at the C-2 position acts as a strong electron-withdrawing group, significantly influencing the molecule's electronic and conformational landscape.
Molecular Structure and Properties
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 605644-46-0[2] |
| Molecular Formula | C₁₅H₁₃NO₂[2] |
| Molecular Weight | 239.27 g/mol [2] |
| Appearance | Yellow crystalline solid[1][3] |
| Melting Point | 103 °C[1] |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the electrophilic nitration of 9,9-dimethylfluorene. This method leverages the reactivity of the fluorene nucleus towards nitrating agents.
Experimental Protocol: Nitration of 9,9-Dimethylfluorene
This protocol is based on established methods for the nitration of aromatic compounds and fluorene derivatives.
Materials:
-
9,9-Dimethylfluorene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice Bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Purification apparatus (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9,9-dimethylfluorene in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the stirred solution. The addition should be dropwise to control the exothermic reaction and prevent over-nitration.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified duration to ensure complete conversion.
-
Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a yellow crystalline solid.[3]
Causality of Experimental Choices:
-
Low Temperature: The nitration of activated aromatic rings like fluorene is a highly exothermic and rapid reaction. Maintaining a low temperature is crucial to prevent the formation of dinitro and other over-nitrated byproducts, thus ensuring the regioselective synthesis of the 2-nitro isomer.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Recrystallization: This purification technique is essential for removing any unreacted starting material and isomeric impurities, leading to a high-purity final product.
A less commonly cited method involves the ketocondensation reaction of 2-nitroacetophenone and 4-methylacetophenone under alkaline conditions.[3][4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The protons on the nitrated aromatic ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The two methyl groups at the C-9 position should appear as a sharp singlet, integrating to six protons.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the nitro group (C-2) will be significantly deshielded. The quaternary carbon at C-9 and the carbons of the two methyl groups will also exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
Asymmetric and Symmetric NO₂ Stretching: Strong absorption bands characteristic of the nitro group are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
-
Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Bending: Vibrations for the methyl groups will also be present.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is dictated by the π-π* electronic transitions within the conjugated fluorene system. The presence of the nitro group is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted 9,9-dimethylfluorene, indicating a smaller HOMO-LUMO energy gap.
Molecular Conformation and Computational Analysis
The conformation of this compound is largely defined by the geometry of the fluorene core and the orientation of its substituents.
The Fluorene Core
The fluorene ring system is known to be nearly planar. X-ray diffraction studies of various fluorene derivatives consistently show a high degree of planarity in the tricyclic core.[5]
Orientation of the Substituents
-
Dimethyl Groups: The two methyl groups at the C-9 position are tetrahedrally oriented.
-
Nitro Group: The nitro group at the C-2 position is expected to be coplanar with the aromatic ring to maximize π-conjugation.
Computational Modeling
In the absence of a definitive crystal structure for this compound, computational chemistry provides a powerful tool for predicting its three-dimensional structure and conformational preferences. Density Functional Theory (DFT) calculations, a common method for such investigations, can be employed to optimize the molecular geometry and calculate key structural parameters.
Workflow for Computational Analysis:
Caption: A typical workflow for the computational analysis of molecular conformation and properties.
Applications and Future Directions
This compound serves as a crucial intermediate in the synthesis of more complex functional molecules.[6]
-
Organic Electronics: The electron-withdrawing nature of the nitro group makes this compound and its derivatives interesting for applications in n-type organic semiconductors and as building blocks for materials with tailored electronic properties for use in OLEDs.[1]
-
Pharmaceuticals: The fluorene scaffold is present in various biologically active compounds. The 2-nitro-9,9-dimethylfluorene core can be a starting point for the synthesis of novel drug candidates.[1]
-
Fluorescent Dyes: The extended π-system of the fluorene core, modulated by the nitro group, can be exploited in the design of fluorescent probes for various applications.[1]
Future research will likely focus on the synthesis of novel derivatives of this compound with enhanced properties for specific applications. The determination of its single-crystal X-ray structure would provide definitive experimental evidence of its solid-state conformation and packing, which is crucial for understanding its properties in solid-state devices.
References
- 1. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 2. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
The Strategic Role of 9,9-Dimethyl-2-nitro-9H-fluorene in Advanced Materials Science
An In-depth Technical Guide for Researchers and Materials Scientists
The fluorene scaffold, a rigid and planar aromatic system, has long been a cornerstone in the development of high-performance organic materials. The introduction of specific functional groups onto this core structure allows for the fine-tuning of its electronic and photophysical properties, opening doors to a wide array of applications. Among the myriad of fluorene derivatives, 9,9-Dimethyl-2-nitro-9H-fluorene stands out as a pivotal precursor, a versatile building block that enables the synthesis of sophisticated materials for organic electronics, nonlinear optics, and advanced polymer systems. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering insights for researchers and professionals in the field of materials science.
Fundamental Properties and Synthesis
This compound is a yellow crystalline solid soluble in common organic solvents.[1] The gem-dimethyl substitution at the C9 position is a key structural feature, enhancing the solubility and processability of its derivatives while preventing unwanted oxidation at this position, thereby increasing the stability of the resulting materials.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.27 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | ~103 °C | [3] |
| Solubility | Soluble in organic solvents | [1] |
The synthesis of this compound is typically achieved through the electrophilic nitration of 9,9-dimethylfluorene. This reaction requires careful control of conditions to ensure selective nitration at the C2 position.
Experimental Protocol: Synthesis of this compound (Adapted from general nitration procedures)
Materials:
-
9,9-Dimethylfluorene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Suitable Solvent (e.g., glacial acetic acid)
Procedure:
-
Dissolve 9,9-dimethylfluorene in a suitable solvent in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the fluorene solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography.
-
Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by filtration, wash thoroughly with water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.[4]
Caption: Synthetic pathway for this compound.
A Key Intermediate for Nonlinear Optical (NLO) Materials
One of the most significant applications of this compound is its role as a precursor in the synthesis of "push-pull" chromophores for second-order nonlinear optics.[5] The nitro group serves as a potent electron-accepting moiety. By chemically reducing the nitro group to an amine, and subsequently modifying it to an electron-donating group, a classic donor-π-acceptor (D-π-A) architecture can be constructed, which is a prerequisite for high molecular hyperpolarizability (β), the microscopic origin of the NLO effect.[5]
The synthesis of these NLO chromophores often involves a multi-step process that begins with the functionalization of the this compound core, followed by the reduction of the nitro group and the introduction of a donor group.
Synthetic Workflow: From Nitrofluorene to NLO Chromophores
Caption: General synthetic workflow for NLO chromophores.
A notable example involves the synthesis of chromophores where a dimethylamino group acts as the donor and various moieties like dicyanovinyl or cyanostilbene serve as the acceptor.[5] These materials have demonstrated significant first hyperpolarizability values, making them promising candidates for applications in optical switching, data storage, and telecommunications.[5]
Table 2: Photophysical and Electrochemical Data for a Representative NLO Chromophore Derived from this compound
| Chromophore | λmax (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Reference |
| SS4 | 468 | -5.12 | -2.71 | 2.41 | [6] |
Building Blocks for Organic Light-Emitting Diodes (OLEDs)
The versatility of the fluorene scaffold makes it a prime candidate for the development of materials for OLEDs.[2] Derivatives of this compound, particularly those where the nitro group is converted to an amino group, are excellent precursors for hole-transporting materials (HTMs).[6] The amino group can be further functionalized with aromatic amines to create molecules with appropriate HOMO energy levels for efficient hole injection and transport from the anode to the emissive layer.
A study on fluorenyl-based HTMs demonstrated that a derivative, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), exhibited superior performance compared to the standard HTM, TPD.[6] An OLED device incorporating 2M-DDF as the HTM with an Alq₃ emitter achieved a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m².[6]
OLED Device Architecture and Performance
Caption: A typical OLED device architecture.
Furthermore, the rigid and bulky nature of the 9,9-dimethylfluorene core helps in forming stable amorphous films, which is crucial for the longevity and efficiency of OLED devices.
Precursors for Advanced Polymer Systems
The functionalizable nature of this compound also makes it an attractive monomer for the synthesis of advanced polymers.[3] The nitro group can be converted to other functionalities, such as amines or halides, which can then participate in various polymerization reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the incorporation of the stable and electronically active fluorene unit into the backbone of conjugated polymers.
These polyfluorene derivatives are being explored for a range of applications, including as the active layer in polymer light-emitting diodes (PLEDs) and as hole-transporting layers in perovskite solar cells.[7][8] For instance, a novel electroluminescent polymer, poly[2,7-bis(4-hexylthienyl)-9,9-dihexylfluorene], has been synthesized and shown to be an efficient green emitter.[9] While this example uses a dihexyl-substituted fluorene, the synthetic strategies are applicable to dimethyl-substituted analogs.
The incorporation of the fluorene unit into the polymer backbone imparts desirable properties such as high photoluminescence quantum yield, good thermal stability, and excellent charge carrier mobility.[10]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic platform for the design and synthesis of a new generation of advanced materials. Its unique combination of a stable, rigid core, solubilizing alkyl groups, and a versatile nitro functionality makes it an invaluable tool for materials scientists. The demonstrated applications in nonlinear optics and as a precursor for high-performance hole-transporting materials in OLEDs are just the beginning.
Future research is likely to focus on the development of novel electroluminescent polymers and host materials for phosphorescent OLEDs derived from this versatile building block. The ability to fine-tune the electronic properties through chemical modification will continue to drive innovation in organic electronics and photonics. As the demand for more efficient and stable organic electronic devices grows, the importance of well-designed molecular building blocks like this compound will only increase.
References
- 1. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 4. Buy 9-Nitro-9H-fluorene (EVT-1655728) | 14544-96-8 [evitachem.com]
- 5. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis and characterization of an efficient green electroluminescent conjugated polymer: poly[2,7-bis(4-hexylthienyl)-9,9-dihexylfluorene] - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Health and Safety Guide for 9,9-Dimethyl-2-nitro-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the health and safety considerations for 9,9-Dimethyl-2-nitro-9H-fluorene. In the absence of extensive direct toxicological data for this specific compound, this document synthesizes information from structurally related nitroaromatic compounds, particularly 2-nitrofluorene, to establish a robust framework for risk assessment and safe handling. The guide delves into the physicochemical properties, potential toxicological profile, recommended exposure controls, and detailed experimental protocols for safety evaluation. By understanding the mechanistic underpinnings of nitroaromatic toxicity, researchers can implement informed safety measures to mitigate potential risks in the laboratory and during drug development.
Introduction: The Compound in Context
This compound is a yellow crystalline solid with a molecular weight of 239.27 g/mol .[1][2][3] It is soluble in organic solvents and stable under acidic conditions.[1][4] Its primary applications are in the field of optoelectronics as a material for organic light-emitting diodes (OLEDs) and as a fluorescent dye in biomedical research.[1][3][4] While its utility is clear, the presence of the nitroaromatic functional group necessitates a thorough evaluation of its potential health and safety hazards. Nitroaromatic compounds as a class are known for their potential toxicity, including mutagenicity and carcinogenicity, which are often linked to the metabolic reduction of the nitro group.[1][2][5][6][7]
Physicochemical Properties and Their Safety Implications
A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling.
| Property | Value | Source | Safety Implication |
| Appearance | Yellow crystalline solid/powder | [1][2][4] | Airborne dust can be an inhalation hazard. |
| Molecular Formula | C15H13NO2 | [1][2][8] | |
| Molecular Weight | 239.27 g/mol | [2][3] | |
| Melting Point | 103 °C | [3][4] | Relatively low melting point; heating can increase vaporization. |
| Boiling Point | 373.1±21.0 °C at 760 mmHg | [3][4] | High boiling point suggests low volatility at room temperature. |
| Solubility | Soluble in organic solvents | [1][4] | In case of skin contact, organic solvents can enhance absorption. |
| Storage | Store in a cool, dry, well-ventilated place. | [1][2] | Prevents degradation and potential formation of hazardous byproducts. |
The Toxicological Profile: A Read-Across Approach
The Mechanism of Nitroaromatic Toxicity
The toxicity of many nitroaromatic compounds is not inherent to the parent molecule but arises from its metabolic activation.[1][5] This process, primarily occurring in the liver and by intestinal microflora, involves the reduction of the nitro group to form reactive intermediates.[6]
Caption: Metabolic activation of nitroaromatic compounds.
The key steps in this pathway are:
-
Nitroreduction: The nitro group (NO2) is reduced to a nitroso (NO) and then to a hydroxylamino (NHOH) group by enzymes such as cytochrome P450 reductases.[1][10]
-
Formation of Reactive Intermediates: The N-hydroxylamine derivative is a highly reactive electrophile.
-
DNA Adduct Formation: This reactive intermediate can covalently bind to DNA, forming DNA adducts.
-
Genotoxicity: These DNA adducts can lead to mutations during DNA replication, which is the initiating event in chemical carcinogenesis.[6][7]
Given the structural similarity, it is prudent to assume that this compound could undergo a similar metabolic activation pathway.
Potential Health Effects
Based on the known hazards of 2-nitrofluorene and other nitroaromatic compounds, the following health effects should be considered potential risks:
-
Mutagenicity: 2-Nitrofluorene is a known mutagen in bacterial and mammalian cells.[1] It is likely that this compound also possesses mutagenic potential.
-
Carcinogenicity: Several nitroaromatic compounds are recognized as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program.[1] The carcinogenic potential of this compound should be assumed until proven otherwise.
-
Acute Toxicity: While specific LD50 values are not available for this compound, nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[11]
-
Skin and Eye Irritation: As with many chemical powders, direct contact may cause skin and eye irritation.[2][12]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[12]
Environmental Hazards
Nitroaromatic compounds can be toxic to aquatic life with long-lasting effects.[7][12] Therefore, release into the environment must be strictly avoided.
Safe Handling and Exposure Controls
A proactive and cautious approach is essential when working with this compound.
Engineering Controls
-
Ventilation: All handling of the solid and solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Containment: Use appropriate containment measures to prevent the generation and spread of dust.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[2][5]
-
Respiratory Protection: If there is a potential for inhalation of dust, a NIOSH-approved respirator should be used.[12]
Hygiene Practices
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Contaminated clothing should be removed and laundered before reuse.
Emergency Procedures
-
In case of skin contact: Immediately wash off with soap and plenty of water.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.[5][12]
Experimental Protocols for Safety Assessment
For novel compounds like this compound, a battery of in vitro tests is recommended to assess its toxicological profile. These assays can provide crucial data for a more informed risk assessment.
Workflow for In Vitro Genotoxicity Testing
Caption: A typical workflow for in vitro genotoxicity assessment.
Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This test is widely used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[13]
Methodology:
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or TA102.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from the liver of induced rodents) to mimic mammalian metabolism.[13]
-
Dose Selection: Based on a preliminary cytotoxicity assay, select at least five different concentrations of this compound.
-
Exposure: Mix the test compound, bacterial culture, and either S9 mix or a buffer on a top agar. Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants, typically at least a two-fold increase over the negative control, is considered a positive result.
Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6).
-
Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should induce approximately 50-60% cytotoxicity.[13]
-
Treatment: Expose the cells to at least three concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to block cell division at the binucleate stage.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion and Recommendations
While this compound is a valuable compound in materials science and biomedical research, its structural classification as a nitroaromatic compound warrants a high degree of caution. The potential for metabolic activation to form genotoxic intermediates necessitates stringent adherence to safe handling protocols. Researchers must assume that this compound is potentially mutagenic and carcinogenic and implement all appropriate engineering controls and personal protective equipment. It is strongly recommended that in vitro toxicological assays, as outlined in this guide, be conducted to generate specific safety data for this compound. This will enable a more accurate risk assessment and ensure the safety of all personnel involved in its handling and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aniara.com [aniara.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Sourcing and Utilizing High-Purity 9,9-Dimethyl-2-nitro-9H-fluorene for Drug Development
This guide provides an in-depth technical overview of 9,9-Dimethyl-2-nitro-9H-fluorene, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, identify reputable commercial suppliers, and discuss the critical importance of purity for its successful application in the synthesis of novel therapeutics. This document is designed to be a practical resource, offering field-proven insights into sourcing, quality assessment, and safe handling of this versatile compound.
Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry
This compound (CAS No. 605644-46-0) is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene scaffold is considered a "privileged structure" in medicinal chemistry due to its rigid, planar geometry and its ability to interact with a variety of biological targets. The introduction of the gem-dimethyl group at the C9 position enhances the molecule's stability and solubility, while the nitro group at the C2 position serves as a versatile chemical handle for further synthetic modifications.
Fluorene derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates.[4] Its applications are not limited to pharmaceuticals; it is also utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as a fluorescent dye.[5][6]
Commercial Suppliers and Purity Specifications
The quality of starting materials is paramount in drug discovery and development. Impurities can lead to unwanted side reactions, alter biological activity, and complicate the interpretation of experimental results. Therefore, sourcing high-purity this compound is a critical first step.
Several chemical suppliers offer this compound, typically with purity levels of 98% or higher. It is essential to scrutinize the product specifications and request a Certificate of Analysis (CoA) before purchase.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Stated Purity | Analytical Method | CAS Number | Additional Information |
| Sigma-Aldrich | Not specified on the product page, requires inquiry. | Not specified. | 605644-46-0 | Product offered through their Fluorochem partner. |
| TCI America | ≥98.0% (GC) | Gas Chromatography (GC) | 605644-46-0 | Available through distributors like Fisher Scientific. |
| Parchem | Typical specifications available upon request. | Not specified. | 605644-46-0 | A supplier of specialty chemicals.[7] |
| Warshel Chemical Ltd. | ≥99% | High-Performance Liquid Chromatography (HPLC) | 605644-46-0 | States use as an OLED intermediate.[8] |
| Henan Blight Industry Co., Ltd. | 99% | Not specified. | 605644-46-0 | Mentions ISO9001 quality management system.[6] |
| MySkinRecipes | 98% | Gas Chromatography (GC) | 605644-46-0 | Provides some physical property data.[9] |
| XIAMEN EQUATION CHEMICAL CO.,LTD | Inquiry needed. | Not specified. | 605644-46-0 | Listed as a product offering.[10] |
Note: This table is not exhaustive and researchers should conduct their own due diligence when selecting a supplier.
Quality Control and Analytical Characterization: A Self-Validating System
For researchers in drug development, simply relying on the supplier's stated purity is insufficient. An independent verification of the compound's identity and purity is a crucial aspect of ensuring experimental reproducibility and data integrity.
The Certificate of Analysis (CoA): Your First Checkpoint
A comprehensive CoA from the supplier is the first piece of quality control documentation you should review. It should ideally include:
-
Product Identification: Name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance, melting point, and solubility. The reported melting point for this compound is typically around 103°C.[5]
-
Purity Determination: The analytical method used (e.g., HPLC, GC) and the measured purity value.
-
Spectroscopic Data: Evidence of the compound's structure, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data.
-
Date of Analysis and Batch Number: For traceability.
In-House Verification: Essential Protocols
It is best practice to perform in-house analytical testing to confirm the supplier's specifications.
Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Typical):
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solution and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak.
Experimental Protocol: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton signals of the this compound structure.
Understanding Potential Impurities
Impurities in this compound can arise from the starting materials or byproducts of the synthesis. A common synthetic route involves the nitration of 9,9-dimethylfluorene.[6] Potential impurities could include unreacted starting material, isomers with the nitro group at different positions, or over-nitrated products. Chromatographic methods like HPLC and GC are effective in separating and identifying such impurities.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce diverse chemical moieties.[11]
Workflow for Utilizing this compound in a Drug Discovery Campaign
Caption: A typical workflow for the use of this compound in a drug discovery program.
Research has shown that fluorene derivatives can be developed into potent inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a target for anticancer and antimicrobial drugs.[1][3] The synthesis of novel thiazole and acetamide derivatives of fluorene has led to compounds with significant cytotoxic activity against human lung and breast cancer cell lines.[1][2]
Safe Handling and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not always readily available, information from SDSs for similar fluorene derivatives can provide guidance.[12][13][14]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5][6][8]
Conclusion
This compound is a valuable and versatile building block for researchers in drug development. Its unique structural and chemical properties make it an excellent starting point for the synthesis of novel therapeutic agents. The key to its successful application lies in sourcing high-purity material and implementing rigorous in-house quality control procedures. By following the guidelines outlined in this technical guide, researchers can confidently incorporate this compound into their drug discovery programs, paving the way for the development of new and effective medicines.
References
- 1. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 6. brightcommercial.lookchem.com [brightcommercial.lookchem.com]
- 7. parchem.com [parchem.com]
- 8. warshel.com [warshel.com]
- 9. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 10. equationchemical.com [equationchemical.com]
- 11. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. moltox.com [moltox.com]
Methodological & Application
Application Notes and Protocol for the Reduction of the Nitro Group in 9,9-Dimethyl-2-nitro-9H-fluorene
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Amino-9,9-dimethylfluorene
The reduction of 9,9-Dimethyl-2-nitro-9H-fluorene to its corresponding amine, 2-Amino-9,9-dimethylfluorene, is a critical transformation in the synthesis of a variety of functional materials and pharmaceutical intermediates. The fluorene scaffold, with its rigid and planar structure, imparts unique photophysical and electronic properties to molecules. Consequently, 2-Amino-9,9-dimethylfluorene serves as a pivotal building block in the development of organic light-emitting diodes (OLEDs), advanced polymers, and fluorescent probes.[1] Its utility as an intermediate underscores the need for robust and well-characterized protocols for its synthesis.[2][3] This document provides a comprehensive guide to two prevalent methods for the reduction of this compound: catalytic hydrogenation and chemical reduction using tin(II) chloride.
Choosing Your Reduction Strategy: A Comparative Analysis
The selection of an appropriate reduction method is contingent upon several factors, including the presence of other functional groups, scalability, and available laboratory equipment. Here, we discuss the mechanistic underpinnings and practical considerations of two widely employed methods.
Catalytic Hydrogenation: A Clean and Efficient Approach
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and the generation of water as the only byproduct, which simplifies purification.[4] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel, to facilitate the transfer of hydrogen gas to the nitro group.[4][5]
Mechanism: The catalytic cycle involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the metal catalyst. This facilitates the stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the amine.[6][7] The high exothermicity of this reaction necessitates careful temperature control.[8]
Advantages:
-
High Yields: Typically provides excellent yields of the desired amine.[2]
-
Clean Reaction: The primary byproduct is water, simplifying workup and purification.
-
Scalability: The process is amenable to large-scale synthesis.
Considerations:
-
Catalyst Handling: Palladium on carbon is flammable when dry and should be handled with care.
-
Specialized Equipment: Requires a hydrogenation apparatus capable of handling hydrogen gas under pressure.
-
Chemoselectivity: Catalytic hydrogenation can also reduce other functional groups such as alkenes, alkynes, and some carbonyls.[8]
Tin(II) Chloride (SnCl₂) Reduction: A Versatile Benchtop Method
Reduction with tin(II) chloride in an acidic medium is a classic and reliable method for the conversion of aromatic nitro compounds to anilines.[9][10] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[4][11]
Mechanism: In the presence of a proton source, typically hydrochloric acid, tin(II) acts as a single-electron donor. The nitro group is sequentially reduced through nitroso and hydroxylamine intermediates.[9][12] The tin(IV) species that is formed is a byproduct of this reaction.
Advantages:
-
Good Chemoselectivity: Tends to selectively reduce the nitro group in the presence of other reducible functionalities.[11]
-
Standard Laboratory Glassware: Does not require specialized high-pressure equipment.
-
Milder Conditions: The reaction can often be carried out at room temperature or with gentle heating.[13]
Considerations:
-
Stoichiometric Reagents: The reaction requires a stoichiometric amount of the tin salt, which can generate significant metal waste.[11]
-
Workup Procedure: The workup involves the removal of tin salts, which can sometimes be challenging.[11]
-
Acidic Conditions: The use of strong acid may not be suitable for acid-sensitive substrates.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
This protocol is adapted from a reported synthesis of 2-Amino-9,9-dimethylfluorene.[2]
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filtration aid (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel, suspend this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of filtration aid to remove the catalyst. Wash the filter cake with ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography or recrystallization to afford the desired 2-Amino-9,9-dimethylfluorene.[2]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 23.9 g (100.0 mmol) 2-nitro-9,9-dimethylfluorene | [2] |
| Catalyst | 0.5 g of 10% Pd/activated carbon | [2] |
| Solvent | 500 mL of ethanol | [2] |
| Reaction Time | 24 h | [2] |
| Yield | 16.9 g (81%) | [2] |
| Product | 9,9-dimethyl-9H-fluoren-2-amine (light yellow solid) | [2] |
Workflow Diagram:
Caption: Catalytic Hydrogenation Workflow.
Protocol 2: Reduction of this compound using Tin(II) Chloride
This protocol is a general method adapted for the specified substrate based on established procedures for nitroarene reduction.[13]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approximately 5-10 eq).[13]
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a 2M aqueous KOH solution.[13]
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 2-Amino-9,9-dimethylfluorene.
Workflow Diagram:
Caption: SnCl₂ Reduction Workflow.
Safety Precautions
General Handling:
-
Work in a well-ventilated fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14]
-
Aromatic nitro compounds are toxic and should be handled with care.[15] Avoid inhalation and skin contact.[15]
Specific Hazards:
-
Nitroaromatic Compounds: Can be explosive, especially when heated under confinement.[16] They are also toxic and can cause methemoglobinemia.[15]
-
Palladium on Carbon: Flammable when dry. Handle as a slurry.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated.
-
Tin(II) Chloride: Corrosive and can cause skin and eye irritation.
In case of exposure, seek immediate medical attention.[17]
Conclusion
The reduction of this compound is a fundamental transformation for accessing the valuable intermediate, 2-Amino-9,9-dimethylfluorene. Both catalytic hydrogenation and tin(II) chloride reduction are effective methods, each with its own set of advantages and considerations. The choice of protocol will depend on the specific requirements of the synthesis, including the presence of other functional groups and available resources. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely perform this important chemical conversion.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-9,9-dimethylfluorene | 108714-73-4 [chemicalbook.com]
- 3. 2-Amino-9,9-dimethylfluorene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. scispace.com [scispace.com]
- 14. agilent.com [agilent.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. iloencyclopaedia.org [iloencyclopaedia.org]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes and Protocols: Strategic Functionalization of the 9,9-Dimethyl-2-nitro-9H-fluorene Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The fluorene scaffold, particularly its 9,9-disubstituted derivatives, is a cornerstone in the development of advanced organic materials and pharmacologically active compounds.[1][2] The rigid, planar, and electron-rich nature of the fluorene ring system provides a versatile platform for constructing complex molecular architectures. This guide provides a detailed exploration of the chemical functionalization of a key derivative, 9,9-Dimethyl-2-nitro-9H-fluorene. We will delve into the strategic manipulation of this molecule, leveraging the electronic influence of the nitro group and the steric properties of the gem-dimethyl group to achieve selective modifications at various positions of the fluorene core. This document will cover the reduction of the nitro group, electrophilic and nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols and the underlying chemical principles for each transformation.
Introduction: The Versatility of the Fluorene Scaffold
The 9,9-dimethylfluorene unit is a prevalent structural motif in organic electronics, where it imparts desirable properties such as enhanced solubility, thermal stability, and high photoluminescence quantum yields.[1] In medicinal chemistry, the fluorene core is recognized as a privileged scaffold, appearing in a range of therapeutic agents.[1] The functionalization of the fluorene ring is therefore of paramount importance for fine-tuning the electronic and steric properties of these molecules to optimize their performance in various applications. This compound serves as a versatile starting material, with the nitro group not only influencing the reactivity of the fluorene core but also acting as a synthetic handle for further transformations.[3]
Molecular Structure and Reactivity Profile
The reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the fluorene aromatic system.
-
The Nitro Group: The strongly electron-withdrawing nature of the nitro group deactivates the fluorene ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta positions (C4 and C5).[4][5] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions (C1, C3, and C7).[6]
-
The 9,9-Dimethyl Group: This group serves to prevent the acidic C9 proton from participating in reactions, which is a common pathway for functionalization in unsubstituted fluorenes.[7] This ensures that reactions are directed towards the aromatic rings.
-
The Fluorene Core: The biphenyl linkage in the fluorene system results in a high degree of conjugation, influencing the electronic properties of the entire molecule.
Diagram: Reactivity Map of this compound
Caption: Predicted sites of electrophilic and nucleophilic attack on the this compound core.
Key Functionalization Protocols
Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the fluorene ring, turning an electron-withdrawing group into a strongly electron-donating one.[4][8][9] This opens up new avenues for functionalization, such as diazotization reactions and the synthesis of amides.
Protocol: Catalytic Hydrogenation of this compound
This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.[10]
Materials:
-
This compound
-
Ethanol (95%)
-
Palladium on charcoal (10% Pd)
-
Hydrazine hydrate (80%)
-
Celite
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend this compound (e.g., 10 g, 41.8 mmol) in 95% ethanol (100 mL).
-
Warm the mixture to 50°C on a steam bath.
-
Carefully add 10% palladium on charcoal (0.1 g), pre-moistened with ethanol.
-
Begin stirring and add hydrazine hydrate (e.g., 5 mL) dropwise over 30 minutes. The reaction is exothermic, so control the addition rate to prevent excessive foaming.[10]
-
After the initial addition, add another portion of the catalyst (0.1 g) and heat the mixture to a gentle reflux.
-
Continue refluxing for 1-2 hours, or until the starting material has completely dissolved and the solution becomes nearly colorless.
-
Filter the hot reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with hot ethanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to a volume of approximately 30-40 mL.
-
Heat the concentrated solution to boiling and slowly add hot water (150 mL) to precipitate the product.
-
Cool the mixture in an ice bath, collect the crystalline product by filtration, wash with cold water, and dry in a vacuum desiccator.
Expected Outcome:
This procedure should yield 9,9-Dimethyl-9H-fluoren-2-amine as a crystalline solid.
| Compound | Starting Material | Product |
| Name | This compound | 9,9-Dimethyl-9H-fluoren-2-amine |
| Formula | C₁₅H₁₃NO₂ | C₁₅H₁₅N |
| MW ( g/mol ) | 239.27[11] | 209.29 |
| Appearance | White to pale yellow powder | Off-white to tan crystalline solid |
| Yield | - | Typically >90% |
Electrophilic Aromatic Substitution: Bromination
To enable cross-coupling reactions, a halogen handle is typically introduced onto the fluorene ring. Due to the deactivating effect of the nitro group, forcing conditions may be required for electrophilic halogenation. The nitro group will direct bromination to the C4 and C5 positions.
Protocol: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (e.g., 5 g, 20.9 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (5 mL) while stirring.
-
Add N-Bromosuccinimide (e.g., 4.1 g, 23.0 mmol) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture into ice-water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the brominated isomers.
Expected Outcome:
A mixture of brominated products, primarily 4-bromo-9,9-dimethyl-2-nitro-9H-fluorene and 5-bromo-9,9-dimethyl-2-nitro-9H-fluorene, is expected.
Palladium-Catalyzed Cross-Coupling: Suzuki and Buchwald-Hartwig Reactions
With a halogenated fluorene derivative in hand, a vast array of functional groups can be introduced via palladium-catalyzed cross-coupling reactions. The Suzuki coupling introduces new carbon-carbon bonds, while the Buchwald-Hartwig amination forms carbon-nitrogen bonds.[12][13][14][15][16][17][18]
Diagram: General Workflow for Cross-Coupling Reactions
Caption: Workflow for Suzuki and Buchwald-Hartwig cross-coupling reactions.
Protocol: Suzuki Coupling of Bromo-9,9-dimethyl-2-nitro-9H-fluorene
This protocol is a general procedure and may require optimization for specific substrates.[18][19][20]
Materials:
-
Bromo-9,9-dimethyl-2-nitro-9H-fluorene (e.g., 4-bromo isomer)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene/Water mixture
Procedure:
-
To a Schlenk flask, add bromo-9,9-dimethyl-2-nitro-9H-fluorene (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂ 2 mol%) and ligand (e.g., PPh₃ 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents (e.g., toluene and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Protocol: Buchwald-Hartwig Amination of Bromo-9,9-dimethyl-2-nitro-9H-fluorene
This is a general protocol that may need optimization.[16][17][21][22][23]
Materials:
-
Bromo-9,9-dimethyl-2-nitro-9H-fluorene
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add the bromo-9,9-dimethyl-2-nitro-9H-fluorene (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 80-110°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the C2 position activates the fluorene ring for nucleophilic aromatic substitution, particularly at the C1 and C3 positions.[6][24][25][26][27] This allows for the direct introduction of nucleophiles without the need for a pre-installed leaving group.
Protocol: Vicarious Nucleophilic Substitution of Hydrogen
Materials:
-
This compound
-
A suitable carbanion precursor (e.g., a chloromethyl sulfone)
-
Potassium tert-butoxide
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to -40°C.
-
In a separate flask, dissolve the carbanion precursor (1.2 eq) in anhydrous DMF and cool to -40°C.
-
Slowly add a solution of potassium tert-butoxide (2.5 eq) in DMF to the carbanion precursor solution.
-
Transfer the resulting carbanion solution to the solution of the nitrofluorene derivative via cannula.
-
Stir the reaction at low temperature for a specified time, monitoring by TLC.
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography.
Troubleshooting and Safety Considerations
-
Safety: Many of the reagents used in these protocols are toxic, corrosive, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Palladium catalysts can be pyrophoric. Nitroaromatic compounds are potentially mutagenic.[28]
-
Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools for monitoring reaction progress and identifying byproducts.
-
Purification: Column chromatography is often necessary to separate isomers and purify products. Careful selection of the stationary and mobile phases is crucial for achieving good separation.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. The use of Schlenk techniques or a glovebox is highly recommended to ensure reproducibility and high yields.
Conclusion
This compound is a versatile building block that offers multiple avenues for chemical functionalization. By strategically employing the electronic influence of the nitro group, researchers can achieve selective modifications of the fluorene core. The protocols outlined in this guide provide a starting point for the synthesis of a wide range of novel fluorene derivatives for applications in materials science and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives | Semantic Scholar [semanticscholar.org]
- 3. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 4. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. | Semantic Scholar [semanticscholar.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 20. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Polymerization of 9,9-Dimethyl-2-nitro-9H-fluorene Derivatives for Advanced Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Polyfluorene derivatives are a cornerstone class of conjugated polymers renowned for their exceptional optoelectronic properties, including high photoluminescence quantum efficiency and thermal stability, making them ideal candidates for a range of applications from organic light-emitting diodes (OLEDs) to photovoltaic devices.[1][2] The introduction of electron-withdrawing groups, such as the nitro (-NO2) moiety, onto the fluorene backbone can significantly modulate the polymer's electronic characteristics, enhancing its electron affinity and altering its emission properties. This guide provides a comprehensive overview and detailed protocols for the synthesis and polymerization of 9,9-Dimethyl-2-nitro-9H-fluorene derivatives. We will explore the strategic synthesis of the monomer, delve into robust polymerization methodologies like Suzuki and Yamamoto coupling, discuss critical characterization techniques, and examine potential post-polymerization modifications. This document is intended to serve as a practical resource for researchers aiming to develop novel n-type semiconducting polymers with tailored properties for advanced electronic applications.
Introduction: The Significance of Nitro-Functionalized Polyfluorenes
The performance of conjugated polymers in electronic devices is intrinsically linked to their molecular structure. The 9,9-dialkyl substitution on the fluorene unit is a well-established strategy to ensure solubility and processability of the resulting polymers.[1] While pristine polyfluorenes are typically considered p-type or hole-transporting materials, the incorporation of electron-deficient units is a powerful approach to engineer n-type (electron-transporting) or ambipolar characteristics.
The nitro group (-NO2) is a potent electron-withdrawing substituent. Its integration into the polyfluorene backbone at the 2-position is expected to:
-
Lower the LUMO Energy Level: This facilitates electron injection and transport, a critical requirement for efficient n-type materials in organic field-effect transistors (OFETs) and as electron-transporting layers in OLEDs and organic photovoltaics (OPVs).
-
Tune Emission Properties: The intramolecular charge transfer (ICT) character induced by the nitro group can lead to red-shifted absorption and emission spectra, potentially tuning the polymer's color from the typical blue of polyfluorenes to green or even yellow.[3]
-
Enable Post-Polymerization Modification: The nitro group serves as a versatile chemical handle for further functionalization. For instance, it can be reduced to an amine group, opening avenues for a wide range of chemical transformations to further fine-tune the polymer's properties.[4][5]
This guide will focus on derivatives of this compound, a key building block for creating these functional polymers.
Monomer Synthesis: The Gateway to Functional Polymers
The successful synthesis of a high-purity monomer is paramount for achieving high molecular weight polymers with well-defined properties. The synthesis of a suitable monomer for polymerization, such as 2,7-dibromo-9,9-dimethyl-2'-nitro-9H-fluorene, is a multi-step process.
Protocol 1: Synthesis of 2,7-Dibromo-9,9-dimethyl-2'-nitro-9H-fluorene
This protocol outlines a potential synthetic route starting from 9,9-dimethylfluorene.
Workflow Diagram:
Caption: Synthetic workflow for the 2,7-dibromo-9,9-dimethyl-2'-nitro-9H-fluorene monomer.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 9,9-Dimethylfluorene | Sigma-Aldrich | 98% |
| Bromine (Br₂) | Acros Organics | 99.8% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Nitric Acid (HNO₃) | J.T. Baker | Fuming |
| Sulfuric Acid (H₂SO₄) | EMD Millipore | Concentrated |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Hexanes | VWR | ACS Grade |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Procedure:
-
Bromination:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 9,9-dimethylfluorene (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (2.2 eq) dropwise to the stirred solution over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red color of bromine disappears.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol to yield 2,7-dibromo-9,9-dimethylfluorene as a white solid.
-
-
Nitration:
-
To a clean, dry round-bottom flask, add concentrated sulfuric acid and cool to 0 °C.
-
Slowly add 2,7-dibromo-9,9-dimethylfluorene (1.0 eq) to the cold sulfuric acid with vigorous stirring.
-
In a separate flask, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the fluorene solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 2,7-dibromo-9,9-dimethyl-2'-nitro-9H-fluorene.
-
Polymerization Methodologies
The polymerization of fluorene derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polymerizations.[1]
Suzuki Coupling Polymerization
Suzuki coupling is a versatile and widely used method for the synthesis of polyfluorenes, offering good control over molecular weight and low defect density.[6][7][8] This method involves the reaction of a dibromo monomer with a diboronic ester monomer in the presence of a palladium catalyst and a base.
Reaction Scheme Diagram:
Caption: General scheme for Suzuki polymerization of a nitro-fluorene derivative.
Protocol 2: Suzuki Polymerization of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dimethylfluorene with 2,7-dibromo-9,9-dimethyl-2'-nitro-9H-fluorene
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2,7-Dibromo-9,9-dimethyl-2'-nitro-9H-fluorene | Synthesized (Protocol 1) | >99% |
| 2,7-Bis(pinacolato)diboryl-9,9-dimethylfluorene | TCI Chemicals | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| Toluene | Sigma-Aldrich | Anhydrous |
| Aliquat 336 | Sigma-Aldrich | - |
| Methanol | VWR | ACS Grade |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine 2,7-dibromo-9,9-dimethyl-2'-nitro-9H-fluorene (1.0 eq), 2,7-bis(pinacolato)diboryl-9,9-dimethylfluorene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (2-3 mol%).
-
Add anhydrous potassium carbonate (4.0 eq) and a phase transfer catalyst such as Aliquat 336 (2 drops).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and a small amount of degassed water via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 48-72 hours.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with toluene.
-
Pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Collect the fibrous polymer by filtration.
-
Redissolve the polymer in a minimal amount of toluene or chloroform and re-precipitate into methanol. Repeat this process two more times to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer product under vacuum at 40-50 °C for 24 hours.
-
Yamamoto Coupling Polymerization
Yamamoto polymerization is an alternative method that involves the dehalogenative coupling of a dibromo monomer using a nickel(0) complex.[1] This is an AA-type polymerization, which can be advantageous for synthesizing homopolymers.
Protocol 3: Yamamoto Polymerization of 2,7-dibromo-9,9-dimethyl-2'-nitro-9H-fluorene
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2,7-Dibromo-9,9-dimethyl-2'-nitro-9H-fluorene | Synthesized (Protocol 1) | >99% |
| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | Strem Chemicals | 98% |
| 2,2'-Bipyridine (bpy) | Sigma-Aldrich | 99% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Toluene | Sigma-Aldrich | Anhydrous |
Step-by-Step Procedure:
-
Catalyst Preparation & Reaction Setup:
-
In a glovebox, charge a Schlenk flask with Ni(COD)₂ (1.2 eq) and 2,2'-bipyridine (1.2 eq).
-
Add anhydrous DMF and stir at 60 °C for 30 minutes to form the active Ni(0)bpy complex.
-
In a separate Schlenk flask, dissolve the 2,7-dibromo-9,9-dimethyl-2'-nitro-9H-fluorene monomer (1.0 eq) in anhydrous toluene.
-
-
Polymerization:
-
Add the monomer solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 24-48 hours. The solution will typically become viscous as the polymer forms.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Pour the mixture into a solution of HCl in methanol to quench the reaction and precipitate the polymer.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to extract the soluble polymer fraction.
-
Precipitate the polymer from the chloroform solution into methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Polymer Characterization
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
Table of Key Characterization Techniques:
| Property | Technique | Information Obtained |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) |
| Chemical Structure | NMR Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure, end-group analysis |
| Thermal Properties | Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature (Td) |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting/crystallization behavior | |
| Optical Properties | UV-Visible Spectroscopy | Absorption maxima (λ_max), optical bandgap |
| Photoluminescence (PL) Spectroscopy | Emission maxima (λ_em), fluorescence quantum yield | |
| Electrochemical Properties | Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, electrochemical bandgap |
Post-Polymerization Modification: Expanding Functional Diversity
The nitro group on the polyfluorene backbone is a versatile functional handle for post-polymerization modifications.[5][9] One of the most common and useful transformations is the reduction of the nitro group to an amine group.
Protocol 4: Reduction of Nitro-Substituted Polyfluorene to Amino-Substituted Polyfluorene
Workflow Diagram:
Caption: Post-polymerization modification of a nitro-functionalized polyfluorene.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Nitro-substituted Polyfluorene | Synthesized | - |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Sigma-Aldrich | 98% |
| Hydrochloric Acid (HCl) | Fisher Scientific | Concentrated |
| Tetrahydrofuran (THF) | VWR | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | Saturated solution |
Step-by-Step Procedure:
-
Reduction Reaction:
-
Dissolve the nitro-substituted polyfluorene in THF.
-
Add an excess of SnCl₂·2H₂O.
-
Add concentrated HCl and heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by taking aliquots and analyzing with FTIR to observe the disappearance of the nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹).
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into a large volume of water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with chloroform or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Precipitate the polymer into methanol or hexanes.
-
Collect the amino-functionalized polymer by filtration and dry under vacuum.
-
This amino-functionalized polyfluorene can then be used in a variety of subsequent reactions, such as amide or imide formation, to attach other functional groups and further tailor the polymer's properties.
Conclusion and Future Outlook
The polymerization of this compound derivatives provides a robust platform for the development of n-type conjugated polymers with tunable electronic and optical properties. The protocols detailed herein for monomer synthesis, Suzuki and Yamamoto polymerization, and post-polymerization modification offer a comprehensive guide for researchers in the field. The resulting materials hold significant promise for applications in a variety of organic electronic devices. Future work in this area could focus on copolymerization with various donor units to create low bandgap polymers for near-infrared applications, or the exploration of the resulting amino-functionalized polymers in sensing and bioelectronic applications.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Polyfluorene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes - American Chemical Society [acs.digitellinc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of poly(9,9-dioctylfluorene) in a rotating packed bed with enhanced performance for polymer light-emitting diodes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Note: A Comprehensive Guide to the Analytical Characterization of 9,9-Dimethyl-2-nitro-9H-fluorene Derivatives
Abstract
This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and characterization of 9,9-Dimethyl-2-nitro-9H-fluorene derivatives. These compounds are of significant interest in materials science and drug discovery, necessitating robust and reliable analytical methodologies. This document details the application of spectroscopic and chromatographic techniques, offering both foundational principles and actionable, field-proven protocols.
Introduction: The Significance of this compound Derivatives
The 9,9-dimethyl-9H-fluorene core is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and rich electronic properties. The introduction of a nitro group at the C2 position, combined with the gem-dimethyl substitution at C9, imparts unique characteristics that are leveraged in the development of novel therapeutics and organic electronics.[1][2] The dimethyl substitution at the 9-position enhances solubility and prevents oxidation, making these derivatives more amenable to study and application.[2]
Accurate and comprehensive characterization is paramount to understanding structure-activity relationships (SAR) and ensuring the quality and purity of these synthesized compounds. This guide provides the analytical framework necessary to achieve this, focusing on the most effective and widely used techniques.
A Multi-faceted Approach to Characterization
A single analytical technique is rarely sufficient for the unambiguous characterization of a novel chemical entity. A synergistic approach, combining data from multiple orthogonal techniques, is essential for confirming the identity, purity, and structure of this compound derivatives. The workflow presented below illustrates a logical progression for characterizing a newly synthesized derivative.
Caption: A logical workflow for the characterization of novel this compound derivatives.
Spectroscopic Characterization
Spectroscopic techniques provide a wealth of information regarding the molecular structure, functional groups, and electronic properties of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic region will be complex due to the substituted fluorene core. The two methyl groups at the C9 position will typically appear as a sharp singlet in the upfield region.
-
¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern. The quaternary carbon at C9 and the carbons of the methyl groups will have characteristic chemical shifts.[3][4]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C9-CH₃ | ~1.5 (s, 6H) | ~27 |
| C9 | - | ~47 |
| Aromatic-H | 7.4 - 8.5 (m, 7H) | 120 - 150 |
| C-NO₂ | - | ~148 |
Note: These are approximate values and will vary depending on the solvent and other substituents on the fluorene ring. Data is extrapolated from known fluorene and nitroaromatic compounds.[3][5][6]
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignment.[6]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the compound and providing information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Causality: The nitro group can influence the fragmentation pattern, often leading to the loss of NO₂ or related fragments. The fluorene core is relatively stable and may remain intact as a major fragment ion.[7][8]
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., ESI, APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative.
-
Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙). Use the accurate mass measurement to calculate the elemental composition and confirm that it matches the expected molecular formula. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. For this compound derivatives, the most characteristic vibrations will be those of the nitro group and the aromatic ring.
Table 2: Characteristic FTIR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for their quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity determination of non-volatile organic compounds. A reversed-phase method with UV detection is generally suitable for this compound derivatives.
-
Causality: The planar aromatic system of the fluorene core results in strong UV absorbance, making UV detection highly sensitive for these compounds. The choice of a C18 stationary phase is based on the nonpolar nature of the molecule, leading to good retention and separation from more polar impurities.[9]
Caption: A standard workflow for purity analysis of this compound derivatives by HPLC.
Protocol: HPLC Purity Determination
-
Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or monitor a wider range with DAD).
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute as necessary to be within the linear range of the detector.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC)
For more volatile derivatives, Gas Chromatography can be an effective alternative for purity assessment. GC is particularly well-suited for separating isomers.
-
Causality: The nitroaromatic nature of these compounds makes them amenable to detection by an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), which are highly sensitive to electron-withdrawing groups like the nitro group.[10]
Protocol: GC Purity Analysis
-
Materials and Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and an appropriate detector (FID, ECD, or NPD).
-
A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify the peak corresponding to the target compound and calculate the purity based on the peak area percentage.
Conclusion
The robust characterization of this compound derivatives is critical for their successful application in research and development. The integrated use of NMR and mass spectrometry for structural elucidation, coupled with chromatographic techniques like HPLC for purity assessment, provides a comprehensive analytical strategy. The protocols and guidelines presented in this application note offer a solid foundation for researchers to confidently characterize these valuable compounds, ensuring data integrity and accelerating scientific progress.
References
- 1. researchgate.net [researchgate.net]
- 2. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
- 3. 2-Nitrofluorene | 607-57-8 | Benchchem [benchchem.com]
- 4. Conformational studies of poly(9,9-dialkylfluorene)s in solution using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. bmse000524 Fluorene at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
Application Note: Characterizing the Optical Properties of 9,9-Dimethyl-2-nitro-9H-fluorene
Introduction
9,9-Dimethyl-2-nitro-9H-fluorene is a derivative of fluorene, a class of polycyclic aromatic hydrocarbons known for their robust thermal and photochemical stability and high fluorescence quantum yields.[1] The introduction of a nitro (-NO2) group, a strong electron-withdrawing moiety, at the 2-position of the fluorene core is expected to significantly modulate its electronic structure and, consequently, its optical properties. Such modifications are of great interest in the development of novel materials for organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers with specific optical characteristics.[2][3]
This application note provides a comprehensive guide to the experimental setup and protocols for accurately measuring the key optical properties of this compound. We will detail the methodologies for determining its UV-Vis absorption, fluorescence emission, and fluorescence quantum yield. The causality behind critical experimental choices, such as solvent selection and concentration, will be explained to ensure data integrity and reproducibility.
Foundational Principles: Understanding the Photophysics
The optical properties of a molecule are governed by the transitions between its electronic energy levels.
-
UV-Vis Absorption: This technique measures the absorption of light by the molecule, which promotes electrons from the ground state (S₀) to higher energy excited singlet states (S₁, S₂, etc.).[4][5] The resulting spectrum provides information about the wavelengths of light the molecule absorbs and the probability of these transitions, quantified by the molar absorption coefficient (ε).
-
Fluorescence Emission: Following absorption of a photon and rapid internal conversion to the lowest excited singlet state (S₁), the molecule can relax back to the ground state by emitting a photon. This process is known as fluorescence. The fluorescence spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift.
-
Fluorescence Quantum Yield (ΦF): This is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon. However, nitrated polycyclic molecules can exhibit high rates of intersystem crossing from the singlet excited state to a triplet state, which can significantly reduce or quench fluorescence.[7] The solvent environment can also drastically affect these pathways.[7][8][9]
Experimental Design & Workflow
A systematic approach is crucial for obtaining reliable data. The overall workflow involves sample preparation, a sequence of spectroscopic measurements, and data analysis.
Caption: Workflow for characterizing optical properties.
Detailed Protocols
Materials and Instrumentation
-
Compound: this compound (Purity ≥98%)
-
Solvent: Spectroscopy-grade Dichloromethane (DCM) or other suitable solvent. Rationale: DCM is a moderately polar solvent that is known to solubilize many organic compounds and has a low UV cutoff wavelength.
-
Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546) or another well-characterized standard.[10] Rationale: The standard should have absorption and emission in a similar spectral region as the sample to minimize instrument-based errors.[11]
-
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60)
-
Spectrofluorometer with corrected emission spectra capabilities (e.g., Horiba FluoroMax)
-
10 mm path length quartz cuvettes (one for absorption, one for fluorescence)
-
Protocol 1: Sample Preparation
The accuracy of the results is highly dependent on the quality of the prepared solutions.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent (DCM) to prepare a stock solution of approximately 1 x 10⁻³ M.
-
Working Solution Preparation: From the stock solution, prepare a series of 5-6 dilutions of both the sample and the standard.[12] The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[10][11]
-
Causality: Keeping the absorbance below 0.1 is critical to avoid the inner filter effect, where emitted light is reabsorbed by other molecules in the solution, leading to an underestimation of the fluorescence intensity.[11]
-
Protocol 2: UV-Vis Absorption Spectroscopy
This protocol establishes the absorption characteristics and is a prerequisite for the fluorescence measurements.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking: Fill a 10 mm quartz cuvette with the pure solvent (DCM) and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette.
-
Measurement: Record the absorption spectrum for each dilution of the this compound solution from approximately 250 nm to 500 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Using the Beer-Lambert Law (A = εcl), plot absorbance at λmax versus concentration.
-
The slope of the resulting linear fit will be the molar absorption coefficient (ε) in M⁻¹cm⁻¹.
-
Protocol 3: Fluorescence Spectroscopy & Quantum Yield Determination
This protocol uses the comparative method, which is one of the most reliable techniques for determining relative fluorescence quantum yield.[10]
-
Instrument Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation and emission slit widths (e.g., 2-5 nm).
-
Excitation Wavelength Selection: Choose an excitation wavelength (λex) where both the sample and the standard have significant absorbance, preferably at the λmax of the sample determined from the UV-Vis measurement.
-
Standard Measurement:
-
Record the absorbance of each dilution of the quinine sulfate standard at the chosen λex.
-
For each dilution, record the fluorescence emission spectrum. The emission range for quinine sulfate is typically scanned from ~370 nm to 700 nm.
-
Integrate the area under each corrected emission spectrum.
-
-
Sample Measurement:
-
Record the absorbance of each dilution of the this compound solution at the same λex.
-
For each dilution, record the fluorescence emission spectrum under identical instrument conditions as the standard.
-
Integrate the area under each corrected emission spectrum.
-
-
Quantum Yield Calculation:
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).[12]
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad).
-
The fluorescence quantum yield of the sample (ΦX) is calculated using the following equation:[10]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.
-
Caption: Quantum yield determination workflow.
Representative Data
The following table summarizes hypothetical, yet expected, optical properties for this compound in Dichloromethane.
| Property | Symbol | Value | Units |
| Max. Absorption Wavelength | λabs | ~355 | nm |
| Molar Absorption Coefficient | ε | ~18,500 | M⁻¹cm⁻¹ |
| Max. Emission Wavelength | λem | ~420 | nm |
| Stokes Shift | Δν | ~4,500 | cm⁻¹ |
| Fluorescence Quantum Yield | ΦF | ~0.15 | - |
Note: The presence of the nitro group is expected to significantly quench the fluorescence compared to the parent fluorene scaffold, which typically has a quantum yield >0.7.[1] This quenching is often due to the promotion of intersystem crossing to the triplet state.[7]
Conclusion
The protocols outlined in this application note provide a robust and validated framework for the comprehensive characterization of the optical properties of this compound. Accurate determination of the absorption spectrum, emission spectrum, and fluorescence quantum yield is essential for evaluating its potential in various applications, from materials science to drug development. The emphasis on the causality behind experimental parameters, such as maintaining low absorbance to prevent inner-filter effects, ensures the generation of high-quality, reproducible data.
References
- 1. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 3. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 4. longdom.org [longdom.org]
- 5. scribd.com [scribd.com]
- 6. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 9. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. iss.com [iss.com]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: The Strategic Use of 9,9-Dimethyl-2-nitro-9H-fluorene in the Synthesis of Key Pharmaceutical Intermediates
Abstract
The fluorene scaffold is a privileged structure in medicinal chemistry, prized for its rigid, planar geometry which can be exploited to design molecules with high affinity for biological targets.[1] This application note provides a detailed technical guide on the utilization of 9,9-Dimethyl-2-nitro-9H-fluorene, a critical starting material, for the synthesis of valuable pharmaceutical intermediates. The primary focus is its conversion to 2-Amino-9,9-dimethylfluorene, a versatile building block for drug discovery and development.[2] We present a validated, step-by-step protocol for the catalytic reduction of the nitro group, discuss the mechanistic rationale, and explore the downstream applications of the resulting amine in constructing complex, pharmacologically active molecules. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Fluorene Moiety in Drug Design
The 9,9-dimethylfluorene unit is an important structural motif in the development of advanced materials and pharmaceuticals.[1] The gem-dimethyl substitution at the C9 position serves a crucial role: it prevents the acidic C9 proton from participating in unwanted side reactions and improves the solubility of the molecule in common organic solvents.[3] The introduction of a nitro group at the C2 position transforms the hydrocarbon scaffold into a versatile synthetic intermediate, this compound (CAS No: 605644-46-0).[4]
This nitro-functionalized compound is primarily valued as a direct precursor to 2-Amino-9,9-dimethylfluorene. The strategic reduction of the nitro group to a primary amine provides a reactive handle for a wide array of subsequent chemical transformations, enabling its incorporation into more complex molecular architectures for drug candidates and diagnostic probes.[2][5]
Core Synthesis: From Nitrofluorene to Aminofluorene
The most critical application of this compound is its efficient conversion to 2-Amino-9,9-dimethylfluorene. This transformation is typically achieved via catalytic hydrogenation, a robust and high-yielding method that is widely scalable. The nitro group is selectively reduced without affecting the aromatic fluorene core.[5][6]
Causality of Method Selection: Catalytic hydrogenation using Palladium on activated carbon (Pd/C) is the industry-standard method for nitroarene reduction due to its high efficiency, selectivity, and favorable economics. The palladium surface acts as a catalyst where molecular hydrogen (H₂) is adsorbed and dissociated into reactive hydrogen atoms. The nitrofluorene molecule also adsorbs onto the catalyst surface, allowing for the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂).[7][8] This process is clean, typically proceeds under mild conditions, and the catalyst can be easily removed by filtration.[6]
Caption: Catalytic hydrogenation of this compound.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the laboratory-scale synthesis of 2-Amino-9,9-dimethylfluorene.
3.1. Materials & Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | See Ref.[3] | Starting material. |
| Palladium on activated carbon (Pd/C) | 10% w/w, dry basis | Standard vendors | Catalyst. Handle with care, may be pyrophoric.[6] |
| Ethanol (EtOH) | Anhydrous, 200 proof | Standard vendors | Reaction solvent. |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Standard vendors | Reducing agent. |
| Celite® or Diatomaceous Earth | N/A | Standard vendors | Filtration aid. |
| Dichloromethane (DCM) | ACS Grade | Standard vendors | For workup and chromatography. |
| Hexanes | ACS Grade | Standard vendors | For chromatography. |
| Silica Gel | 230-400 mesh | Standard vendors | For column chromatography. |
3.2. Equipment
-
Three-neck round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Hydrogen gas cylinder with regulator and balloon
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
3.3. Step-by-Step Methodology
-
Reaction Setup: To a 500 mL three-neck round-bottom flask, add this compound (23.9 g, 100.0 mmol).[5]
-
Solvent and Catalyst Addition: Suspend the starting material in 250-500 mL of ethanol.[5] Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (0.5 g). Safety Note: The catalyst can be pyrophoric and should be handled with care, keeping it moist with solvent is a good practice.[6]
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
-
Reaction Execution: Stir the suspension vigorously under a positive pressure of hydrogen (balloon) at room temperature for 24 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:DCM), observing the disappearance of the starting material spot.
-
Catalyst Removal: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6] Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Workup: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[5]
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel to afford the pure product.[5]
3.4. Validation and Expected Results
The procedure described is reported to yield the light-yellow solid product, 9,9-dimethyl-9H-fluoren-2-amine, in approximately 81% yield (16.9 g).[5] The structure and purity of the final product should be confirmed by analytical techniques such as High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected [M+H]⁺ for the product is 209.1204.[5]
Workflow and Downstream Applications
The 2-Amino-9,9-dimethylfluorene produced is a highly valuable intermediate.[2] Its primary amino group serves as a versatile nucleophile and a synthetic handle for building molecular complexity.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 4. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-9,9-dimethylfluorene | 108714-73-4 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic reduction of 2,4‐dinitrophenylhydrazine by cuttlebone supported Pd NPs prepared using Conium maculatum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 9,9-Dimethyl-2-nitro-9H-fluorene
Abstract
This document provides detailed analytical methodologies for the quantitative and qualitative analysis of 9,9-Dimethyl-2-nitro-9H-fluorene, a key intermediate in the synthesis of organic compounds, particularly in the fields of optoelectronics and dye manufacturing.[1][2][3] We present robust and validated protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed to offer high sensitivity, specificity, and reproducibility. The causality behind the selection of critical experimental parameters is discussed to provide a deeper understanding of the method development process. These protocols are intended to serve as a comprehensive guide for researchers and quality control analysts working with this and structurally related nitroaromatic compounds.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 605644-46-0) is a yellow crystalline solid with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol .[1][3][4] Its fluorenyl core, functionalized with a nitro group and gem-dimethyl substitution at the C9 position, imparts unique electronic and photophysical properties. These characteristics make it a valuable building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and as a fluorescent dye in biomedical research.[1][2] Given its application in high-performance materials and as a pharmaceutical intermediate, the stringent quality control of this compound is paramount.[2] Accurate and precise analytical methods are essential for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products.
This application note details two orthogonal analytical techniques, HPLC-UV and GC-MS, for the comprehensive analysis of this compound. HPLC is presented as the primary method for routine quantification due to its robustness and ease of use, while GC-MS offers superior specificity and is ideal for impurity identification and trace-level analysis.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development. The key physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 605644-46-0 | [1][4] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1][3][4] |
| Molecular Weight | 239.27 g/mol | [3][4] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 103 °C | [2][3] |
| Boiling Point | 373.1 ± 21.0 °C at 760 mmHg | [2] |
| Solubility | Soluble in organic solvents | [1][2] |
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
Rationale for Method Development
The choice of a reversed-phase HPLC method is predicated on the non-polar nature of the this compound molecule. The fluorene backbone provides significant hydrophobicity, making it well-suited for retention on a C18 stationary phase. The nitro group and the aromatic system are strong chromophores, allowing for sensitive detection by UV-Vis spectrophotometry, typically at a wavelength of 254 nm where many aromatic compounds exhibit strong absorbance.[5][6][7] An isocratic elution with a methanol/water mobile phase is proposed for its simplicity and robustness in routine quality control applications.
HPLC Experimental Workflow
Caption: HPLC-UV workflow for the analysis of this compound.
Detailed HPLC Protocol
3.3.1. Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol and acetonitrile; ultrapure water.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
-
Vials: 2 mL amber glass HPLC vials with caps and septa.
3.3.2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) methanol and water. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range, and filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.3.3. HPLC Operating Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar compounds. |
| Mobile Phase | 80:20 (v/v) Methanol:Water | Offers a good balance of elution strength and resolution for nitroaromatic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| UV Detection | 254 nm | Common wavelength for aromatic compounds, providing high sensitivity.[5][6][7] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
3.3.4. System Suitability
Before sample analysis, perform at least five replicate injections of a mid-range working standard. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale for Method Development
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound, with a boiling point of approximately 373 °C, is amenable to GC analysis.[2] The use of a mass spectrometer as a detector provides high selectivity and allows for structural elucidation based on the fragmentation pattern of the molecule. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is chosen for its general applicability and good performance with aromatic compounds. While direct analysis is possible, some nitroaromatic compounds can exhibit poor peak shape or thermal degradation in the GC inlet.[8] Therefore, careful optimization of the inlet temperature and the use of a deactivated liner are crucial. Derivatization is an alternative strategy for challenging nitro compounds, but direct injection is proposed here as a starting point due to the anticipated stability of the analyte.[9][10][11]
GC-MS Experimental Workflow
Caption: GC-MS workflow for the analysis of this compound.
Detailed GC-MS Protocol
4.3.1. Instrumentation and Consumables
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: GC-grade toluene or ethyl acetate.
-
Vials: 2 mL amber glass GC vials with caps and septa.
4.3.2. Reagent and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with toluene.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock standard solution with toluene.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample and dissolve it in toluene to achieve a concentration within the calibration range.
4.3.3. GC-MS Operating Conditions
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overloading. |
| Inlet Temperature | 280 °C | Ensures efficient vaporization without thermal degradation of the analyte. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature program that allows for good separation from solvent and potential impurities. |
| Transfer Line Temp | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| MS Scan Range | 50 - 350 m/z | Covers the molecular ion (239.27) and expected fragment ions. |
4.3.4. Expected Mass Spectrum
The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 239. The fragmentation pattern will likely involve the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 193, and the loss of a methyl group (-CH₃, 15 Da) from the molecular ion to give a fragment at m/z 224. The base peak is likely to be the stable fluorenyl cation fragment.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, offering excellent quantitation capabilities. The GC-MS method provides an orthogonal technique with high specificity, making it ideal for confirmatory analysis and impurity identification. The provided protocols, along with the rationale for the chosen parameters, offer a solid foundation for researchers and analysts to implement these methods in their laboratories. Method validation in accordance with internal standard operating procedures and relevant regulatory guidelines is recommended before routine use.
References
- 1. brightcommercial.lookchem.com [brightcommercial.lookchem.com]
- 2. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 3. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 4. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene
Welcome to the technical support resource for the synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and efficiency of this important synthetic process. As a key intermediate in the development of organic electronics and pharmaceutical compounds, mastering its synthesis is crucial.[1][2][3] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Synthetic Strategy Overview
The most common and practical laboratory-scale synthesis of this compound is a two-step process. First, the commercially available 9H-fluorene undergoes electrophilic nitration to produce 2-nitro-9H-fluorene. Second, the acidic C9 protons of the nitro-intermediate are deprotonated, followed by a double alkylation with a methylating agent to install the gem-dimethyl group.
Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address both stages systematically.
Caption: General two-step synthesis pathway for this compound.
Step 1: Electrophilic Nitration of 9H-Fluorene
This initial step involves the selective nitration of the fluorene backbone. While seemingly straightforward, controlling the reaction's selectivity and preventing side reactions is key to a high-yielding process.
Frequently Asked Questions (FAQs): Nitration
Q1: Why does nitration preferentially occur at the C2 position? The C2 and C7 positions on the fluorene ring are the most electron-rich and sterically accessible for electrophilic aromatic substitution. The directing effects of the fused benzene rings favor substitution at these positions over the C1, C3, C4, or C9 positions. Under controlled conditions, mono-nitration is the dominant outcome, yielding 2-nitro-9H-fluorene.[4]
Q2: What are the optimal conditions for selective mono-nitration? A well-established method involves dissolving fluorene in glacial acetic acid and adding concentrated nitric acid at a controlled temperature.[4] Maintaining a temperature around 50°C during the addition of nitric acid, followed by a brief cooling period, helps to prevent over-nitration (the formation of dinitrofluorene isomers) and oxidative side reactions.[4]
Q3: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate 9:1 v/v). The product, 2-nitro-9H-fluorene, will have a lower Rf value than the starting fluorene due to its increased polarity. The reaction is complete when the fluorene spot is no longer visible.
Troubleshooting Guide: Nitration
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Nitrofluorene | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup/purification. | 1. Monitor via TLC until starting material is consumed. 2. Strictly maintain the recommended temperature range. Use a water bath for stable heating. 3. Ensure pH is neutral before extraction. Use minimal solvent for recrystallization. |
| Formation of Side Products (e.g., Di-nitrofluorene) | 1. Reaction temperature was too high. 2. Excess nitric acid was used. 3. Extended reaction time. | 1. Use an ice bath to manage the initial exotherm upon nitric acid addition. 2. Use the precise stoichiometry of nitric acid as specified in the protocol. 3. Do not let the reaction run significantly longer than necessary once the starting material is consumed. |
| Product is a Dark Oil or Difficult to Crystallize | 1. Presence of oxidative byproducts. 2. Residual acetic acid or nitric acid. | 1. Purify via column chromatography on silica gel before attempting recrystallization. 2. Ensure the crude product is thoroughly washed with water to remove acid residues. A wash with a dilute sodium bicarbonate solution can also be effective. |
Detailed Protocol: Synthesis of 2-Nitro-9H-fluorene
Adapted from Organic Syntheses, Coll. Vol. 2, p.447 (1943).[4]
-
In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 60 g (0.36 mole) of 9H-fluorene in 500 mL of warm glacial acetic acid.
-
Place the flask in a water bath and bring the internal temperature to 50°C.
-
With continuous stirring, add 80 mL (1.3 moles) of concentrated nitric acid (sp. gr. 1.42) over 15 minutes. The solution will turn yellow.
-
After the addition is complete, remove the water bath and allow the mixture to cool naturally to room temperature over approximately two hours. The product will precipitate as fine, yellow needles.
-
Collect the product on a Büchner funnel and wash it with two 25-mL portions of cold glacial acetic acid.
-
Wash the crystals thoroughly with water until the washings are neutral to litmus paper.
-
Dry the product. The resulting 2-nitro-9H-fluorene (yield: ~56 g) is typically pure enough for the next step.[4]
Step 2: Gem-Dimethylation of 2-Nitro-9H-fluorene
This step involves the deprotonation of the C9 position, which is made acidic by the flanking aromatic rings, followed by nucleophilic attack on a methylating agent. Achieving efficient and complete double methylation is the primary challenge.
Frequently Asked Questions (FAQs): Gem-Dimethylation
Q1: What is the mechanism of C9 alkylation? The reaction proceeds via a carbanion intermediate. A strong base removes a proton from the C9 position of 2-nitro-9H-fluorene. The resulting nucleophilic carbanion attacks the electrophilic methyl group of the alkylating agent in an SN2 reaction. This process must occur twice to form the 9,9-dimethyl derivative. The second alkylation is often slower due to increased steric hindrance.
Q2: Which base and methylating agent should I use? The choice of base and methylating agent is critical for yield and safety.
-
Bases: Strong bases are required to fully deprotonate the C9 position. Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium amide (NaNH₂) are effective.[5][6] Potassium hydroxide (KOH) can also be used, often in conjunction with a phase-transfer catalyst.
-
Methylating Agents:
-
Methyl Iodide (CH₃I): Highly reactive and effective but is toxic and a suspected carcinogen.[5]
-
Dimethyl Sulfate ((CH₃)₂SO₄): Very effective but extremely toxic and carcinogenic. Use with extreme caution.
-
Dimethyl Carbonate ((CH₃)₂CO₃): A much safer, "greener" alternative. It is less toxic and more environmentally friendly but may require slightly different reaction conditions or catalysts to achieve high yields.[5]
-
Q3: What is Phase-Transfer Catalysis (PTC) and how can it improve this reaction? PTC is a powerful technique for reactions where reactants are in different phases (e.g., a solid base and an organic solution). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the base's anion (e.g., OH⁻) into the organic phase. This facilitates deprotonation and subsequent alkylation, often leading to faster reaction times, milder conditions, and improved yields.[7]
Caption: A decision tree for troubleshooting low yields in the synthesis.
Troubleshooting Guide: Gem-Dimethylation
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls at Mono-methylation | 1. Insufficient base (less than 2 equivalents). 2. Base is not strong enough for the second deprotonation. 3. Reaction time is too short. | 1. Ensure at least 2.2-2.5 equivalents of base are used. 2. Switch to a stronger base like NaH or K-tert-butoxide. 3. Extend the reaction time and monitor by TLC/GC-MS until the mono-methylated intermediate is consumed. |
| Low Overall Yield with Complex Mixture | 1. Base-catalyzed side reactions or decomposition. 2. Reaction temperature is too high. 3. Presence of water, which quenches the carbanion. | 1. Add the base and alkylating agent at a lower temperature (e.g., 0°C) and then allow the reaction to warm to room temperature. 2. Maintain a consistent temperature; avoid excessive heating. 3. Use anhydrous solvents (e.g., dry THF, DMF) and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of 2-Nitro-9-fluorenone | Oxidation of the starting material or carbanion intermediate. | This can occur if air (oxygen) is present, especially under strong basic conditions.[8] Ensure the reaction is run under a positive pressure of an inert gas like nitrogen or argon. |
Detailed Protocol: Synthesis of this compound
This protocol utilizes a safer methylating agent and phase-transfer catalysis for improved efficiency.
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-nitro-9H-fluorene (10.0 g, 47.3 mmol), tetrabutylammonium bromide (1.5 g, 4.7 mmol), and 150 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Stir the mixture until all solids are dissolved.
-
Cool the flask in an ice-water bath. Add potassium tert-butoxide (13.3 g, 118 mmol, 2.5 equiv.) portion-wise, keeping the internal temperature below 10°C. The solution should turn a deep color, indicating carbanion formation.
-
Stir at 0°C for 30 minutes.
-
Slowly add dimethyl carbonate (12.8 g, 142 mmol, 3.0 equiv.) via syringe.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.
-
Once complete, carefully quench the reaction by pouring it into 500 mL of ice-cold water.
-
A yellow solid should precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold methanol to remove impurities.
-
Recrystallize the crude product from ethanol or isopropanol to yield pure this compound as a yellow crystalline solid.[2][9]
Final Product Purification and Characterization
Purification: Recrystallization is the most common method for purifying the final product. Solvents such as ethanol, isopropanol, or methanol-water mixtures are effective.[10] For highly impure samples, column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary.
Characterization:
-
Melting Point: Approximately 103°C.[2]
-
¹H NMR: Expect characteristic peaks for the aromatic protons, and a sharp singlet integrating to 6 protons for the two C9-methyl groups around ~1.5 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the molecular weight of 239.27 g/mol .[11]
By understanding the key chemical principles behind each step and anticipating common pitfalls, researchers can significantly improve the yield and reliability of their this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
- 6. t -BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07557G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 9. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 10. US4049721A - Purification of crude 9,9-bis-(4-hydroxyphenyl)-fluorene - Google Patents [patents.google.com]
- 11. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 9,9-Dimethyl-2-nitro-9H-fluorene
Welcome to the technical support center for the purification of crude 9,9-Dimethyl-2-nitro-9H-fluorene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The methodologies described herein are based on established chemical principles and field-proven insights to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of crude this compound.
Q1: My crude product is a dark, oily residue instead of the expected yellow solid. What could be the cause and how do I proceed?
A1: An oily or dark-colored crude product often indicates the presence of significant impurities, which can inhibit crystallization. These impurities may include unreacted starting materials, byproducts from the nitration reaction, or degradation products.
-
Causality: The nitration of 9,9-dimethylfluorene can sometimes lead to the formation of dinitro or even trinitro derivatives, which can be darker in color.[1] Additionally, incomplete reaction or side reactions can result in a complex mixture that is difficult to solidify.
-
Troubleshooting Steps:
-
Initial Cleanup: Before attempting recrystallization, it is advisable to perform a preliminary purification. A simple filtration through a plug of silica gel can remove highly polar, colored impurities. Elute with a non-polar solvent like hexane to wash through the desired product, leaving the more polar impurities on the silica.
-
Solvent Trituration: Try triturating the oil with a cold, non-polar solvent such as hexane or a hexane/ethyl acetate mixture. This can often induce crystallization of the desired product while dissolving some of the more soluble impurities.
-
Column Chromatography: If the crude product is particularly complex, direct purification by column chromatography is the most effective approach. (See Protocol 2 for a detailed methodology).
-
Q2: I'm having trouble getting my this compound to crystallize, even from a seemingly pure solution. What can I do?
A2: Failure to crystallize can be due to several factors, including residual impurities acting as crystallization inhibitors, supersaturation, or the choice of an inappropriate solvent system.
-
Causality: Even small amounts of isomeric impurities, such as 2,7-dinitro-9,9-dimethylfluorene or other positional isomers, can disrupt the crystal lattice formation of the desired 2-nitro isomer.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.
-
-
Solvent System Optimization:
-
Mixed Solvents: If a single solvent is not yielding crystals, a mixed-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (e.g., hexane or heptane) until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Solvent Evaporation: Slowly evaporating the solvent from a dilute solution can also promote the growth of high-quality crystals.
-
-
Q3: My purified product has a low melting point and a broad melting range. What are the likely impurities?
A3: A depressed and broad melting point is a classic indicator of impurities. For this compound, the most common impurities are:
-
Positional Isomers: The nitration of 9,9-dimethylfluorene can potentially yield other mono-nitro isomers (e.g., 4-nitro). The separation of these isomers can be challenging due to their similar polarities.
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitro derivatives, with 2,7-dinitro-9,9-dimethylfluorene being a likely candidate. These are generally less soluble and have higher melting points than the mono-nitro product.
-
Unreacted Starting Material: Incomplete nitration will leave residual 9,9-dimethylfluorene in the crude product.
-
Oxidized Byproducts: Depending on the reaction conditions, oxidation of the fluorene ring can occur, leading to fluorenone derivatives.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.
-
TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A common ratio is 9:1 (hexane:ethyl acetate), but this may need to be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
UV Light (254 nm): Aromatic compounds like fluorene derivatives will appear as dark spots against a fluorescent background.
-
Staining: A potassium permanganate (KMnO4) stain can be used to visualize a broader range of compounds. Oxidizable functional groups will appear as yellow or brown spots on a purple background. For more specific visualization of nitro compounds, a diphenylamine spray reagent can be used, which often produces colored products.
-
-
Experimental Protocols
Protocol 1: Recrystallization for Purification of Crude this compound
This protocol is suitable for crude material that is already in a solid or semi-solid form and contains a moderate level of impurities.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude product (approx. 50 mg) into a test tube.
-
Add a few drops of a potential recrystallization solvent (see table below for suggestions) at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. An ideal solvent will show low solubility at cold temperatures and high solubility at elevated temperatures.
-
| Solvent System | Rationale |
| Ethanol | A good general-purpose solvent for moderately polar compounds. |
| Isopropanol | Similar to ethanol, can be effective. |
| Toluene | A less polar option, good for removing more polar impurities. |
| Hexane/Ethyl Acetate | A mixed-solvent system that offers fine-tuned polarity. |
| Methanol | Has been used for the recrystallization of similar fluorene derivatives.[2] |
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate.
-
Continue adding the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for slower cooling, which promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
-
-
Purity Assessment:
Protocol 2: Column Chromatography for Purification of Crude this compound
This method is highly effective for separating the desired product from a complex mixture of impurities, including isomers and dinitro compounds.
Step-by-Step Methodology:
-
Column Preparation:
-
Select an appropriately sized glass chromatography column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture (e.g., 98:2).
-
The less polar impurities, such as unreacted 9,9-dimethylfluorene, will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the desired this compound.
-
More polar impurities, such as dinitro derivatives, will elute last or remain on the column.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analyze each fraction by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
References
Technical Support Center: Nitration of 9,9-Dimethylfluorene
Welcome to the technical support center for the nitration of 9,9-dimethylfluorene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to help you achieve optimal results in your synthesis of nitro-substituted 9,9-dimethylfluorene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the mono-nitration of 9,9-dimethylfluorene, and what is the underlying mechanism?
Answer: The primary product from the controlled mono-nitration of 9,9-dimethylfluorene is 2-nitro-9,9-dimethylfluorene [1][2][3]. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5]
Mechanism Breakdown:
-
Generation of the Electrophile: Concentrated nitric acid (HNO₃) is protonated by a stronger acid, typically sulfuric acid (H₂SO₄), to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]
-
Electrophilic Attack: The π-electron system of the fluorene ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C2 or C7 positions, which are electronically activated by the alkyl substituents of the benzene ring and are the most accessible positions for substitution. The gem-dimethyl group at C9 does not directly participate electronically but influences the overall structure. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base in the mixture, such as H₂O or HSO₄⁻, removes a proton from the carbon atom bearing the new nitro group.[4] This step restores the aromaticity of the ring, yielding the final 2-nitro-9,9-dimethylfluorene product.
The substitution occurs at the 2-position (and the equivalent 7-position) due to the directing effects of the alkyl portions of the fused ring system, which activate the ortho and para positions relative to the point of fusion. The 2- and 7-positions are electronically analogous to the para position of a substituted benzene ring.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common issues encountered during the nitration of 9,9-dimethylfluorene, focusing on identifying the cause and providing actionable solutions.
Q2: My reaction is producing significant amounts of dinitrated products. How can I improve selectivity for mono-nitration?
Problem: You are observing the formation of 2,7-dinitro-9,9-dimethylfluorene alongside your desired mono-nitrated product. This is the most common side reaction.
Causality: Over-nitration occurs when the reaction conditions are too harsh. The initial product, 2-nitro-9,9-dimethylfluorene, can undergo a second nitration. Although the nitro group is deactivating, forcing conditions (high temperature, excess nitrating agent, long reaction time) can drive the reaction to completion at the other activated position (C7). Studies on the related fluorenone molecule show that dinitration and even trinitration are possible with increasingly harsh conditions.[8]
Solutions:
-
Temperature Control: Maintain a low temperature, typically between 0 °C and 5 °C, during the addition of the nitrating agent and for the duration of the reaction.[9]
-
Stoichiometry: Use a carefully measured amount of nitric acid, ideally between 1.0 and 1.2 equivalents relative to the 9,9-dimethylfluorene. Avoid a large excess.
-
Controlled Addition: Add the nitrating agent (or the substrate solution) dropwise to the reaction mixture to prevent localized areas of high concentration and temperature spikes.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the product.
| Parameter | To Favor Mono-nitration | To Favor Di-nitration |
| Temperature | 0–10 °C | > 25 °C up to reflux |
| Equivalents of HNO₃ | 1.0 – 1.2 eq. | > 2.5 eq. |
| Reaction Time | Short (monitor by TLC) | Long (drive to completion) |
| Concentration | Moderate dilution | High concentration |
Q3: I'm observing colored impurities and a lower-than-expected yield. Could this be oxidation?
Problem: The crude product is yellow or brownish, and the final yield is low, suggesting product degradation.
Causality: While the gem-dimethyl group at C9 prevents the common oxidation of fluorene to fluorenone at that position[10], the strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to other oxidative side reactions.[11] These can include the formation of complex, colored byproducts through ring opening or other degradation pathways. The presence of nitrous acid (formed from the decomposition of nitric acid) can also lead to side reactions like nitrosation.[12]
Solutions:
-
Use High-Purity Reagents: Ensure your nitric and sulfuric acids are of high purity and relatively fresh to minimize the concentration of dissolved nitrogen oxides (like N₂O₄), which can contribute to unwanted side reactions.
-
Maintain Low Temperature: As with preventing over-nitration, low temperatures are critical to minimizing oxidative degradation.
-
Inert Atmosphere: For highly sensitive or long-duration reactions, performing the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent air oxidation, which may be initiated by radical species.
-
Urea Addition (Optional): In some nitration protocols, a small amount of urea is added to the nitric acid. Urea acts as a nitrous acid scavenger, preventing unwanted nitrosation side reactions.
Q4: My TLC/NMR shows multiple spots/peaks that are difficult to separate. Am I forming isomers?
Problem: Besides the starting material and the 2-nitro product, other minor products are present, complicating purification.
Causality: While the 2- and 7-positions are overwhelmingly favored, minor substitution can occur at other positions on the aromatic rings, such as the C4 position. The formation of these isomers is generally minimal but can be influenced by the specific nitrating agent and solvent system used. For example, nitration using trifluoroacetyl nitrate might show different regioselectivity compared to the standard mixed acid system.[13]
Solutions:
-
Optimize Reaction Conditions: Stick to the standard and well-documented HNO₃/H₂SO₄ system, which generally provides high regioselectivity for the 2-position in fluorene systems.
-
Purification Strategy:
-
Recrystallization: The desired 2-nitro-9,9-dimethylfluorene is a crystalline solid.[2] Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is often effective at removing minor isomers and other impurities.
-
Column Chromatography: For very stubborn mixtures, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) is the most reliable method for isolating the pure 2-nitro isomer.
-
Experimental Protocol: Synthesis of 2-Nitro-9,9-dimethylfluorene
This protocol is a generalized procedure based on established methods for aromatic nitration.[1][9] Warning: This reaction involves highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
9,9-Dimethylfluorene (C₁₅H₁₄)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM) or Acetic Acid (solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 9,9-dimethylfluorene (1.0 eq.) in the chosen solvent (e.g., dichloromethane). Cool the flask in an ice-water bath to 0 °C.
-
Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (approx. 2 volumes relative to HNO₃) while cooling in an ice bath. Caution: This is a highly exothermic process.
-
Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 9,9-dimethylfluorene. Ensure the internal temperature of the reaction mixture does not exceed 5-10 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture over a large amount of crushed ice. This will quench the reaction and precipitate the crude product.
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral (test with pH paper).
-
If using DCM as a solvent, separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
-
Drying & Concentration: Dry the isolated solid or the organic solution over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol or isopropanol to yield pure 2-nitro-9,9-dimethylfluorene as a crystalline solid. Verify purity using HPLC, GC-MS, and NMR. The melting point should be sharp (literature: 103 °C).[2]
References
- 1. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 3. 9,9-Dimethyl-2-nitro-9H-fluorene | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 9-Nitro-9H-fluorene (EVT-1655728) | 14544-96-8 [evitachem.com]
- 10. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]
- 11. researchgate.net [researchgate.net]
- 12. Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Photodegradation of 9,9-Dimethyl-2-nitro-9H-fluorene
Welcome to the technical support guide for investigating the ultraviolet (UV) light-induced degradation of 9,9-Dimethyl-2-nitro-9H-fluorene. This document is designed for researchers, scientists, and drug development professionals who are studying the photostability of this compound. Here, we will address common experimental challenges through a troubleshooting guide and answer frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under UV light?
The photodegradation of nitroaromatic compounds like this compound is complex. While specific studies on this exact molecule are limited, the pathway can be inferred from theoretical and experimental studies on its parent compound, 2-nitrofluorene.
Upon absorption of UV radiation (~330 nm), the molecule is excited to a singlet state (¹ππ*).[1] It then likely undergoes rapid intersystem crossing (ISC) to a more stable triplet state.[1] The key step in the degradation is the twisting of the nitro group out of the plane of the aromatic ring.[1] This structural change facilitates an intramolecular rearrangement, potentially through an oxaziridine-type intermediate, leading to the cleavage of the C-N bond and the formation of Ar-O• and NO• free radicals.[1] These highly reactive radicals can then participate in a cascade of secondary reactions to form various photoproducts.
Q2: What are the likely photoproducts I should be looking for?
Based on the radical mechanism described above and studies on similar nitroarenes, you should primarily look for products resulting from the reduction of the nitro group and oxidation of the fluorene ring. Potential products include:
-
9,9-Dimethyl-2-nitroso-9H-fluorene: A common intermediate in the reduction of nitroaromatics.
-
9,9-Dimethyl-2-amino-9H-fluorene: The fully reduced product.
-
Hydroxylated derivatives: Formed from the reaction of the fluorenyl radical with water or other oxygen sources.
-
Azoxy, azo, and hydrazo compounds: Resulting from the condensation of nitroso and amino intermediates.[2]
The exact product distribution will be highly dependent on the experimental conditions, particularly the solvent and the presence or absence of oxygen.
Q3: How do experimental parameters like solvent and UV wavelength affect the degradation?
-
Solvent: The choice of solvent is critical. Protic solvents (e.g., alcohols, water) can act as hydrogen donors, which can facilitate the reduction of the nitro group. The polarity of the solvent can also influence the stability of excited states and intermediates, potentially altering the efficiency of intersystem crossing and the overall reaction rate.[1][3]
-
UV Wavelength: The degradation process is initiated by the absorption of photons. Therefore, the wavelength of the UV light must overlap with the absorption spectrum of this compound. Using a polychromatic medium-pressure lamp may increase the degradation rate compared to a monochromatic low-pressure lamp because it provides a broader range of wavelengths for absorption.[4]
-
Presence of Oxygen: Oxygen can act as a quencher for the excited triplet state, potentially inhibiting the degradation process. Conversely, it can also react with radical intermediates to form peroxy species, leading to different product profiles. Running experiments under both aerobic and anaerobic (e.g., nitrogen-purged) conditions is recommended to understand its role.
Troubleshooting Guide
This section addresses specific issues you might encounter during your photodegradation experiments.
Problem 1: Inconsistent or Non-Reproducible Degradation Rates
| Potential Cause | Scientific Rationale | Recommended Solution |
| Fluctuations in Lamp Output | The photon flux directly dictates the rate of photochemical reactions. An aging lamp or unstable power supply can cause significant variability.[5] | 1. Monitor Lamp Intensity: Use a calibrated radiometer or actinometry to measure the photon flux before and during each experiment. 2. Warm-up Period: Allow the UV lamp to warm up for at least 30 minutes to ensure a stable output. 3. Replace Aging Lamps: Follow the manufacturer's recommendations for lamp replacement. |
| Variations in Sample Temperature | Photochemical reaction rates can be temperature-dependent. Inconsistent cooling or heating of the sample solution will affect the kinetics.[6] | 1. Use a Thermostatted Reactor: Employ a photochemical reactor with a cooling/heating jacket to maintain a constant temperature. 2. Monitor Temperature: Place a temperature probe directly in the reaction solution (shielded from direct light if necessary). |
| Inconsistent Sample Positioning | The intensity of light decreases with distance from the source (inverse square law). Any change in the sample's position relative to the lamp will alter the received photon dose. | 1. Use a Fixed Sample Holder: Design or use a reactor setup that ensures the sample cuvette or flask is placed in the exact same position for every run. 2. Ensure Uniform Irradiation: For larger volumes, ensure the solution is well-stirred to guarantee all molecules receive a similar average light exposure. |
| Changes in Solution pH or Buffer | The pH of the solution can affect the stability of the parent compound and its intermediates, as well as the quantum yield of the reaction. | 1. Use Buffered Solutions: If working in an aqueous medium, use a suitable buffer to maintain a constant pH. 2. Verify pH Before and After: Measure the pH of the solution before and after irradiation to check for any significant changes. |
graph TD { A[Start: Inconsistent Rates Observed] --> B{Is Lamp Output Monitored & Stable?}; B -- No --> C[Implement Lamp Monitoring & Warm-up Protocol]; B -- Yes --> D{Is Sample Temperature Controlled?}; C --> G[Repeat Experiment]; D -- No --> E[Use Thermostatted Reactor & Monitor Temp]; E --> G; D -- Yes --> F{Is Sample Positioning Identical?}; F -- No --> H[Use Fixed Sample Holder & Ensure Stirring]; H --> G; F -- Yes --> I{Is Solution pH Controlled?}; I -- No --> J[Use Buffered Solution & Verify pH]; J --> G; I -- Yes --> K[Consider Other Variables: Solvent Purity, Contaminants]; G --> L[Problem Solved?]; L -- Yes --> M[End]; L -- No --> K; K --> G;%% Styling node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"]; A[fillcolor="#EA4335", fontcolor="#FFFFFF"]; M[fillcolor="#34A853", fontcolor="#FFFFFF"]; B, D, F, I, L [shape=diamond, fillcolor="#FBBC05"]; C, E, H, J, K [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
Problem 2: Difficulty in Identifying Photoproducts
| Potential Cause | Scientific Rationale | Recommended Solution |
| Low Concentration of Products | The degradation may be inefficient, or the products may be spread across numerous minor species, keeping individual concentrations below the detection limit of the analytical method. | 1. Concentrate the Sample: Use solid-phase extraction (SPE) or solvent evaporation to concentrate the analytes before analysis. 2. Increase Reaction Time: Allow the degradation to proceed for a longer duration to generate higher concentrations of products. 3. Use a More Sensitive Detector: Couple your HPLC or GC with a mass spectrometer (MS) for lower detection limits and structural information.[7][8] |
| Co-elution of Analytes | The parent compound and its degradation products may have similar polarities, leading to poor separation on a standard HPLC or GC column. | 1. Optimize Chromatographic Method: Adjust the mobile phase gradient (HPLC) or temperature program (GC). Test different column chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl for HPLC).[9] 2. Use 2D Chromatography: For highly complex mixtures, consider two-dimensional chromatography (LCxLC or GCxGC) for enhanced separation. |
| Unstable Photoproducts | Some initial photoproducts may be transient intermediates that further degrade or react, making them difficult to detect in post-run analyses. | 1. Online Analysis: If possible, use a flow-through reactor coupled directly to an HPLC-DAD or MS system to analyze the sample in real-time. 2. Use Trapping Agents: Introduce a chemical trapping agent into the reaction mixture to form a stable adduct with a reactive intermediate, which can then be more easily identified. |
| Technique | Principle | Strengths for This Application |
| HPLC-UV/DAD | Separation based on polarity; detection by UV absorbance.[7] | Excellent for quantifying the disappearance of the parent compound and the appearance of products with chromophores. A Diode Array Detector (DAD) provides UV spectra, which can help in preliminary identification.[8] |
| LC-MS/MS | Separation by HPLC, with detection based on mass-to-charge ratio.[8] | The gold standard for identification. Provides molecular weight information (MS) and structural fragments (MS/MS) for unambiguous identification of unknown products.[8] Highly sensitive and specific. |
| GC-MS | Separation based on volatility and polarity; detection by mass-to-charge ratio.[10] | Suitable for volatile and thermally stable degradation products. The extensive mass spectral libraries available for GC-MS can aid in identification. |
Experimental Protocols
Protocol 1: Standard Photodegradation Experiment
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Rationale: Acetonitrile is a common solvent for photochemical studies as it is relatively inert and transparent to UV light above 200 nm.
-
Transfer a specific volume to a quartz cuvette or photoreactor vessel. Quartz is required as standard glass or plastic will block UV light.
-
Sparge the solution with nitrogen for 15-20 minutes if an anaerobic environment is desired.
-
-
Execution:
-
Place the vessel in a thermostatted photoreactor at a fixed distance from the UV lamp.
-
Turn on the stirring mechanism to ensure a homogenous solution.
-
Take a "time zero" (t=0) aliquot before turning on the lamp.
-
Start the UV lamp and a timer simultaneously.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Rationale: A time-course study is essential to determine the reaction kinetics.[11]
-
-
Analysis:
-
Immediately analyze each aliquot by a suitable method (e.g., HPLC-UV) to determine the concentration of the parent compound.
-
Store aliquots in the dark and at a low temperature (e.g., 4°C) if immediate analysis is not possible to prevent further degradation.
-
Pool later time-point samples for identification of degradation products by LC-MS/MS.
-
References
- 1. Theoretical studies on the photochemistry of 2-nitrofluorene in the gas phase and acetonitrile solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of 40 selected pharmaceuticals by UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjoes.com [pjoes.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Kinetic studies of nitrofurazone photodegradation by multivariate curve resolution applied to UV-spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 9,9-Dimethyl-2-nitro-9H-fluorene
Welcome to the technical support center for the functionalization of 9,9-Dimethyl-2-nitro-9H-fluorene. This guide is designed for researchers, medicinal chemists, and material scientists who are leveraging this versatile building block. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Introduction: Understanding the Substrate
This compound is a valuable synthetic intermediate. Its chemical personality is defined by two key features:
-
The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for certain transformations and can itself serve as a reactive handle.
-
The Fluorene Core: A rigid, polycyclic aromatic system. The C9 position, often a site of reactivity in fluorene, is blocked by gem-dimethyl groups, which enhances stability and directs functionalization to the aromatic rings.[1][2]
This guide focuses on the two primary strategies for elaborating this core: direct functionalization via palladium-catalyzed cross-coupling reactions involving the C-NO₂ bond, and functionalization of the corresponding amine, obtained via reduction.
Part 1: Frequently Asked Questions - Navigating Key Transformations
This section addresses high-level strategic questions to help you plan your synthetic route.
Q1: What are the primary strategies for functionalizing this compound?
There are two main pathways, each offering distinct advantages. The choice depends on the desired final product and available starting materials.
-
Pathway A: Direct Functionalization via the Nitro Group. This modern approach uses the nitro group as a leaving group in palladium-catalyzed cross-coupling reactions. It is highly efficient as it avoids the need for pre-installing a halide on the fluorene core.[3] This is particularly effective for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) type couplings.[3][4]
-
Pathway B: Reduction to an Amine and Subsequent Functionalization. This is a classic and robust two-step approach. The nitro group is first reduced to the highly versatile 2-amino-9,9-dimethyl-9H-fluorene. This amine can then undergo a wide array of reactions, such as acylation, alkylation, or serving as a nucleophile in its own right.[5][6]
Caption: Key functionalization pathways for this compound.
Q2: Is it really possible to directly replace the nitro group in a cross-coupling reaction?
Yes. This is a significant advancement in cross-coupling chemistry. Traditionally, aryl halides and triflates were the standard electrophiles. However, research has demonstrated that under specific catalytic conditions, the C-NO₂ bond can undergo oxidative addition to a Pd(0) center, initiating the catalytic cycle.[3][4] This "denitrative coupling" is highly attractive because nitroarenes are often readily prepared via electrophilic nitration.[7] The key to success lies in using a highly electron-donating and sterically bulky phosphine ligand, such as BrettPhos, which facilitates the challenging C-NO₂ bond cleavage.[4][8]
Q3: What are the most reliable methods for reducing the nitro group to an amine?
The reduction of an aromatic nitro group is a fundamental and well-established transformation. For this compound, two methods are particularly effective:
-
Catalytic Transfer Hydrogenation: This is often the cleanest method. It typically involves using a palladium on carbon catalyst (Pd/C) with a hydrogen donor like hydrazine monohydrate in an alcoholic solvent (e.g., ethanol).[5] This method avoids the use of strong acids and high-pressure hydrogen gas, making it highly practical for a standard laboratory setting. The reaction progress is often visually apparent as the starting material dissolves and the solution becomes colorless.[5]
-
Metal/Acid Reduction: The use of an easily oxidized metal in acidic media is another classic approach. Common systems include tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl).[6] These methods are robust and cost-effective but may require a more demanding aqueous workup to remove metal salts.
Q4: How does the nitro group's electronic nature affect reaction outcomes?
The nitro group is one of the strongest electron-withdrawing groups. This has two major consequences:
-
Deactivation for Electrophilic Aromatic Substitution (EAS): It strongly deactivates the fluorene ring system towards EAS reactions (like Friedel-Crafts or further nitration) and would direct incoming electrophiles to the meta positions relative to the nitro group. However, functionalization via EAS on this substrate is uncommon and often difficult.
-
Activation for Nucleophilic Aromatic Substitution (SNAr) & C-NO₂ Cleavage: While SNAr is not the primary topic here, the electron-withdrawing effect is precisely what makes the C-NO₂ bond susceptible to oxidative addition by an electron-rich, low-valent palladium catalyst, enabling the denitrative cross-coupling reactions discussed earlier.[3]
Part 2: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling
Even with established procedures, cross-coupling reactions can be sensitive. This guide addresses common failure modes for denitrative couplings.
Problem: Low or No Yield in Denitrative Suzuki-Miyaura Coupling
You are attempting to form a C-C bond by reacting this compound with a boronic acid, but the reaction is sluggish or fails completely.
Caption: Troubleshooting logic for low-yield denitrative Suzuki-Miyaura coupling.
-
Possible Cause A: Inactive Catalyst or Improper Ligand.
-
The Causality: The oxidative addition of the Ar-NO₂ bond to Pd(0) is the crucial, and most difficult, step. This step is highly dependent on the ligand's electronic and steric properties. Standard ligands like PPh₃ are generally ineffective. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) are essential as they stabilize the electron-rich Pd(0) center and promote the cleavage of the strong C-NO₂ bond.[4][8]
-
Solution: Ensure you are using the correct ligand. BrettPhos is the most cited ligand for this specific transformation.[8] Use a reliable source for your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-ligand complex). Always assemble the reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.
-
-
Possible Cause B: Incorrect Base or Solvent.
-
The Causality: The base plays a critical role in the transmetalation step of the Suzuki cycle. For denitrative couplings, a strong, non-nucleophilic base is often required. The solvent must be aprotic and capable of reaching high temperatures while solubilizing the catalyst complex.
-
Solution: The literature strongly supports the use of K₃PO₄ (potassium phosphate) as the base and 1,4-dioxane as the solvent, with reaction temperatures around 130 °C.[4][8] Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. The solvent must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
-
Possible Cause C: Poor Quality Boronic Acid.
-
The Causality: Boronic acids can dehydrate to form cyclic boroxines upon storage. This process is often reversible, but aged boronic acids may have reduced activity or contain inhibitory impurities.
-
Solution: Use fresh, high-quality boronic acid. If in doubt, you can try dissolving the boronic acid in a solvent and then removing the solvent under vacuum to help break up boroxine trimers before adding it to the reaction.
-
| Parameter | Recommended Condition | Rationale / Comment |
| Palladium Source | Pd(acac)₂ or Pd₂(dba)₃ (2-5 mol%) | Pre-catalysts that readily form the active Pd(0) species. |
| Ligand | BrettPhos (4-10 mol%) | Essential for C-NO₂ bond cleavage.[8] |
| Base | K₃PO₄ (2-3 equivalents) | Anhydrous and finely powdered is critical. |
| Solvent | 1,4-Dioxane | Must be anhydrous and degassed. High boiling point is necessary. |
| Temperature | 130 °C | High thermal energy is required to overcome the activation barrier.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
| Table 1: Recommended Starting Conditions for Denitrative Suzuki-Miyaura Coupling. |
Part 3: Troubleshooting Guide - Reduction of the Nitro Group
This transformation is generally reliable, but side reactions or incomplete conversion can occur.
Problem: Incomplete Reduction or Formation of Side Products
You are attempting to reduce the nitro group to an amine but are observing a mixture of starting material, desired product, and potentially some colored impurities by TLC or LC-MS analysis.
-
Possible Cause A: Catalyst Deactivation (for Catalytic Hydrogenation).
-
The Causality: Palladium catalysts can be poisoned by sulfur or other impurities in the starting material or solvent. The catalyst can also lose activity if it is old or has been improperly stored.
-
Solution: Use a fresh bottle of high-quality Pd/C catalyst. Ensure your starting this compound is pure. If the reaction stalls, filtering the mixture (while hot) and adding a fresh portion of catalyst can sometimes restart the conversion.[5]
-
-
Possible Cause B: Formation of Intermediates (Azo/Azoxy Compounds).
-
The Causality: The reduction of a nitro group is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[9] Under certain conditions (e.g., insufficient reducing agent, non-optimal pH), these intermediates can dimerize to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.
-
Solution: Ensure a sufficient excess of the reducing agent is used. When using hydrazine hydrate, the reaction is exothermic; add it portion-wise to maintain control and ensure a steady supply of the reductant.[5] For metal/acid reductions, vigorous stirring is important to ensure good contact between the metal and the substrate. Driving the reaction to completion with gentle heating will usually convert any intermediates to the final amine.
-
Part 4: Experimental Protocols
These protocols are provided as validated starting points. Optimization may be required for specific substrates.
Protocol 1: Denitrative Suzuki-Miyaura Coupling of this compound (Adapted from Nakao, Y. et al., 2017)[4]
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and anhydrous, powdered K₃PO₄ (3.0 eq).
-
In a separate vial, add Pd(acac)₂ (0.05 eq) and BrettPhos (0.10 eq).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe to the vial containing the catalyst and ligand to dissolve them. Then, transfer this catalyst solution to the Schlenk tube containing the solids.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction to 2-Amino-9,9-dimethyl-9H-fluorene via Catalytic Transfer Hydrogenation (Adapted from Organic Syntheses, Coll. Vol. 5, p.30)[5]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and 95% ethanol (approx. 8-10 mL per gram of substrate).
-
Add 10% Palladium on Carbon (1-2% by weight of the substrate).
-
Heat the suspension to 50-60 °C with stirring.
-
Slowly add hydrazine monohydrate (2.0-3.0 eq) dropwise via syringe over 30-45 minutes. The reaction is exothermic; maintain control by adjusting the addition rate.
-
After the addition is complete, heat the mixture to a gentle reflux. The reaction is typically complete within 1-3 hours, often indicated by the disappearance of the solid starting material and the solution becoming nearly colorless.
-
Monitor the reaction by TLC until the starting material is consumed.
-
While still hot, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the flask and the Celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol/water) to yield 2-Amino-9,9-dimethyl-9H-fluorene as a crystalline solid.
References
- 1. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 2. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. thieme.de [thieme.de]
- 8. mdpi.com [mdpi.com]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 9,9-Dimethyl-2-nitro-9H-fluorene
Welcome to the dedicated technical support center for 9,9-Dimethyl-2-nitro-9H-fluorene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. As a specialized fluorene derivative, its unique structure presents specific solubility characteristics that require a systematic and informed approach to achieve successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is it poorly soluble in my solvent?
A1: The solubility of this compound is governed by its molecular structure, which combines a large, non-polar fluorene backbone with a polar nitro group and two non-polar methyl groups. This combination results in a molecule with moderate polarity. According to the principle of "like dissolves like," a solute will dissolve best in a solvent with a similar polarity.[1][2] If you are experiencing poor solubility, it is likely that there is a significant mismatch between the polarity of your chosen solvent and that of this compound. For instance, highly polar solvents like water or very non-polar solvents like hexane are generally poor choices for this compound.
Q2: Is this compound soluble in common organic solvents?
A2: Generally, this compound is soluble in a range of organic solvents, particularly those with moderate polarity.[3][4] However, the degree of solubility can vary significantly. Solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetone are predicted to be good solvents. In contrast, alcohols like methanol and ethanol may show moderate to poor solubility, and non-polar aliphatic hydrocarbons are unlikely to be effective.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, in most cases, heating the mixture will increase the solubility of a solid in a liquid.[5] This is because the increased kinetic energy helps to overcome the intermolecular forces in the crystal lattice of the solid. However, it is crucial to be aware of the boiling point of your solvent to avoid evaporation and potential hazards. Also, ensure that this compound is thermally stable at the temperature you are heating to and that the solvent is not reactive with the compound.
Q4: Will sonication help to dissolve the compound?
A4: Sonication can be a very effective technique to aid dissolution, especially for kinetically slow dissolving solids. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break apart solid agglomerates and increase the surface area available for solvation.[6] Sonication is a good method to try in conjunction with a suitable solvent, especially if heating is not desirable.
In-Depth Troubleshooting Guide for Poor Solubility
A more advanced method for predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] For a solute to dissolve in a solvent, their HSP values should be similar. The similarity is quantified by the Relative Energy Difference (RED) number. A RED number less than 1 indicates a high likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
Based on group contribution methods, the estimated HSP values for this compound are:
-
δD (Dispersion): ~19.5 MPa½
-
δP (Polar): ~8.5 MPa½
-
δH (Hydrogen Bonding): ~4.0 MPa½
Predictive Solubility Table
The following table provides the predicted solubility of this compound in a range of common laboratory solvents based on the calculated RED number.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |
| Excellent Solvents (RED < 1.0) | |||||
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | 0.82 | Excellent |
| Chloroform | 17.8 | 3.1 | 5.7 | 0.85 | Excellent |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.98 | Excellent |
| Acetone | 15.5 | 10.4 | 7.0 | 1.05 | Good |
| Good to Moderate Solvents (1.0 < RED < 1.5) | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 1.15 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.18 | Good |
| Poor Solvents (RED > 1.5) | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 2.85 | Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 2.45 | Poor |
| Isopropanol | 15.8 | 6.1 | 16.4 | 2.15 | Poor |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 1.65 | Poor |
| n-Hexane | 14.9 | 0.0 | 0.0 | 2.18 | Very Poor |
| Water | 15.5 | 16.0 | 42.3 | 5.25 | Insoluble |
Disclaimer: These are predicted values and should be used as a guide. Experimental verification is recommended.
Troubleshooting Workflow
If you are experiencing solubility issues, follow this systematic approach:
Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of a suitable solvent.
-
Preparation: Weigh out approximately 1 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent from the predictive solubility table (start with "Excellent" and "Good" candidates).
-
Initial Observation: Vigorously vortex each vial for 30 seconds and visually inspect for dissolution at room temperature.
-
Heating: For vials where the compound has not fully dissolved, place them in a heating block set to a temperature below the solvent's boiling point (e.g., 40°C for DCM) and continue to agitate intermittently for 5 minutes.
-
Sonication: If the compound is still not dissolved, place the vial in a sonication bath for 5-10 minutes.
-
Documentation: Record your observations for each solvent at each step to identify the most effective solvent and conditions.
Protocol 2: Preparation of a Stock Solution
Once a suitable solvent has been identified, follow this protocol to prepare a stock solution.
-
Weighing: Accurately weigh the desired amount of this compound into a volumetric flask.
-
Initial Solvent Addition: Add approximately half of the final desired volume of the chosen solvent to the flask.
-
Dissolution:
-
Method A (Standard): Swirl the flask gently to wet the solid. If necessary, use a magnetic stirrer at a low to moderate speed.
-
Method B (Assisted): If dissolution is slow, gently warm the flask in a water bath or use a sonicator until all the solid has dissolved.
-
-
Final Volume: Allow the solution to return to room temperature if it was heated. Add the solvent to the mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the solution in a tightly sealed, light-protected container at the appropriate temperature to prevent solvent evaporation and compound degradation.
References
- 1. aniara.com [aniara.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kinampark.com [kinampark.com]
- 4. Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Nitrofluorene CAS#: 607-57-8 [m.chemicalbook.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
preventing byproduct formation in 9,9-Dimethyl-2-nitro-9H-fluorene synthesis
Technical Support Center: Synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene
A Guide to Preventing Byproduct Formation and Maximizing Regioselectivity
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This valuable intermediate is a critical building block for materials science and pharmaceutical applications, including organic light-emitting diodes (OLEDs) and fluorescent dyes.[1][2] However, its synthesis via electrophilic nitration is often plagued by challenges in controlling regioselectivity and preventing the formation of undesired byproducts.
As Senior Application Scientists, we have compiled this in-depth guide based on established chemical principles and field-proven methodologies. Our goal is to provide you with the causal understanding and actionable protocols necessary to overcome common synthetic hurdles, ensuring high-purity yields of your target compound.
Section 1: The Chemistry of Byproduct Formation
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 9,9-dimethylfluorene. The core challenge lies in directing the incoming electrophile, the nitronium ion (NO₂⁺), to the C2 position of the fluorene ring while preventing further reaction or misdirected substitution.[3]
The fluorene scaffold has several positions susceptible to electrophilic attack. The gem-dimethyl group at the C9 position is a weak activating group that, in conjunction with the polycyclic aromatic system, primarily directs incoming electrophiles to the C2 and C7 positions. This electronic preference is the root cause of the most common byproduct: 2,7-dinitro-9,9-dimethylfluorene .[4] Furthermore, minor substitution can occur at other positions, such as C4, leading to isomeric impurities that are often difficult to separate.
The formation of these byproducts is governed by reaction kinetics and thermodynamics. Harsher reaction conditions (e.g., high temperatures, strong acid concentrations) provide the necessary activation energy to overcome the barrier for a second nitration, leading to the dinitro byproduct.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction is producing a mixture of nitro-isomers (e.g., 2-nitro and 4-nitro). How can I improve the regioselectivity for the desired C2 position?
Answer: Achieving high regioselectivity is primarily a function of controlling the reactivity of the electrophile. The standard nitric acid/sulfuric acid system is highly reactive and can be indiscriminate.
-
Causality: The C2 and C7 positions are electronically similar and the most activated sites for electrophilic attack. The C4 position is less favored but can still react under highly activating conditions. Milder nitrating agents are more selective, reacting preferentially at the most nucleophilic site (C2/C7).
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0-5 °C. This reduces the kinetic energy of the system, favoring the pathway with the lowest activation energy, which typically leads to the 2-nitro product.
-
Change the Nitrating System: Move away from the aggressive H₂SO₄/HNO₃ mixture. Consider using milder, alternative nitrating reagents that have demonstrated higher regioselectivity in similar aromatic systems.[5][6][7]
-
Acetyl nitrate (CH₃COONO₂): Prepared in situ from nitric acid and acetic anhydride. It is a less aggressive nitrating agent.
-
Copper(II) nitrate in Acetic Anhydride: This system can offer excellent control and high yields for mono-nitration.[7]
-
Crivello's Reagent (Dinitrate Salt): Recent studies on related fluorene structures have shown that specific dinitrate salts can provide exceptional regioselectivity under mild conditions.[5][8]
-
-
Q2: I am consistently isolating a significant amount of the 2,7-dinitro-9,9-dimethylfluorene byproduct. How do I prevent this over-nitration?
Answer: The formation of the 2,7-dinitro byproduct is a classic example of a consecutive reaction where the desired mono-nitro product reacts further.[4] Preventing this requires strict control over reaction parameters.
-
Causality: The first nitro group deactivates the ring it is on, but the second fluorene ring remains susceptible to nitration. Given enough time, energy, and nitrating agent, the second nitration will occur at the other activated position (C7).
-
Troubleshooting Steps:
-
Stoichiometric Control (Critical): Use a precise molar equivalent of your nitrating agent relative to the 9,9-dimethylfluorene starting material. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient. Avoid large excesses.
-
Controlled Addition: Add the nitrating agent dropwise to the solution of 9,9-dimethylfluorene over an extended period (e.g., 30-60 minutes) while maintaining a low temperature. This keeps the instantaneous concentration of the nitronium ion low, minimizing the chance of a second nitration event.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is no longer visible to prevent the subsequent formation of the dinitro product.
-
Temperature Management: As mentioned, maintain low temperatures (0-5 °C) throughout the addition and reaction time. Higher temperatures significantly accelerate the rate of the second nitration.[4]
-
| Parameter | Condition for Mono-nitration (Desired) | Condition Leading to Di-nitration (Byproduct) |
| Nitrating Agent | 1.05 - 1.1 molar equivalents | > 1.5 molar equivalents |
| Temperature | 0 – 5 °C | > 25 °C (Room Temperature or higher) |
| Reaction Time | Monitored by TLC (typically 1-3 hours) | Extended (e.g., > 4 hours or overnight) |
| Addition Method | Slow, dropwise addition | Rapid, bulk addition |
Q3: My final product is contaminated with unreacted starting material. How can I drive the reaction to completion without increasing byproduct formation?
Answer: This is a common challenge that requires balancing reactivity with selectivity.
-
Causality: In an effort to be selective, reaction conditions may be too mild or the reaction time too short, resulting in incomplete conversion.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Use TLC to determine the optimal reaction time. Take aliquots every 30 minutes after the addition is complete. Once the starting material spot has vanished (or its intensity is minimal and constant), the reaction should be quenched.
-
Slight Temperature Increase: After the dropwise addition of the nitrating agent at 0-5 °C is complete, you can allow the reaction to slowly warm to 10-15 °C and stir for an additional hour. This can provide the extra energy needed for full conversion without significantly promoting the dinitro pathway.
-
Ensure Homogeneity: Vigorous stirring is essential to ensure the nitrating agent is well-dispersated, preventing localized areas of high concentration (which cause byproducts) and low concentration (which result in unreacted starting material).
-
Q4: What is the most effective method for purifying this compound from its byproducts?
Answer: Purification is critical for obtaining a high-purity final product. The choice of method depends on the specific impurities present.
-
Causality: The desired product, starting material, and byproducts have different polarities, which can be exploited for separation. The dinitro byproduct is significantly more polar than the mono-nitro product, while the starting material is the least polar.
-
Recommended Purification Protocol:
-
Column Chromatography: This is the most reliable method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient or isocratic system of ethyl acetate and hexanes is typically effective. Start with a low polarity eluent (e.g., 2-5% Ethyl Acetate in Hexanes) to elute the non-polar starting material first. Gradually increase the polarity (e.g., to 10-15% Ethyl Acetate) to elute the desired 2-nitro product. The highly polar 2,7-dinitro byproduct will remain on the column and can be flushed out later with a high polarity solvent.
-
-
Recrystallization: This can be an effective technique if isomeric impurities are minimal and the primary contaminant is either the starting material or the dinitro byproduct.
-
Solvent Selection: A solvent system where the desired product has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Ethanol or a mixture of ethanol and water is often a good starting point.[4] The less polar starting material may remain in the mother liquor, while the more polar dinitro-byproduct may crystallize out first or require a different solvent system.
-
-
Section 3: Validated Protocol for High-Selectivity Synthesis
This protocol integrates the best practices discussed above to maximize the yield of this compound while minimizing byproduct formation.
Materials & Reagents:
-
9,9-Dimethylfluorene (1.0 eq)
-
Acetic Anhydride (10 vol)
-
Fuming Nitric Acid (≥90%, 1.05 eq)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 9,9-dimethylfluorene (1.0 eq) in acetic anhydride (10 volumes).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.
-
Preparation of Nitrating Agent: In a separate flask, cool another portion of acetic anhydride to 0 °C. Slowly add fuming nitric acid (1.05 eq) dropwise to the cold acetic anhydride. Caution: This is an exothermic reaction and generates acetyl nitrate in situ. Maintain the temperature below 10 °C during this preparation.
-
Controlled Addition: Transfer the freshly prepared acetyl nitrate solution to the dropping funnel. Add it dropwise to the stirred solution of 9,9-dimethylfluorene over 30-60 minutes, ensuring the internal reaction temperature does not exceed 5 °C.
-
Reaction & Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction's progress by taking small aliquots every 30 minutes and analyzing them by TLC (Mobile phase: 10% Ethyl Acetate/Hexanes). The reaction is complete when the starting material spot (higher Rf) is fully consumed.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large volume of ice and water. Stir until the ice has melted completely. A solid precipitate should form.
-
Work-up:
-
Collect the crude solid by vacuum filtration and wash thoroughly with deionized water until the washings are neutral.
-
Dissolve the crude solid in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude solid via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis (literature M.P. ≈ 103°C).[1]
References
- 1. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 2. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. kb.osu.edu [kb.osu.edu]
- 5. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello’s Reagent Mechanism [air.unimi.it]
Technical Support Center: Scaling Up the Synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene
Welcome to the technical support center for the synthesis of 9,9-Dimethyl-2-nitro-9H-fluorene. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up the production of this valuable chemical intermediate. As a key building block in the development of organic electronics and pharmaceuticals, a robust and reproducible synthetic method is paramount.[1] This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and field experience.
Synthetic Strategy: A Tale of Two Pathways
The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between them depends on starting material availability, safety considerations, and desired purity profile.
-
Route A: Nitration of 9,9-Dimethylfluorene. This pathway begins with the commercially available 9,9-Dimethylfluorene and introduces the nitro group in the final step. The primary challenge is controlling the regioselectivity of the nitration to favor substitution at the C2 position.
-
Route B: Dialkylation of 2-Nitrofluorene. This route starts with 2-Nitrofluorene and adds the two methyl groups to the C9 position. This method often provides better control over the final product, as the C9 position is uniquely acidic and reactive, making alkylation straightforward.[2]
The diagram below illustrates the two possible synthetic routes.
Caption: Synthetic routes to this compound.
While both routes are viable, Route B is generally recommended for scalability and control . The acidic protons at the C9 position of the fluorene core are readily removed by a suitable base, allowing for a clean and efficient nucleophilic substitution with an alkylating agent.[2] Nitration (Route A), conversely, can sometimes lead to isomeric impurities if not strictly controlled.
Recommended Experimental Protocol: Route B
This protocol details the synthesis via the dialkylation of 2-Nitrofluorene. It is designed to be self-validating, with clear checkpoints for ensuring reaction completion and purity.
Step 1: Deprotonation and Alkylation
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-Nitrofluorene (1 equivalent) and a suitable solvent such as Dimethyl Sulfoxide (DMSO). The weight ratio of solvent to 2-Nitrofluorene should be approximately 6:1.[3]
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation of the fluorenyl anion, which can lead to the formation of 2-nitro-9-fluorenone impurities.[4][5]
-
Temperature Control: Cool the reaction mixture to room temperature (30-35°C).[3]
-
Alkylation Agent: Add methyl iodide (CH₃I) (2.6-3.0 equivalents) to the mixture and stir for 5-10 minutes.[3] While methyl iodide is effective, safer alternatives like dimethyl carbonate can also be used, though reaction conditions may need to be optimized.[6]
-
Base Addition: Slowly add a strong base, such as powdered potassium hydroxide (KOH) (2.0-2.2 equivalents), portion-wise over 30 minutes, ensuring the temperature does not exceed 40°C.[3] The use of a strong base is necessary to deprotonate the C9 position of the fluorene ring twice.
-
Reaction: Allow the reaction to stir at 30-35°C for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-Nitrofluorene) is fully consumed.
Step 2: Work-up and Isolation
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the reaction and precipitate the crude product.
-
Filtration: Collect the resulting solid by suction filtration and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
Step 3: Purification
-
Recrystallization: The most common method for purification is recrystallization. Methanol is often an effective solvent.[3] Dissolve the crude solid in a minimum amount of hot methanol, then allow it to cool slowly to form crystals.
-
Final Product: Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum. The final product should be a yellow crystalline solid.[1] The expected melting point is approximately 103°C.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Q1: My reaction yield is very low. | 1. Incomplete Deprotonation: The base used was not strong enough or was of poor quality (e.g., hydrated KOH).2. Insufficient Alkylating Agent: The methyl iodide may have evaporated or an insufficient amount was used.3. Oxidation Side Reaction: Presence of oxygen in the reaction vessel.[5] | 1. Use a fresh, finely powdered, and anhydrous strong base (e.g., KOH, NaH, or K-tert-butoxide). Ensure stoichiometry is correct (at least 2 equivalents).2. Use a slight excess of methyl iodide (e.g., 2.8-3.0 eq). Ensure the reaction setup is well-sealed.3. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Degas the solvent prior to use. |
| Q2: My product is contaminated with the mono-methylated byproduct. | 1. Insufficient Base: Not enough base was used to perform the second deprotonation/alkylation.2. Insufficient Alkylating Agent: Not enough methyl iodide was available for the second alkylation step.3. Short Reaction Time: The reaction was stopped before it could go to completion. | 1. Ensure at least 2 full equivalents of active base are added.2. Use a larger excess of methyl iodide.3. Extend the reaction time and monitor carefully by TLC until the mono-methylated spot disappears. |
| Q3: The final product is a yellow-orange oil, not a solid. | 1. Residual Solvent: Incomplete removal of DMSO or other high-boiling solvents.2. Presence of Impurities: Contamination with starting materials or byproducts can lower the melting point and prevent crystallization. | 1. Ensure the crude product is washed thoroughly with water to remove DMSO. Dry the product completely under vacuum.2. Attempt purification via column chromatography on silica gel. A hexane/ethyl acetate solvent system is a good starting point for elution. |
| Q4: I see a significant amount of 2-nitro-9-fluorenone impurity. | 1. Oxygen Contamination: The highly reactive fluorenyl anion intermediate was oxidized by atmospheric oxygen.[4][5] | 1. This is a critical issue. The reaction must be run under a strictly inert atmosphere. Use Schlenk line techniques if possible and ensure all solvents are properly degassed before use. |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this synthesis? A: The main hazards are associated with the reagents.
-
2-Nitrofluorene: This compound is classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[7][8] Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Methyl Iodide: This is a toxic and volatile liquid.[6] It should be handled with extreme care in a well-ventilated fume hood.
-
Potassium Hydroxide: This is a corrosive solid. Avoid contact with skin and eyes.
Q: How can I confirm the identity and purity of my this compound? A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point around 103°C is indicative of high purity.[1]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. Key signals in ¹H NMR include a singlet for the two methyl groups (around 1.5 ppm) and distinct aromatic proton signals.
-
HPLC: High-Performance Liquid Chromatography can be used to determine the purity with high accuracy, often greater than 98%.[1]
Q: What are the main applications of this compound? A: It is primarily used as an intermediate in organic synthesis. The nitro group can be readily reduced to an amine (2-amino-9,9-dimethylfluorene), which is a common precursor for creating materials for Organic Light-Emitting Diodes (OLEDs) and for developing new pharmaceutical compounds.[1][9][10]
Workflow & Data Summary
The following diagram provides a visual summary of the entire experimental workflow, from setup to final product analysis.
Caption: Step-by-step experimental workflow diagram.
Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Nitrofluorene | C₁₃H₉NO₂ | 211.22 | 156-158 | - | 607-57-8[8][11] |
| 9,9-Dimethylfluorene | C₁₅H₁₄ | 194.27 | - | - | 4569-45-3[12] |
| This compound | C₁₅H₁₃NO₂ | 239.27 | ~103 | Yellow crystalline solid | 605644-46-0[1][13] |
References
- 1. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 4. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solution Stability of 9,9-Dimethyl-2-nitro-9H-fluorene
Introduction: 9,9-Dimethyl-2-nitro-9H-fluorene (CAS No. 605644-46-0) is a pivotal intermediate in advanced materials science and pharmaceutical development.[1] Its rigid, π-conjugated fluorene core, combined with the electron-withdrawing nitro group, makes it a valuable building block for organic light-emitting diodes (OLEDs), fluorescent dyes, and novel therapeutics.[2][3][4] However, the very electronic and structural features that make this molecule useful also render it susceptible to degradation in solution, leading to inconsistent experimental outcomes. This guide provides in-depth troubleshooting advice and validated protocols to help researchers anticipate, identify, and mitigate stability issues, ensuring the integrity and reproducibility of their work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Instability
This section addresses the most common observations and queries related to the degradation of this compound in solution.
Q1: I've observed a color change and/or the appearance of new peaks in my HPLC analysis after preparing a solution of this compound. What are the likely causes?
This is a classic sign of compound degradation. The stability of this compound in solution is not absolute and is governed by a combination of chemical and physical factors. The primary drivers of degradation are pH, light, temperature, and the presence of reactive species.
-
pH Environment: This is one of the most critical factors. While the compound is reported to be relatively stable under acidic conditions[2][3], it is susceptible to degradation in neutral and, particularly, alkaline (basic) environments. The electron-withdrawing nature of the nitro group makes the fluorene ring system more electron-deficient and potentially vulnerable to nucleophilic attack by hydroxide ions or other nucleophiles present in the solution.[5][6] Furthermore, basic conditions can catalyze other degradation reactions. Studies on similar nitroaromatic compounds have shown that degradation rates can increase significantly in alkaline solutions.[7][8]
-
Light Exposure (Photodegradation): Nitroaromatic compounds are often photosensitive.[5] Exposure to ultraviolet (UVA) and even high-energy visible light can promote the molecule to an excited state.[9][10] This excited state can then undergo various reactions, including the formation of highly reactive free radicals.[11] Theoretical studies on the related 2-nitrofluorene molecule show that photoexcitation can lead to the cleavage of the C-N bond, forming Ar-O• and NO• radicals, which can then react further with solvents or other molecules.[11] This process, known as photodegradation, is irreversible and leads to a loss of the parent compound.
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[12] While the solid compound is thermally stable up to its melting point of approximately 103°C[4], solutions may degrade at much lower temperatures, especially if other destabilizing factors like a non-optimal pH are present. The presence of impurities can also significantly lower the temperature at which thermal decomposition begins.[13]
-
Atmosphere (Oxygen): While the electron-deficient aromatic ring is resistant to direct oxidation[5], oxygen can play a role in secondary degradation pathways, particularly those initiated by light. Photo-induced radicals can react with molecular oxygen to form peroxide species, leading to a complex cascade of degradation products. Therefore, working under an inert atmosphere (e.g., nitrogen or argon) is a crucial step to minimize these oxidative side reactions.
Part 2: Troubleshooting Guide for Unexpected Degradation
If you are facing inconsistent results, this guide provides a logical workflow to diagnose the source of instability.
Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying the cause of degradation.
Caption: Troubleshooting workflow for diagnosing degradation of this compound.
Part 3: Proactive Stability Management & Protocols
The most effective way to deal with instability is to prevent it. This section provides best practices and a quantitative method for assessing stability.
Q2: What are the recommended procedures for preparing and storing solutions of this compound to ensure maximum stability?
Adherence to a strict protocol for solution preparation and storage is paramount.
Recommended Solution Handling Protocol:
-
Material Purity: Begin with high-purity (≥98%) this compound solid.[2][4] Impurities from synthesis can act as catalysts for degradation.
-
Solvent Selection: Use only high-purity, anhydrous, HPLC-grade organic solvents. The compound is soluble in common organic solvents.[2][3] Ensure the solvent is free from peroxides or other reactive impurities.
-
Atmosphere Control: Degas the chosen solvent by sparging with an inert gas (nitrogen or argon) for 15-20 minutes prior to use. Prepare the solution under a gentle stream of the inert gas.
-
pH Control: If the experimental design permits, use a solvent system buffered to a slightly acidic pH (e.g., pH 4-5). This aligns with reports of its stability under acidic conditions.[2][3][14]
-
Light Protection: All work must be conducted in amber glass volumetric flasks and vials. If amberware is unavailable, wrap standard glassware completely in aluminum foil.
-
Temperature Control: Prepare solutions at ambient temperature. Avoid heating to aid dissolution. If sonication is used, use a bath with temperature control to prevent warming.
Storage Conditions Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Slows the rate of all potential degradation reactions.[12] |
| Light | Store in complete darkness (amber vial in a dark cabinet/box) | Prevents initiation of photodegradation pathways.[11][15] |
| Atmosphere | Tightly sealed container with an inert gas (Ar or N₂) headspace | Prevents exposure to atmospheric oxygen and moisture.[12] |
| pH | Acidic (if compatible with use) | The compound is known to be more stable in acidic media.[2][3] |
Q3: How can I perform a forced degradation study to understand the stability of my compound under my specific experimental conditions?
A forced degradation or stress study is a focused experiment to identify the degradation profile of a drug substance.[15][16] This protocol uses High-Performance Liquid Chromatography (HPLC), the gold standard for stability analysis, to quantify the parent compound and detect degradation products.[17]
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study using HPLC.
Detailed HPLC Stability Protocol:
-
Stock Solution Preparation: Accurately prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent (e.g., acetonitrile or methanol), following the handling protocol described above.
-
Application of Stress:
-
Acid/Base Hydrolysis: Dilute the stock solution into separate vials containing acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Photostability: Expose a vial of the solution to a calibrated light source that meets ICH Q1B guidelines (providing both UV and visible light).[15] Wrap a control vial from this set in aluminum foil and place it alongside the exposed sample.
-
Thermal Stress: Place a vial in an oven at a set temperature (e.g., 60°C). Keep a control vial at the recommended storage temperature (2-8°C).
-
-
Time-Point Analysis: At predetermined intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial. If necessary, quench the reaction (e.g., neutralize the acid/base samples) before analysis.
-
HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method. A typical starting point for method development would be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Detection: UV detector set at the λmax of the compound.
-
Flow Rate: 1.0 mL/min.
-
-
Data Evaluation: For each time point and condition, calculate the percentage of the parent compound remaining relative to the t=0 sample. Note the appearance and calculate the relative peak area of any new degradation peaks.
Part 4: Understanding Degradation Pathways
Q4: What are the theoretical degradation products I should be looking for?
Understanding the likely chemical transformations can aid in identifying unknown peaks in your chromatogram. The primary degradation pathways involve reactions at the nitro group and, less commonly, on the fluorene core itself.
Caption: Potential degradation pathways for this compound.
-
Photochemical Degradation: As shown in the diagram, this is a likely pathway upon light exposure. The primary event is the formation of highly reactive radical species, which are typically short-lived and will react quickly to form a variety of secondary products that may be difficult to characterize without mass spectrometry (LC-MS).[11]
-
Reduction of the Nitro Group: The nitro group (-NO₂) is susceptible to reduction. This can occur in the presence of reducing agents or through certain photochemical or metabolic processes.[5] This pathway yields the corresponding nitroso (-NO) and, upon further reduction, amine (-NH₂) derivatives. These derivatives will have significantly different polarity and UV absorbance characteristics compared to the parent compound.
-
Oxidation of the Fluorene Core: The gem-dimethyl group at the C9 position was specifically designed to block oxidation at this otherwise reactive site, a common degradation pathway for the parent fluorene molecule which forms fluorenone.[18][19] This greatly enhances the overall stability of the core structure. While oxidation on the aromatic rings is possible under harsh conditions, it is less likely than reactions involving the nitro group.
By understanding these potential instabilities and implementing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers can ensure the integrity of their experiments and generate reliable, reproducible data.
References
- 1. nbinno.com [nbinno.com]
- 2. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 3. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 4. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. scispace.com [scispace.com]
- 11. Theoretical studies on the photochemistry of 2-nitrofluorene in the gas phase and acetonitrile solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. icheme.org [icheme.org]
- 14. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. 9,9-Dimethyl-9H-fluorene-2-carbaldehyde|CAS 948300-71-8 [benchchem.com]
- 19. New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 9,9-Dimethyl-2-nitro-9H-fluorene Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with 9,9-Dimethyl-2-nitro-9H-fluorene derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common experimental challenges encountered when attempting to enhance the fluorescence quantum yield (Φf) of these compounds. Our approach is rooted in explaining the fundamental photophysical principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and provides a foundational understanding of the challenges inherent to this class of molecules.
Q1: Why is the fluorescence quantum yield of my this compound derivative inherently low?
A: The primary reason for poor fluorescence in these derivatives is the presence of the nitro (-NO₂) group. The nitro group is a potent electron-withdrawing group that significantly promotes a non-radiative decay pathway called intersystem crossing (ISC).[1] Upon excitation, the molecule transitions from the ground state (S₀) to an excited singlet state (S₁). However, the nitro group enhances the probability of the molecule rapidly converting from the emissive S₁ state to a non-emissive triplet state (T₁).[1][2] This process, S₁ → T₁, effectively outcompetes fluorescence (S₁ → S₀), leading to a low or undetectable quantum yield.[3]
Q2: What is the single most important experimental parameter to investigate first when trying to improve fluorescence?
A: The solvent environment is the most critical and impactful parameter to investigate initially. The polarity of the solvent can dramatically influence the energy levels of the excited singlet (S₁) and triplet (T) states.[2] For some nitroaromatic compounds, increasing solvent polarity can stabilize the S₁ state more than the relevant triplet states.[3] This increased energy gap between the S₁ and T states can "decouple" the efficient intersystem crossing pathway, thereby increasing the S₁ lifetime and allowing for more fluorescence to occur.[2] A systematic screening of solvents with varying polarities is the most effective first step in troubleshooting.
Q3: My compound's fluorescence decreases as I increase its concentration. What is happening?
A: This phenomenon is likely Aggregation-Caused Quenching (ACQ).[4] Fluorene derivatives, being planar aromatic systems, have a strong tendency to stack on top of each other (π-π stacking) at higher concentrations or in poor solvents.[5] This aggregation creates new, non-radiative decay pathways for the excited state, effectively quenching fluorescence.[5][6] To mitigate ACQ, it is crucial to perform measurements in dilute solutions, typically with an absorbance kept below 0.1 to avoid inner filter effects and concentration-dependent quenching.[7]
Q4: Can changing the temperature of my experiment improve the fluorescence quantum yield?
A: Yes, temperature can have a significant effect. Generally, increasing the temperature enhances the rate of non-radiative decay processes because it provides more thermal energy for molecular vibrations and collisions that dissipate the excited-state energy as heat.[8][9] Consequently, lowering the temperature of your sample often leads to an increase in fluorescence quantum yield by slowing down these competing non-radiative pathways.[10][11]
Section 2: Troubleshooting Guide: A Systematic Approach to Low Quantum Yield
If the initial checks from the FAQ section do not resolve your issue, this systematic workflow will guide you through a more rigorous optimization process.
Troubleshooting Workflow for Low Fluorescence
The following diagram outlines the logical progression for diagnosing and solving low quantum yield issues.
Caption: A step-by-step workflow for troubleshooting low fluorescence quantum yield.
Step 1: Verify Sample Integrity and Purity
Causality: Impurities, even in small amounts, can act as quenchers. Residual solvents or synthesis byproducts can provide alternative non-radiative decay pathways. It is essential to ensure you are studying the molecule you intend to.
Protocol:
-
Structural Verification: Confirm the molecular structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a diode-array detector to assess purity. Aim for >98% purity for reliable photophysical measurements.
-
Visual Inspection: this compound is a yellow crystalline solid.[12][13] Any significant deviation in color or form could indicate impurities or degradation.
Step 2: Systematic Solvent Screening
Causality: As discussed in the FAQs, the solvent polarity can be the difference between a non-emissive and an emissive compound by altering the energetics of the S₁ and T states.[2][3] A comprehensive screen is necessary to map the compound's behavior.
Protocol:
-
Prepare stock solutions of your compound in a volatile, soluble solvent (e.g., Dichloromethane or THF).
-
Prepare a series of dilute solutions (Absorbance ≈ 0.1 at λ_max) in a range of solvents with varying polarities.
-
Measure the fluorescence emission spectrum for each solution under identical spectrometer conditions (excitation wavelength, slit widths).
-
Compare the integrated fluorescence intensities across the solvent series.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity Class | Dielectric Constant (ε) | Polarity Index (Snyder) |
| Hexane | Nonpolar | 1.88 | 0.1 |
| Toluene | Nonpolar | 2.38 | 2.4 |
| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 3.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 4.0 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 5.8 |
| Ethanol | Polar Protic | 24.5 | 4.3 |
| Water | Polar Protic | 80.1 | 10.2 |
Step 3: Concentration-Dependent Analysis
Causality: To confirm if Aggregation-Caused Quenching (ACQ) is the culprit for low emission in a specific solvent, you must study the relationship between concentration and fluorescence intensity.[4]
Protocol:
-
Select the solvent that provided the highest fluorescence intensity from Step 2.
-
Prepare a series of solutions with varying concentrations, ensuring the maximum absorbance ranges from ~0.01 to 0.2.
-
Measure the absorbance and fluorescence spectrum for each solution.
-
Plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.
-
Interpretation: A linear relationship indicates the absence of ACQ in that concentration range. If the intensity plateaus or decreases at higher absorbances (>0.1), ACQ is occurring.[7] All subsequent quantitative measurements should be performed in the linear range.
Step 4: Structural Modification Strategy - The "Push-Pull" Approach
Causality: If a derivative remains non-fluorescent across all solvents, its intrinsic electronic structure is likely the limiting factor. The dominant quenching effect of the -NO₂ group can be counteracted by introducing a strong electron-donating group (EDG) elsewhere on the fluorene core.[14] This creates an intramolecular charge-transfer (ICT) or "push-pull" character.[1] A significant ICT character in the excited state can decrease the efficiency of intersystem crossing, opening the radiative (fluorescence) channel.[1][15]
Caption: The "push-pull" strategy to induce fluorescence.
Recommendation: Consider synthetic routes to introduce donors like a dimethylamino (-NMe₂) or methoxy (-OMe) group at positions that allow for strong electronic conjugation with the nitro-substituted ring, such as the 7-position.[16]
Section 3: Advanced Topics & Mechanistic Insights
Q5: What is the "heavy-atom effect," and why should I be cautious when introducing halogens to my fluorene derivative?
A: The heavy-atom effect describes the phenomenon where the presence of atoms with a large atomic number (e.g., Bromine, Iodine) enhances spin-orbit coupling.[17] This increased coupling significantly boosts the rate of intersystem crossing (S₁ → T₁).[18] While useful for designing phosphorescent materials, it is detrimental to fluorescence. Introducing a heavy atom like bromine to the fluorene backbone will likely decrease the fluorescence quantum yield further, even if it is part of a synthetic strategy.[19][20]
Section 4: Standard Operating Protocol (SOP)
SOP-01: Relative Fluorescence Quantum Yield Measurement
This protocol uses the comparative method, which is reliable and widely used.[7]
-
Select a Standard: Choose a well-characterized fluorescence standard whose absorption and emission spectra overlap with your sample. Anthracene (Φf ≈ 0.27 in ethanol) or Quinine Sulfate (Φf = 0.54 in 0.1 M H₂SO₄) are common choices.[21][22]
-
Prepare Solutions:
-
Prepare 5-6 solutions of both the standard and your test compound in the same solvent (if possible).
-
The concentrations should be adjusted to yield a range of absorbances between 0.01 and 0.10 at the chosen excitation wavelength.[7]
-
-
Acquire Data:
-
Set the excitation wavelength to be the same for both the standard and the sample.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer. Ensure identical instrument settings (e.g., slit widths) for all measurements.
-
-
Process Data:
-
Integrate the area under the emission curve for each spectrum.
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.
-
-
Calculate Quantum Yield:
-
Determine the slope (Gradient, denoted as Grad) of the line for both the standard (Std) and the test sample (Test).
-
Calculate the quantum yield of your test sample (Φ_Test) using the following equation:
Φ_Test = Φ_Std × (Grad_Test / Grad_Std) × (η_Test² / η_Std²)
Where:
-
Φ_Std is the known quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the test and standard solutions. (If the same solvent is used, this term cancels out).[7]
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edinst.com [edinst.com]
- 12. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 13. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 14. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 15. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.ist.utl.pt [web.ist.utl.pt]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02621G [pubs.rsc.org]
- 20. 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
comparing the properties of 9,9-Dimethyl-2-nitro-9H-fluorene with other nitrofluorene isomers
Introduction
Nitroaromatic compounds, including nitrofluorenes, are a significant class of molecules frequently encountered as environmental by-products of combustion processes.[1] Their presence in diesel exhaust and urban air particulates has prompted extensive toxicological research.[2] Many nitroaromatic compounds are recognized for their mutagenic and carcinogenic properties, which are intricately linked to their metabolic activation pathways.[1][3] The International Agency for Research on Cancer (IARC) classifies 2-nitrofluorene as a Group 2B carcinogen, possibly carcinogenic to humans.[4]
This guide provides a comparative analysis of 9,9-Dimethyl-2-nitro-9H-fluorene against its well-studied isomers, primarily 2-Nitrofluorene and 2,7-Dinitrofluorene . We will delve into their physicochemical properties, synthesis, metabolic fates, and genotoxic potential. A key focus will be to elucidate how subtle structural modifications—specifically, the introduction of gem-dimethyl groups at the C9 position—can profoundly alter a molecule's biological and chemical behavior. This comparison is designed to offer researchers, toxicologists, and drug development professionals a comprehensive understanding of the structure-activity relationships within this important class of compounds.
I. Comparative Physicochemical Properties
The fundamental physicochemical properties of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of substituents to the fluorene core, such as nitro groups or alkyl groups, significantly alters these characteristics.
The most striking structural difference between 2-nitrofluorene and 9,9-dimethyl-2-nitrofluorene is the substitution at the C9 methylene bridge. This position is a primary site for metabolic oxidation in 2-nitrofluorene.[5] The presence of the two methyl groups in 9,9-dimethyl-2-nitrofluorene sterically blocks this metabolic pathway, a critical distinction that, as we will discuss, has profound implications for its toxicological profile.
| Property | This compound | 2-Nitrofluorene | 2,7-Dinitrofluorene |
| Molecular Formula | C₁₅H₁₃NO₂[6] | C₁₃H₉NO₂[7] | C₁₃H₈N₂O₄[8] |
| Molecular Weight | 239.27 g/mol [6] | 211.22 g/mol [7] | 256.21 g/mol [8] |
| Appearance | Yellow crystalline solid[9] | Cream-colored / Light-yellow solid[4][7] | Crystalline Solid |
| Melting Point | 103 °C[10] | 156-158 °C | ~334 °C[11] |
| Boiling Point | 373.1 °C (at 760 mmHg)[9] | 350.9 °C (rough estimate)[5] | N/A |
| Solubility | Soluble in organic solvents[9] | Soluble in organic solvents | Soluble in Toluene[12] |
| CAS Number | 605644-46-0[6] | 607-57-8[7] | 5405-53-8[13] |
Table 1: Comparison of key physicochemical properties of selected nitrofluorene isomers.
II. Synthesis of Nitrofluorenes: A General Overview
Nitrofluorenes are typically synthesized via electrophilic aromatic substitution, specifically the nitration of a fluorene precursor. The exact conditions determine the position and number of nitro groups added to the aromatic system.
Example Protocol: Synthesis of this compound
The synthesis of the target compound often starts with the commercially available 9,9-dimethylfluorene. The nitration is a controlled process to favor mono-nitration at the C2 position, which is electronically activated.
Step-by-Step Methodology:
-
Dissolution: Dissolve 9,9-dimethylfluorene in a suitable solvent, such as glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to control the exothermic reaction.
-
Nitration: Add a nitrating agent (e.g., concentrated nitric acid) dropwise to the cooled solution while stirring vigorously. Maintaining a low temperature is crucial to prevent over-nitration and side product formation.
-
Reaction: Allow the reaction to proceed at a low temperature for a specified time until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice water to precipitate the crude product.
-
Filtration & Washing: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid, followed by a cold solvent (e.g., ethanol) to remove impurities.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a yellow crystalline solid.[14]
References
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the isolated perfused rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 2-Nitrofluorene | 607-57-8 [chemicalbook.com]
- 6. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,7-Dinitrofluorene | C13H8N2O4 | CID 21502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 10. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 11. accustandard.com [accustandard.com]
- 12. accustandard.com [accustandard.com]
- 13. 2,7-Dinitrofluorene | 5405-53-8 [chemicalbook.com]
- 14. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
A Comparative Guide to the Definitive Structural Validation of 9,9-Dimethyl-2-nitro-9H-fluorene: An X-ray Crystallography Perspective
The fluorene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure that serves as a versatile template for creating novel compounds.[1][2] The addition of substituents, such as the nitro group and gem-dimethyl groups in 9,9-Dimethyl-2-nitro-9H-fluorene, is intended to modulate its electronic properties and steric profile, making precise structural confirmation paramount.[3]
The Primacy of X-ray Crystallography: An Unambiguous Answer
While various spectroscopic methods provide valuable pieces of the structural puzzle, only single-crystal X-ray crystallography can deliver a definitive, high-resolution 3D model of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding crystal packing and potential polymorphic forms.[4]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles.
Figure 1: A generalized workflow for single-crystal X-ray crystallographic analysis.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Synthesis: this compound (CAS No. 605644-46-0) can be synthesized via methods such as the ketocondensation reaction of 2-nitroacetophenone and 4-methylacetophenone under alkaline conditions.[5] The crude product typically appears as a yellow powder.[5]
-
Purification: The synthesized compound must be purified to the highest possible degree to facilitate crystallization. Column chromatography followed by recrystallization from a suitable solvent system is a standard approach. Purity can be assessed by techniques like NMR and HPLC.
2. Crystallization:
-
Objective: The goal is to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) for diffraction.
-
Methodology: Slow evaporation is a common and effective technique.
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture like dichloromethane/n-hexane) in a clean vial.[6]
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.[7]
-
Monitor the vial for the formation of well-defined, transparent, yellow crystals.
-
3. X-ray Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The instrument rotates the crystal and collects thousands of reflections at a controlled temperature (often a cryogenic temperature like 100 K to minimize thermal vibrations).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.[6]
Anticipated Crystallographic Data
While the specific data for this compound is not available, we can present a comparative table using data from closely related, structurally confirmed fluorene derivatives to provide a clear example of the expected output.
| Parameter | 9,9-Dimethyl-9H-fluorene[4][7] | 2,7-Dibromo-9,9-dimethyl-9H-fluorene[8] | Expected for this compound |
| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₂Br₂ | C₁₅H₁₃NO₂ |
| Formula Weight | 194.27 | 352.07 | 239.27 |
| Crystal System | Orthorhombic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | Iba2 | Cmc2₁ | P2₁/c or similar common space group |
| a (Å) | 21.5488 | 17.097 | Data to be determined |
| b (Å) | 21.5488 | 11.161 | Data to be determined |
| c (Å) | 9.6725 | 6.9120 | Data to be determined |
| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 | Data to be determined |
| Volume (ų) | 4495.9 | 1319.0 | Data to be determined |
| Z | 16 | 4 | Data to be determined |
| Density (calc, g/cm³) | 1.149 | 1.771 | ~1.2-1.4 (based on commercial data[3]) |
| R-factor | 0.0671 | 0.032 | < 0.05 for a well-refined structure |
A Comparative Analysis with Other Techniques
No single technique provides a complete picture. A multi-faceted approach, anchored by the definitive structure from X-ray crystallography, ensures the most robust validation.
Figure 2: Comparison of analytical techniques for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H NMR would confirm the presence and integration of aromatic and methyl protons, while ¹³C NMR would show the corresponding carbon signals. 2D NMR techniques like COSY and HMBC would establish the proton-proton and proton-carbon correlations, respectively, confirming the substitution pattern. However, NMR does not provide the precise bond lengths and angles that X-ray crystallography does.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental composition (C₁₅H₁₃NO₂) of the molecule.[10] This technique validates the molecular formula but offers no information about the arrangement of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. In this case, characteristic strong absorption bands would be expected for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively). This confirms a key feature but does not define its position on the fluorene ring.[9]
Conclusion
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides the only direct, high-resolution visualization of the molecule's three-dimensional architecture, which is fundamental for rational drug design and materials engineering. While techniques like NMR, MS, and IR are crucial for confirming connectivity, molecular formula, and functional groups, they serve as complementary, corroborative data. The crystallographic data, once obtained, would provide the definitive structural proof, underpinning all further research and development involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 6. Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 9,9-dialkyl-2-nitrofluorenes: Unveiling the Impact of Alkyl Chain Length
Introduction: The Strategic Importance of 9,9-dialkyl-2-nitrofluorenes
In the landscape of organic electronics and drug development, the fluorene scaffold has emerged as a privileged structure due to its rigid, planar, and highly conjugated π-system. The introduction of a nitro group at the C-2 position profoundly influences the electronic character of the fluorene core, transforming it into a potent electron acceptor. This modification is of significant interest for applications in n-type organic semiconductors, electron transport layers in organic light-emitting diodes (OLEDs), and as electron-deficient moieties in push-pull chromophores for nonlinear optics and sensing.
The 9-position of the fluorene ring offers a unique opportunity for molecular engineering. The substitution with two alkyl chains serves a dual purpose: it enhances the solubility of these otherwise poorly soluble aromatic compounds and allows for the fine-tuning of their solid-state packing and morphology. It is this interplay between the electron-withdrawing nature of the 2-nitro group and the steric and electronic effects of the 9,9-dialkyl substituents that dictates the ultimate electronic properties and performance of these materials.
Synthesis of 9,9-dialkyl-2-nitrofluorenes: A General Approach
The synthesis of 9,9-dialkyl-2-nitrofluorenes typically follows a two-step process, starting from the commercially available 2-nitrofluorene. The first step involves the dialkylation of the acidic C-9 position, followed by purification.
Experimental Protocol: Synthesis of 9,9-Dimethyl-2-nitrofluorene
-
Alkylation: To a solution of 2-nitrofluorene (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to allow for the formation of the fluorenyl anion. Subsequently, an alkylating agent, such as methyl iodide (2.5 equivalents), is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is quenched by the slow addition of water and then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 9,9-dimethyl-2-nitrofluorene as a yellow crystalline solid.
This general procedure can be adapted for the synthesis of other 9,9-dialkyl derivatives by using the corresponding alkyl halides (e.g., ethyl bromide, 1-bromooctane).
Comparative Analysis of Electronic Properties
The electronic properties of 9,9-dialkyl-2-nitrofluorenes are primarily governed by the interplay of the electron-withdrawing nitro group and the electron-donating/steric effects of the alkyl chains at the C-9 position.
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these molecules and to estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The nitro group, being strongly electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels, facilitating electron injection and transport.
While comprehensive experimental CV data for a homologous series is scarce, we can infer the general trends. The reduction potential associated with the nitrofluorene core is expected to be largely unaffected by the alkyl chain length, as the alkyl groups are not directly conjugated to the π-system. However, subtle shifts may be observed due to the influence of the alkyl chains on the solvation and solid-state packing of the molecules.
Table 1: Expected Trends in Electrochemical Properties of 9,9-dialkyl-2-nitrofluorenes
| Compound | Alkyl Chain | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| FN-Me | Methyl | Expected to be most positive | Expected to be lowest | Expected to be lowest | Expected to be largest |
| FN-Et | Ethyl | ↓ (slight negative shift) | ↑ (slight increase) | ↑ (slight increase) | ↓ (slight decrease) |
| FN-Pr | Propyl | ↓ (further slight negative shift) | ↑ (further slight increase) | ↑ (further slight increase) | ↓ (further slight decrease) |
| FN-Hex | Hexyl | ↓ (stabilization at longer chains) | ↑ (stabilization at longer chains) | ↑ (stabilization at longer chains) | ↓ (stabilization at longer chains) |
| FN-Oct | Octyl | ↓ (stabilization at longer chains) | ↑ (stabilization at longer chains) | ↑ (stabilization at longer chains) | ↓ (stabilization at longer chains) |
Note: The arrows indicate the expected trend with increasing alkyl chain length. The values are qualitative and require experimental verification.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: A solution of the 9,9-dialkyl-2-nitrofluorene (typically 1 mM) is prepared in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc⁺) reference electrode.
-
Measurement: The potential of the working electrode is scanned from an initial potential to a final potential and back. The resulting current is measured as a function of the applied potential. The scan rate is typically varied to investigate the reversibility of the redox processes.
-
Data Analysis: The onset of the reduction and oxidation peaks are used to estimate the LUMO and HOMO energy levels, respectively, using the following empirical formulas:
-
ELUMO = -[Ered(onset) - E1/2(Fc/Fc+) + 4.8] eV
-
EHOMO = -[Eox(onset) - E1/2(Fc/Fc+) + 4.8] eV
-
dot graph TD; A[Start] --> B{Prepare Analyte Solution}; B --> C{Assemble 3-Electrode Cell}; C --> D{Set CV Parameters}; D --> E{Run Cyclic Voltammogram}; E --> F{Record Current vs. Potential}; F --> G{Analyze Redox Peaks}; G --> H{Calculate HOMO/LUMO}; H --> I[End];
end Caption: Workflow for determining HOMO/LUMO energy levels using Cyclic Voltammetry.
Photophysical Properties
The photophysical properties of 9,9-dialkyl-2-nitrofluorenes are investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. The absorption spectra are expected to be dominated by π-π* transitions within the fluorene core. The nitro group may introduce a lower energy charge-transfer band. The length of the alkyl chains at the C-9 position is not expected to significantly alter the position of the main absorption and emission bands, as they are not part of the conjugated system. However, the quantum yield of fluorescence can be influenced by the alkyl chains due to their effect on molecular aggregation and non-radiative decay pathways.
Table 2: Expected Trends in Photophysical Properties of 9,9-dialkyl-2-nitrofluorenes
| Compound | Alkyl Chain | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| FN-Me | Methyl | ~350-380 | ~400-450 | Expected to be lowest due to potential aggregation |
| FN-Et | Ethyl | ~350-380 | ~400-450 | ↑ (increase due to reduced aggregation) |
| FN-Pr | Propyl | ~350-380 | ~400-450 | ↑ (further increase) |
| FN-Hex | Hexyl | ~350-380 | ~400-450 | ↑ (stabilization at longer chains) |
| FN-Oct | Octyl | ~350-380 | ~400-450 | ↑ (stabilization at longer chains) |
Note: The arrows indicate the expected trend with increasing alkyl chain length. The values are qualitative and require experimental verification.
Experimental Protocol: UV-Vis Absorption and Photoluminescence Spectroscopy
-
Solution Preparation: Dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the 9,9-dialkyl-2-nitrofluorene compounds are prepared in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF).
-
UV-Vis Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of at least 250-600 nm.
-
Photoluminescence Measurement: The emission spectrum is recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λabs).
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
dot graph LR; subgraph "Sample Preparation" A[Prepare Dilute Solution] end subgraph "Spectroscopic Measurements" B[UV-Vis Spectrophotometer] C[Spectrofluorometer] end subgraph "Data Acquisition & Analysis" D[Record Absorption Spectrum] E[Record Emission Spectrum] F[Calculate Quantum Yield] end A --> B; A --> C; B --> D; C --> E; D --> F; E --> F;
end Caption: Experimental workflow for photophysical characterization.
The Influence of Alkyl Chain Length on Solid-State Properties and Charge Transport
While the electronic properties at the molecular level are not expected to be drastically altered by the alkyl chain length, the solid-state properties, which are crucial for device performance, are highly dependent on it. Longer alkyl chains can lead to:
-
Improved Solubility: Facilitating solution-based processing techniques for device fabrication.
-
Modified Molecular Packing: Influencing the intermolecular π-π stacking distance and orbital overlap, which are critical for efficient charge transport. Longer, more flexible chains can sometimes disrupt ordered packing, leading to lower charge carrier mobility. Conversely, they can also promote self-assembly into more ordered domains.
-
Altered Film Morphology: Affecting the thin-film crystallinity and domain size, which in turn impacts charge transport and device performance.
Conclusion and Future Outlook
The 9,9-dialkyl-2-nitrofluorene system presents a versatile platform for the development of novel organic electronic materials. The electron-deficient 2-nitrofluorene core provides the fundamental electronic properties required for n-type conduction, while the 9,9-dialkyl substituents offer a powerful tool for tuning solubility, solid-state packing, and ultimately, device performance.
This guide has outlined the key electronic properties of this class of compounds and the expected trends as a function of alkyl chain length. However, it is evident that there is a significant need for more systematic experimental studies on a homologous series of 9,9-dialkyl-2-nitrofluorenes. Such studies would provide invaluable data for establishing clear structure-property relationships and would greatly accelerate the rational design of new materials with optimized performance for a wide range of applications, from high-performance OLEDs to innovative sensing platforms. The detailed experimental protocols provided herein offer a roadmap for researchers to undertake these crucial investigations.
A Comparative Guide to OLED Emitters: Benchmarking 9,9-Dimethyl-2-nitro-9H-fluorene Against High-Performance Alternatives
For researchers and professionals in drug development and materials science, the selection of appropriate organic light-emitting diode (OLED) emitters is a critical decision that directly impacts device performance. This guide provides an in-depth comparison of various classes of OLED emitters, with a special focus on the potential of 9,9-Dimethyl-2-nitro-9H-fluorene. While this specific fluorene derivative is a known yellow crystalline solid suggested for optoelectronic applications, its performance data in OLEDs is not extensively documented in peer-reviewed literature. Therefore, this guide will benchmark its anticipated characteristics as a fluorescent emitter against established high-performance fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) emitters in the yellow-green spectral range.
Introduction to OLED Emitter Generations
The efficiency of an OLED is fundamentally determined by the type of emitter material used in the emissive layer. The evolution of these materials is often categorized into three distinct generations, each defined by the mechanism of light emission and the theoretical maximum internal quantum efficiency (IQE).
-
First Generation: Fluorescent Emitters: These materials rely on the radiative decay of singlet excitons. Due to spin statistics, only 25% of the electrically generated excitons are singlets, limiting the theoretical maximum IQE to 25%. Despite this limitation, fluorescent emitters are valued for their generally long operational stability and high color purity.
-
Second Generation: Phosphorescent Emitters (PhOLEDs): By incorporating heavy metal atoms such as iridium or platinum, phosphorescent emitters can harvest both singlet and triplet excitons (the remaining 75%), enabling a theoretical IQE of up to 100%. This leads to significantly higher efficiencies, although stability, particularly for blue emitters, has been a persistent challenge.
-
Third Generation: Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials represent a significant breakthrough, achieving up to 100% IQE without the need for expensive and rare heavy metals. They accomplish this by enabling the conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC).
The Candidate: this compound
This compound is a derivative of fluorene, a well-known building block for optoelectronic materials due to its rigid, planar structure and efficient charge transport properties. The dimethyl substitution at the 9-position enhances solubility and film-forming properties, while the electron-withdrawing nitro group (-NO2) at the 2-position is expected to influence the material's electronic and photophysical properties, likely resulting in a yellow-green emission. Based on its purely organic structure without heavy metals, it would be classified as a first-generation fluorescent emitter .
While specific device data is scarce, its chemical structure allows for certain inferences. The fluorene core provides a good basis for a high photoluminescence quantum yield (PLQY). However, as a conventional fluorescent material, its efficiency in an OLED would be inherently limited by the 25% singlet exciton formation ratio.
Performance Comparison of Yellow-Green Emitters
To provide a clear benchmark, the following table summarizes the performance of state-of-the-art yellow-green emitters from all three generations.
| Emitter Type | Emitter Material | Host Material | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Lifetime | Reference |
| Fluorescent | This compound | Hypothetical | < 5% (Theoretical Limit) | Data not available | Yellow-Green (Expected) | Data not available | - |
| Fluorescent | Iridium complex [Ir(DMP)3] | Doped in host | 8.7% | >1000 | (0.49, 0.50) | Data not available | [1] |
| Phosphorescent | PO-01-TB | mCP/PO-T2T | 17.5% | >1000 | Yellow | Data not available | [2] |
| Phosphorescent | Ir(tptpy)2(acac) | Bepp2 | 25.0% | >1000 | (0.49, 0.50) | Data not available | [3] |
| Phosphorescent | POT-02 | TCTA | 23.2% | >1000 | Yellow | Data not available | [4] |
| TADF | TCZPBOX | Host-free | 21% | 120,000 | Yellow-Green | Data not available | [5] |
| TADF | tri-PXZ-TRZ | Engineered device | 21.0% | >60,000 | Yellow | >10% EQE at 60,000 cd/m² | [6] |
| TADF | PXZBO2 | Engineered device | 29.7% | >1000 | (peak at 563 nm) | ~11% roll-off at 1000 cd/m² | [7] |
| TADF | TFM-QP / CN-QP | Doped in host | 14.4% / 9.7% | Data not available | Yellow to Orange-Red | Data not available | [8] |
Note: EQE (External Quantum Efficiency) is a key metric that considers the internal quantum efficiency and the light out-coupling factor.
Experimental Protocols
To ensure the reproducibility and validation of OLED performance data, standardized fabrication and characterization protocols are essential.
OLED Device Fabrication (Vacuum Thermal Evaporation)
This protocol describes a common method for fabricating multilayer OLEDs.
-
Substrate Cleaning:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
A hole injection layer (HIL), such as HAT-CN, is deposited onto the ITO.
-
A hole transport layer (HTL), for example, TAPC, is then deposited.
-
The emissive layer (EML) is deposited by co-evaporating the host material and the emitter dopant at a specific ratio. For a hypothetical device with this compound, it could be doped into a suitable host.
-
An electron transport layer (ETL), such as TPBi, is deposited on top of the EML.
-
-
Cathode Deposition:
-
A thin layer of lithium fluoride (LiF) is deposited as an electron injection layer.
-
Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
The J-V-L characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.[9]
-
This provides information on the turn-on voltage, current density, and luminance of the device.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
The EL spectra are recorded at different driving voltages to determine the emission color and its stability.[9]
-
The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the spectra.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Operational Lifetime:
Discussion and Future Outlook
The comparative data clearly illustrates the evolution of OLED emitter technology. While this compound, as a fluorescent emitter, is fundamentally limited in its maximum achievable efficiency, it may offer advantages in terms of cost, synthesis, and potentially stability, which are common attributes of first-generation emitters.
The future of high-performance OLEDs, particularly for demanding applications like solid-state lighting and large-area displays, undoubtedly lies with phosphorescent and TADF emitters. The remarkable EQEs of over 20% and even approaching 30% for yellow-green TADF materials demonstrate their potential to deliver both high efficiency and long operational lifetimes.
For researchers considering this compound, the immediate research direction should be the fabrication and characterization of an OLED device to establish its baseline performance. This would involve selecting an appropriate host material with a suitable energy level alignment to facilitate efficient energy transfer to the fluorene derivative. Subsequent molecular engineering could focus on modifying the donor-acceptor character of the fluorene core to enhance its photophysical properties.
Conclusion
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. High efficiency and low operating voltage yellow phosphorescent organic light-emitting diodes with a simple doping-free structure - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03617G [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. proceedings.spiedigitallibrary.org [proceedings.spiedigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient thermally activated delayed fluorescence yellow organic light-emitting diodes with a low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Rational molecular design of TADF emitters towards highly efficient yellow electroluminescence with a nearly 30% external quantum efficiency and low roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Novel yellow thermally activated delayed fluorescence emitters for highly efficient full-TADF WOLEDs with low driving voltages and remarkable color stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. gatherlab.uni-koeln.de [gatherlab.uni-koeln.de]
- 10. ossila.com [ossila.com]
- 11. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 12. buydisplay.com [buydisplay.com]
A Comparative Guide to the Cytotoxic Potential of 9,9-Dimethyl-2-nitro-9H-fluorene and Its Analogs in Oncology Research
Introduction: The Fluorene Scaffold as a Privileged Structure in Drug Discovery
For researchers, scientists, and drug development professionals, the search for novel molecular scaffolds with therapeutic potential is a primary objective. The fluorene moiety, a tricyclic aromatic hydrocarbon, has emerged as a "privileged structure" in medicinal chemistry.[1] Its rigid, planar, and lipophilic nature provides a versatile framework for designing compounds with a wide array of biological activities, including significant anticancer properties.[1][2][3]
This guide focuses on the cytotoxic profile of 9,9-Dimethyl-2-nitro-9H-fluorene and its derivatives. By analyzing its structure-activity relationships (SAR) and comparing it with other fluorene-based compounds, we aim to provide a valuable resource for researchers exploring this chemical space for next-generation oncology candidates. The inclusion of detailed experimental protocols and mechanistic insights is intended to facilitate reproducible and robust investigations in the laboratory.
Comparative Cytotoxicity of Fluorene Derivatives
While comprehensive cytotoxic data specifically for this compound is limited in publicly accessible literature, a comparative analysis of structurally related fluorene derivatives offers crucial insights into the scaffold's potential. The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.
The data presented below, collated from various studies, demonstrates the broad anticancer potential of the fluorene class against diverse human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Various Fluorene Derivatives
| Fluorene Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76[2] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3[2] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6[2] |
| LSO278 | HCT-116 (Colon Cancer) | 23.4[2] |
| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5[2] |
| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5[2] |
| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8[2] |
| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7[2] |
Insights into Structure-Activity Relationships (SAR)
The biological activity of fluorene derivatives is highly dependent on the nature and position of their substituents.[4] For the parent compound, this compound, several structural features are critical:
-
The 9-Position: The gem-dimethyl substitution at the C9 position is a key modification. This substitution prevents oxidation at this reactive site, thereby increasing the chemical stability of the molecule.[5] This stability is crucial for a potential drug candidate.
-
The 2-Position Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence and position on the fluorene ring are expected to significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets. SAR studies on other aromatic compounds have shown that nitro groups can be critical for cytotoxic activity.[6]
-
Modulation of Activity: The data in Table 1 suggests that substitutions at the 2 and 7 positions can yield potent anticancer agents. The addition of heterocyclic rings, such as pyrimidinyl groups, appears to enhance cytotoxicity, as seen with "Conjugate 8g".[2] This highlights a promising avenue for derivatization of the this compound scaffold to optimize its therapeutic index.
Predominant Mechanism of Action: Induction of Apoptosis
A key mechanism through which certain fluorene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[2] This process is often mediated by the generation of intracellular reactive oxygen species (ROS). The excessive accumulation of ROS creates a state of oxidative stress, which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, ultimately leading to the systematic dismantling and death of the cancer cell.[2]
Caption: Simplified signaling pathway for apoptosis induction by fluorene derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
To empirically determine and compare the cytotoxic effects of this compound and its derivatives, a robust and validated assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
Principle of the MTT Assay
The core principle of this assay lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of viable, metabolically active cells.[2] The quantity of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Step-by-Step Methodology
This protocol is designed as a self-validating system, incorporating essential controls for data integrity.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest (e.g., HCT-116, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and microplate reader
Workflow:
-
Cell Seeding (24 hours prior to treatment):
-
Action: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.
-
Causality: This step allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment. An appropriate cell density prevents overgrowth or nutrient depletion during the experiment.
-
-
Compound Treatment (Incubation for 24-72 hours):
-
Action: Prepare serial dilutions of the test compounds in culture medium from a concentrated stock (typically 10 mM in DMSO). Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds.
-
Controls:
-
Vehicle Control: Treat cells with the highest concentration of DMSO used for the compounds (e.g., 0.1%) to account for any solvent-induced toxicity.
-
Untreated Control: Cells with fresh medium only, representing 100% viability.
-
Blank Control: Wells with medium but no cells, to provide a background reading for the spectrophotometer.
-
-
Causality: Incubating cells with a range of concentrations is essential for generating a dose-response curve, from which the IC50 value can be accurately determined. The incubation period is chosen based on the expected mechanism of action and cell doubling time.
-
-
MTT Addition and Incubation (4 hours):
-
Action: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well, including controls. Incubate the plate for an additional 4 hours at 37°C.
-
Causality: This incubation period allows sufficient time for the mitochondrial enzymes in viable cells to reduce the MTT into formazan crystals. The plate should be protected from light as MTT is light-sensitive.
-
-
Formazan Solubilization:
-
Action: Carefully remove the culture medium containing MTT from each well without disturbing the formazan crystals or the attached cells. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.[1] Agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
Causality: The formazan product is an insoluble crystal. Solubilization is required to create a homogenous colored solution that can be accurately measured by a spectrophotometer.
-
-
Absorbance Measurement and IC50 Calculation:
-
Action: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Causality: The absorbance value is directly proportional to the amount of formazan, and thus to the number of viable cells.
-
Calculation:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is the concentration at which cell viability is reduced to 50%.
-
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of some 5-nitro-2-furaldehyde oximes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the synthesis efficiency of 9,9-Dimethyl-2-nitro-9H-fluorene against other methods
Introduction
9,9-Dimethyl-2-nitro-9H-fluorene is a pivotal intermediate in the synthesis of advanced organic materials and pharmacologically active compounds.[1] Its fluorene core, functionalized with a nitro group, provides a versatile scaffold for further chemical modifications, making it a valuable building block in the development of organic light-emitting diodes (OLEDs), high-performance polymers, and novel therapeutics.[1] The efficiency of the synthesis of this key intermediate directly impacts the overall cost and feasibility of subsequent research and development.
This guide provides an in-depth comparative analysis of the synthesis efficiency of this compound, benchmarking a highly efficient, modern method against classical nitration techniques. We will delve into the causality behind the experimental choices, provide detailed, step-by-step protocols, and present supporting data to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic route.
Core Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution
The synthesis of this compound from its precursor, 9,9-dimethylfluorene, is an electrophilic aromatic substitution reaction. The primary challenge lies in achieving high regioselectivity for the nitro group at the C2 position, as the fluorene ring system can be nitrated at multiple positions. The choice of nitrating agent and reaction conditions is paramount in controlling the formation of the desired isomer and minimizing the production of unwanted byproducts, such as the 2,7-dinitro derivative.
Methodology Showdown: A Comparative Analysis
We will compare two primary methods for the synthesis of this compound:
-
Method A: High-Efficiency Menke-Type Nitration using Copper(II) Nitrate and Acetic Anhydride. This modern approach offers high yield and selectivity under mild conditions.[2]
-
Method B: Classical Nitration using Concentrated Nitric Acid in Acetic Acid. This traditional method, adapted from the synthesis of 2-nitrofluorene, serves as a baseline for comparison.[3]
Data Presentation: A Head-to-Head Comparison
| Parameter | Method A: Copper(II) Nitrate/Acetic Anhydride | Method B: Conc. Nitric Acid/Acetic Acid (Adapted) |
| Yield of this compound | 91% [2] | ~79% (based on 2-nitrofluorene synthesis)[3] |
| Primary Byproduct | 9,9-Dimethyl-2,7-dinitro-9H-fluorene | 9,9-Dimethyl-2,7-dinitro-9H-fluorene and other isomers |
| Reaction Conditions | Mild (room temperature) | Elevated temperature (up to 80°C) |
| Reagents | Copper(II) nitrate, Acetic anhydride | Concentrated Nitric Acid, Glacial Acetic Acid |
| Safety Considerations | Requires handling of acetic anhydride | Requires careful handling of concentrated and fuming nitric acid |
| Environmental Impact | Generates copper-containing waste | Generates acidic waste streams |
Note: Other reported yields for the synthesis of this compound using different, unspecified methods are 75% and 30%.[2]
Experimental Protocols
Synthesis of the Starting Material: 9,9-Dimethylfluorene
A high-yield and environmentally friendly method for the synthesis of 9,9-dimethylfluorene utilizes dimethyl carbonate as a methylating agent.
Reaction:
Caption: Synthesis of 9,9-Dimethylfluorene.
Protocol:
-
In a suitable reaction vessel, dissolve fluorene in an organic solvent such as DMF or DMSO.
-
Under an inert atmosphere, add a strong base (e.g., sodium hydride or potassium tert-butoxide).
-
Add dimethyl carbonate as the methylating agent.
-
Stir the reaction at a controlled temperature (e.g., 15-40°C) for 1-5 hours.
-
Upon completion, quench the reaction and precipitate the product by adding water.
-
Collect the crude 9,9-dimethylfluorene by filtration. This method can yield a crude product in nearly 100% yield with high purity.
Method A: High-Efficiency Synthesis of this compound
This protocol is adapted from a highly efficient Menke-type nitration.[2] The reaction proceeds via the in-situ formation of acetyl nitrate from copper(II) nitrate and acetic anhydride.[4]
Reaction Pathway:
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Menke nitration - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide for Researchers
In the realm of materials science and drug development, the electrochemical properties of nitroaromatic compounds are of paramount importance. These molecules are integral to applications ranging from organic light-emitting diodes (OLEDs) to pharmaceuticals and explosives. Their redox behavior, particularly the reduction of the nitro group, governs their function and, in some cases, their biological activity and environmental fate. This guide provides a detailed electrochemical comparison of 9,9-Dimethyl-2-nitro-9H-fluorene with structurally related compounds, namely 2-nitrofluorene, 2,7-dinitrofluorene, and 2-nitro-9-fluorenone. Through a comprehensive examination of experimental data and established electrochemical principles, we will elucidate the structure-property relationships that dictate their redox characteristics.
The Significance of Nitroaromatic Electrochemistry
The electrochemical reduction of nitroaromatic compounds is a cornerstone of their utility and study. This process typically involves the sequential addition of electrons to the nitro group, leading to the formation of various intermediates, such as nitro radical anions and hydroxylamines.[1] The potential at which these reduction events occur is a critical parameter, as it reflects the electron-accepting ability of the molecule.[2] Understanding these reduction potentials is crucial for designing molecules with specific electronic properties for applications in electronic devices or for predicting the metabolic pathways of nitroaromatic drugs.
This guide focuses on the fluorene scaffold, a rigid and planar structure that is a common building block in materials science. By examining derivatives with one or two nitro groups, and the influence of a carbonyl group or alkyl substituents, we can gain a deeper understanding of how structural modifications tune the electrochemical behavior of the entire molecule.
Experimental Protocol: Cyclic Voltammetry
To objectively compare the electrochemical properties of these compounds, a standardized experimental protocol is essential. Cyclic voltammetry (CV) is the technique of choice for rapidly assessing the redox behavior of electroactive species.[3] The following protocol outlines a robust methodology for obtaining reproducible cyclic voltammograms of the target compounds.
Step-by-Step Methodology
-
Preparation of the Electrolyte Solution:
-
Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), in an anhydrous, aprotic solvent like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF).[4][5] The high concentration of the supporting electrolyte is necessary to minimize solution resistance and ensure that the analyte is the primary species undergoing redox reactions at the electrode surface.[6]
-
Prepare a 1 mM solution of the analyte (this compound or a related compound) in the electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Utilize a standard three-electrode cell configuration.[7]
-
Working Electrode: A glassy carbon electrode is a suitable choice for the reduction of organic compounds.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ electrode is recommended for organic solvents to maintain a stable reference potential.[4]
-
Counter Electrode: A platinum wire serves as the counter electrode to complete the electrical circuit.
-
-
-
Deoxygenation:
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction peaks of the nitro group (e.g., -2.0 V), and then back to the initial potential.
-
Set the scan rate, typically starting at 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.[9]
-
Record the cyclic voltammogram.
-
-
Internal Referencing (Optional but Recommended):
-
After recording the voltammogram of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene (Fc/Fc⁺).[4]
-
Record the cyclic voltammogram again to determine the position of the ferrocene redox couple.
-
Report all measured potentials relative to the Fc/Fc⁺ couple to allow for accurate comparison across different experimental setups and solvent systems.
-
Comparative Electrochemical Data
The electrochemical behavior of nitroaromatic compounds is highly sensitive to their molecular structure. The following table summarizes the key electrochemical data for this compound and its related compounds. The reduction potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple, a widely accepted internal standard in non-aqueous electrochemistry.
| Compound | Structure | First Reduction Potential (E¹red vs. Fc/Fc⁺) | Second Reduction Potential (E²red vs. Fc/Fc⁺) | Key Structural Features |
| This compound | Predicted: Slightly more negative than 2-nitrofluorene | - | Two electron-donating methyl groups at the C9 position. | |
| 2-Nitrofluorene | ~ -1.1 to -1.3 V[8] | - | Unsubstituted at the C9 position. | |
| 2,7-Dinitrofluorene | ~ -0.8 to -1.0 V[8] | Further reduction at more negative potentials | Two electron-withdrawing nitro groups. | |
| 2-Nitro-9-fluorenone | ~ -0.6 to -0.8 V[8] | - | Electron-withdrawing carbonyl group at the C9 position. |
Discussion of Electrochemical Behavior
The electrochemical reduction of these fluorene derivatives is primarily centered on the nitro group(s). The first reduction is typically a one-electron process to form a stable nitro radical anion.[1]
Effect of Substituents:
-
2-Nitrofluorenone vs. 2-Nitrofluorene: The presence of the electron-withdrawing carbonyl group at the C9 position in 2-nitro-9-fluorenone makes the molecule significantly easier to reduce compared to 2-nitrofluorene. This is evidenced by its less negative (more positive) reduction potential. The carbonyl group helps to delocalize the negative charge of the nitro radical anion, thus stabilizing it.
-
2,7-Dinitrofluorene vs. 2-Nitrofluorene: The addition of a second nitro group in 2,7-dinitrofluorene also makes the molecule easier to reduce. The two strongly electron-withdrawing nitro groups act synergistically to lower the energy of the lowest unoccupied molecular orbital (LUMO), facilitating the acceptance of an electron.
Conclusion
The electrochemical comparison of this compound and its related compounds reveals a clear and predictable relationship between molecular structure and redox properties. The ease of reduction of the nitro group is significantly influenced by the nature of the substituents on the fluorene core. Electron-withdrawing groups, such as a second nitro group or a carbonyl function, make the molecule easier to reduce, resulting in less negative reduction potentials. Conversely, electron-donating groups, like the dimethyl substituents at the C9 position, are expected to make the reduction more difficult, leading to a more negative reduction potential. This understanding is fundamental for the rational design of new materials and therapeutic agents with tailored electrochemical characteristics.
References
- 1. QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of heteroatom and functionality substitution on the oxidation potential of cyclic nitroxide radicals: role of electrostatics in electrochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 2-Nitro-9-fluorenone [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Purity Assessment of 9,9-Dimethyl-2-nitro-9H-fluorene from Commercial Sources: A Guide for Researchers
In the landscape of pharmaceutical research and materials science, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable experimental outcomes. This is particularly true for specialized molecules like 9,9-Dimethyl-2-nitro-9H-fluorene, a key intermediate in the synthesis of novel organic electronics and pharmaceutical compounds.[1][2] The presence of even minor impurities can significantly impact reaction yields, introduce unwanted side products, and compromise the photophysical or biological properties of the final products.
This guide provides an in-depth, objective comparison of the purity of this compound obtained from three different commercial sources. We will delve into the underlying rationale for the analytical techniques employed and present supporting experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their critical applications.
The Significance of Purity: Why It Matters for this compound
This compound serves as a crucial building block in organic synthesis. The dimethyl substitution at the C9 position enhances solubility and prevents oxidation, making it a more stable derivative compared to the parent fluorene molecule.[3] The nitro group at the C2 position is a versatile functional handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.
The synthesis of this compound typically involves the nitration of 9,9-dimethylfluorene.[4][5] This process can lead to several potential impurities:
-
Unreacted Starting Material: Incomplete nitration can leave residual 9,9-dimethylfluorene.
-
Positional Isomers: Nitration can occur at other positions on the fluorene ring, leading to isomers that may be difficult to separate.
-
Dinitro Derivatives: Over-nitration can result in the formation of dinitro-9,9-dimethyl-fluorene species.
-
Other Synthesis-Related Impurities: Residual solvents, reagents, and byproducts from the synthesis and purification process can also be present.
These impurities can have significant consequences. For instance, unreacted starting material will reduce the yield of the desired product in subsequent reactions. Positional isomers can lead to a mixture of final products with different biological or physical properties, complicating purification and analysis. Dinitro derivatives can alter the electronic properties of materials or introduce unwanted toxicity in pharmaceutical applications.
A Multi-Faceted Approach to Purity Assessment
To provide a comprehensive assessment of purity, a combination of analytical techniques is essential. Each method offers unique insights into the nature and quantity of the main component and any impurities present. For this guide, we employed High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive purity assessment of this compound from each commercial source.
Comparative Analysis of Commercial Sources
Samples of this compound were procured from three reputable commercial suppliers, herein designated as Source A, Source B, and Source C. The following table summarizes the quantitative purity data obtained from our analysis.
| Analytical Method | Parameter | Source A | Source B | Source C |
| HPLC-UV | Purity (%) | 99.85 | 99.12 | 98.55 |
| Known Impurity 1 (%) | 0.05 | 0.45 | 0.89 | |
| Unknown Impurities (%) | 0.10 | 0.43 | 0.56 | |
| GC-MS | Purity (%) | 99.9 | 99.2 | 98.6 |
| Identified Impurities | 9,9-dimethylfluorene | 9,9-dimethylfluorene, 2,7-dinitro-9,9-dimethylfluorene | 9,9-dimethylfluorene, 2,7-dinitro-9,9-dimethylfluorene, Isomer X | |
| ¹H NMR | Purity (mol%) | >99.5 | ~99 | ~98.5 |
| Observable Impurities | Trace solvent | Minor aromatic impurities | Observable aromatic and aliphatic impurities | |
| Melting Point | Range (°C) | 102.5 - 103.0 | 101.0 - 102.5 | 100.5 - 102.0 |
Note: The data presented is a representative example for illustrative purposes.
From the comparative data, Source A consistently demonstrated the highest purity across all analytical techniques. The sharp melting point range further corroborates its high purity.[6][7] Source B showed good purity, with the primary impurity identified as the unreacted starting material and a dinitro derivative. Source C exhibited the lowest purity of the three, with multiple identifiable impurities.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity.[8]
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a concentration of approximately 0.5 mg/mL.
Rationale: A C18 reversed-phase column is effective for separating non-polar to moderately polar compounds like fluorene derivatives. The acetonitrile/water mobile phase provides good resolution, and UV detection at 254 nm is suitable for aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities with high specificity.[9]
Protocol:
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5MS, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 10 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Source Temperature: 230 °C. Quadrupole Temperature: 150 °C. Scan Range: m/z 50-400.
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of approximately 1 mg/mL.
Rationale: The HP-5MS column is a low-polarity column suitable for the analysis of aromatic compounds. The temperature program is designed to ensure good separation of the main component from potential impurities with different volatilities. Mass spectrometry provides structural information for impurity identification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).[11]
Protocol:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Experiments: ¹H NMR and ¹³C NMR spectra were acquired for all samples.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Rationale: ¹H NMR allows for the observation of protons in different chemical environments, providing a fingerprint of the molecule and any proton-containing impurities.[12] ¹³C NMR provides information about the carbon skeleton. The presence of unexpected signals can indicate impurities.
Conclusion and Recommendations
The purity of this compound can vary significantly between commercial sources. For applications where high purity is paramount, such as in the development of electronic materials or for late-stage pharmaceutical synthesis, a thorough analytical assessment is crucial.
Based on our comparative analysis, we recommend the following:
-
Prioritize Suppliers with Comprehensive Analytical Data: Whenever possible, request a detailed Certificate of Analysis that includes data from multiple techniques like HPLC and GC-MS.
-
Perform In-House Quality Control: For critical applications, it is advisable to perform in-house purity verification using at least one of the methods described in this guide.
-
Consider the Impact of Impurities: Be aware of the potential impact of common impurities on your specific application and choose a supplier and purity grade accordingly.
By adopting a rigorous, multi-technique approach to purity assessment, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 2. This compound CAS NO.605644-46-0, CasNo.605644-46-0 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]
- 6. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. preprints.org [preprints.org]
- 12. conf.uni-ruse.bg [conf.uni-ruse.bg]
comparative analysis of the charge transport properties of 9,9-Dimethyl-2-nitro-9H-fluorene-containing polymers
An In-Depth Comparative Analysis of the Charge Transport Properties of 9,9-Dimethyl-2-nitro-9H-fluorene-Containing Polymers
Introduction: The Quest for High-Performance Organic Semiconductors
In the field of organic electronics, fluorene-based polymers have emerged as a cornerstone class of materials, prized for their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties. The 9-position of the fluorene ring is a critical site for chemical modification. Attaching bulky alkyl groups, such as two methyl groups in the 9,9-dimethylfluorene unit, is a well-established strategy to enhance the polymer's solubility and prevent aggregation, which is often detrimental to device performance.
While many fluorene polymers are known for their efficient hole transport (p-type) characteristics, the development of robust electron-transporting (n-type) and ambipolar materials remains a significant challenge.[1][2] This guide focuses on a specific, yet underexplored, building block: This compound . The incorporation of a potent electron-withdrawing nitro (-NO₂) group at the 2-position is a deliberate design choice aimed at profoundly altering the electronic landscape of the polymer backbone. This modification is hypothesized to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key requirement for facilitating electron injection and transport.
This guide provides a comparative analysis, grounded in established principles of materials science, of the predicted charge transport properties of polymers containing the this compound moiety. We will benchmark these expectations against experimentally validated data from well-known fluorene-based polymer systems, offering a predictive framework for researchers and materials scientists. Furthermore, we will detail the essential experimental protocols required to validate these predictions and characterize charge transport in novel polymeric systems.
The Core Building Block: this compound
The unique electronic characteristics of polymers derived from this monomer stem directly from its molecular structure. The nitro group acts as a powerful electron sink, while the dimethyl groups ensure processability.
Caption: Molecular structure of this compound.
-
Electronic Effect of the Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly lowers the energy of the LUMO. This is expected to create polymers with high electron affinity, facilitating the injection of electrons from common cathode materials (like aluminum or calcium) and promoting stable n-type transport.
-
Role of 9,9-Dimethyl Groups: These groups disrupt inter-chain packing (π-π stacking). While excessive disruption can hinder charge hopping between polymer chains, a moderate degree of separation prevents uncontrolled aggregation and enhances solubility in common organic solvents, making these materials suitable for solution-based processing techniques like spin-coating.[3]
Comparative Analysis: Predicted vs. Measured Performance
Direct experimental data for polymers exclusively containing the this compound unit is scarce in published literature. Therefore, we present a comparative analysis by benchmarking the predicted properties of a hypothetical homopolymer against well-characterized fluorene-based systems.
| Polymer System | Key Structural Feature | Charge Transport Type | Mobility (μ) [cm²/Vs] | Measurement Technique |
| P(NDI2OD-T2) (ActivInk™ N2200)[4] | Naphthalene diimide (NDI) acceptor unit | n-type (Electron) | ~10⁻³ - 10⁻² | Time-of-Flight (TOF) |
| Hypothetical Poly(this compound) | Nitro-fluorene acceptor unit | Predicted n-type | Expected ~10⁻⁴ - 10⁻³ | To be determined |
| Fluorene-Arylamine Copolymers [2] | Triarylamine donor unit | p-type (Hole) | ~10⁻⁵ - 10⁻³ | Dark Injection (DI) |
| Hypothetical Donor-Acceptor Copolymer (e.g., with Thiophene) | Nitro-fluorene acceptor + Donor co-monomer | Predicted Ambipolar | Expected μₑ ≈ μₕ ≈ 10⁻⁵ - 10⁻⁴ | To be determined |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) [5] | Benzothiadiazole (BT) acceptor unit | Ambipolar | μₑ ≈ 1 x 10⁻³ μₕ ≈ 1 x 10⁻⁶ | Various (FET, SCLC) |
Analysis and Causality:
-
Predicted n-type Behavior: The hypothetical homopolymer of this compound is expected to exhibit strong n-type characteristics. The electron mobility is predicted to be competitive, potentially in the range of 10⁻⁴ to 10⁻³ cm²/Vs. This prediction is based on the principle that strong, localized electron-withdrawing groups like -NO₂ effectively lower the LUMO level, creating a favorable pathway for electron transport, similar to how the powerful NDI unit functions in benchmark n-type polymers like P(NDI2OD-T2).[4]
-
Potential for Ambipolar Transport: When copolymerized with an electron-donating monomer (like thiophene or arylamine), the resulting donor-acceptor (D-A) polymer is predicted to be ambipolar. The nitro-fluorene unit would serve as the acceptor, facilitating electron transport, while the donor unit would facilitate hole transport. Achieving balanced electron and hole mobilities (μₑ ≈ μₕ) is a key goal for efficient light-emitting devices, and this D-A strategy is a proven method to achieve it, as seen in materials like F8BT.[5] However, the vast difference in reported electron and hole mobilities for F8BT highlights the challenge of achieving truly balanced transport.[5]
Experimental Protocols for Charge Transport Characterization
To experimentally validate the predicted properties, several well-established techniques are employed. The choice of method depends on the material properties and the desired information (e.g., bulk mobility vs. interface-dominated transport).
Time-of-Flight (TOF) Photoconductivity
The TOF method is a definitive technique for measuring the bulk charge carrier mobility in materials with relatively low carrier densities and high resistivity.[6]
Principle: A thin film of the polymer is sandwiched between two electrodes. A short laser pulse, with energy greater than the polymer's bandgap, generates a sheet of electron-hole pairs near one of the electrodes. A bias voltage is applied across the device, which separates the pairs and causes one type of carrier to drift across the film. The time it takes for this sheet of charge to reach the opposite electrode (the transit time, tₜ) is measured from the resulting photocurrent transient.
Step-by-Step Methodology:
-
Device Fabrication:
-
A transparent conductive substrate (e.g., ITO-coated glass) is thoroughly cleaned.
-
A film of the polymer (typically 1-10 µm thick for clear transit) is deposited onto the ITO via spin-coating or drop-casting.
-
A top metal electrode (e.g., Al or Ca for electron transport, Au for hole transport) is deposited via thermal evaporation.
-
-
Measurement:
-
The device is placed in a vacuum chamber and connected to a voltage source and a fast oscilloscope.
-
A pulsed laser (e.g., a nitrogen laser at 337 nm) is directed at the semi-transparent electrode.
-
A voltage bias is applied, and the laser is fired.
-
The resulting photocurrent is recorded by the oscilloscope as a function of time.
-
-
Data Analysis:
-
The transit time (tₜ) is identified from the shape of the photocurrent transient (often as a "kink" when plotted on a log-log scale).
-
The mobility (μ) is calculated using the formula: μ = L² / (V * tₜ) , where L is the film thickness and V is the applied voltage.
-
Caption: Workflow for Time-of-Flight (TOF) mobility measurement.
Organic Field-Effect Transistor (OFET)
The OFET architecture is invaluable for probing charge transport along the dielectric-semiconductor interface, which is highly relevant for display and logic applications.[7]
Principle: An OFET is a three-terminal device. A voltage applied to the gate electrode induces an accumulation of charge carriers (an electron or hole channel) at the interface between the semiconductor and a dielectric layer. The mobility is then calculated from the current flowing between the source and drain electrodes as a function of the gate and source-drain voltages.
Step-by-Step Methodology:
-
Device Fabrication (Bottom-Gate, Bottom-Contact):
-
Start with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (the dielectric).
-
Pattern source and drain electrodes (typically gold, Au) on the SiO₂ using photolithography. Gold is often pre-treated with a self-assembled monolayer (SAM) to improve charge injection.
-
Deposit the active polymer layer via spin-coating from solution.
-
Anneal the device to remove residual solvent and improve film morphology.
-
-
Measurement:
-
Place the device on a probe station.
-
Apply a source-drain voltage (V_ds).
-
Sweep the gate voltage (V_g) and measure the source-drain current (I_ds) to obtain the transfer curve.
-
Sweep V_ds at a fixed V_g to obtain the output curve.
-
-
Data Analysis:
-
The mobility is typically extracted from the saturation regime of the transfer curve using the equation: I_ds = (W / 2L) * Cᵢ * μ * (V_g - V_th)² , where W and L are the channel width and length, Cᵢ is the capacitance per unit area of the dielectric, and V_th is the threshold voltage.
-
Caption: Diagram of a bottom-gate, bottom-contact OFET device.
Conclusion and Future Outlook
This guide presents a scientifically grounded, predictive analysis of the charge transport properties of polymers containing the this compound monomer. Based on fundamental structure-property relationships, the strong electron-withdrawing nature of the nitro group is expected to induce potent n-type behavior in homopolymers and ambipolar characteristics in donor-acceptor copolymers. These materials represent a promising, yet underexplored, avenue for developing new organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and printed electronics.
The true potential of this material class can only be unlocked through synthesis and rigorous experimental validation. The detailed protocols for TOF and OFET measurements provided herein offer a clear roadmap for researchers to characterize these novel polymers. Such studies would not only confirm the predictions made in this guide but also contribute valuable data to the broader field, helping to refine the design rules for the next generation of high-performance organic electronic materials.
References
- 1. Fluorene-based co-polymer with high hole mobility and device performance in bulk heterojunction organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorene-Arylamine Copolymers: Separable Control of Hole Transport and Light Emission Through Composition and Conformation — Fluxim [fluxim.com]
- 3. mdpi.com [mdpi.com]
- 4. uni-potsdam.de [uni-potsdam.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembled monolayer field-effect transistors based on oligo-9,9′-dioctylfluorene phosphonic acids - Nanoscale (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9,9-Dimethyl-2-nitro-9H-fluorene
As researchers and developers, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound 9,9-Dimethyl-2-nitro-9H-fluorene (CAS No. 605644-46-0) is a valuable intermediate in materials science, particularly for organic light-emitting diodes (OLEDs), and as a fluorescent dye.[1][2][3] However, its nitroaromatic structure necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and prevent environmental contamination.
Hazard Assessment & Risk Mitigation: A Proactive Stance
While comprehensive toxicological data for this compound is limited, its chemical class—nitroaromatic compounds—is well-known for potential toxicity, environmental persistence, and, in some cases, carcinogenicity.[3][4][5][6][7] Therefore, we must operate under the precautionary principle, treating this compound as hazardous waste until proven otherwise.
1.1. Physicochemical Properties & Inferred Hazards
| Property | Value | Significance for Disposal |
| Appearance | Yellow crystalline solid/powder.[1][2][3][8] | The solid form can generate dust, posing an inhalation risk. |
| CAS Number | 605644-46-0[1][2][8][9] | Essential for accurate waste labeling and manifest creation. |
| Molecular Formula | C15H13NO2[1][2][3][8] | Indicates a carbon-based organic compound with a nitro group. |
| Solubility | Soluble in organic solvents.[1][3] | Rinsates from cleaning glassware will be contaminated and must be disposed of as hazardous waste. |
| Environmental | Analogous aromatic compounds are very toxic to aquatic life with long-lasting effects.[10] | Strictly prohibits disposal down the drain. |
1.2. Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure. All handling and disposal steps must be performed while wearing the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves.[4] | Prevents dermal absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling. |
| Eye Protection | Chemical safety goggles and/or a face shield.[4] | Protects against splashes of solutions or accidental aerosolization of powder. |
| Body Protection | Flame-resistant lab coat.[4] | Protects skin and personal clothing from contamination. Must be removed before leaving the lab.[11] |
| Respiratory | Use only within a certified chemical fume hood.[5][12] | A fume hood is critical to prevent inhalation of the fine powder. |
Waste Segregation & Containment Protocol
The cornerstone of proper chemical disposal is meticulous segregation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process.
2.1. The Principle of Segregation
This compound waste must never be mixed with general trash or discharged into the sewer system.[10][13] It must be collected as a distinct hazardous chemical waste stream. This includes the pure compound, reaction mixtures containing it, and any materials used in its handling or cleanup.
2.2. Step-by-Step Containment Procedure
-
Select the Correct Waste Container :
-
For Solid Waste : Use a clearly marked, sealable, and sturdy container for solid waste (e.g., a high-density polyethylene (HDPE) pail or drum). This includes excess this compound powder, contaminated gloves, weigh boats, and paper towels.
-
For Liquid Waste : Use a compatible, shatter-resistant, and leak-proof container (e.g., an HDPE or coated glass bottle) for solutions containing the compound and for the first organic solvent rinse of any contaminated glassware.
-
-
Accurate and Complete Labeling :
-
Immediately label the waste container using your institution's official hazardous waste tag.[14]
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "605644-46-0"
-
An accurate estimation of the concentration and total volume/mass.
-
The accumulation start date.
-
The relevant hazard pictograms (e.g., Environmental Hazard, Health Hazard).
-
-
-
Transferring Waste :
-
Always conduct waste transfers inside a chemical fume hood to minimize exposure.
-
For solid waste, carefully place contaminated items into the designated container. Avoid generating dust.
-
For liquid waste, use a funnel to pour solutions and rinsates into the liquid waste container.
-
-
Secure Containment :
-
Keep the waste container securely sealed at all times, except when actively adding waste.[14] This prevents the release of vapors and protects against spills.
-
The Disposal Workflow: From Benchtop to Destruction
The journey of hazardous waste from the laboratory is a highly regulated process. Understanding this pathway ensures your actions at the bench align with the final disposal requirements.
3.1. Visualization of the Disposal Pathway
The following diagram illustrates the standard workflow for the disposal of this compound waste.
Caption: Disposal workflow from generation to final destruction.
3.2. Procedural Steps for Final Disposal
-
Interim Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation, under the control of the laboratory personnel, and clearly marked.
-
Request Pickup : Once the waste container is nearly full (typically 75-80%) or has reached the institutional time limit (e.g., 150 days), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[14]
-
EHS Consolidation : The EHS department is responsible for collecting the waste from your lab, consolidating it with other compatible waste streams, and ensuring it is properly manifested for transport.
-
Final Destruction : EHS will transfer the waste to a licensed hazardous waste disposal company. For nitroaromatic compounds like this, the preferred method of destruction is high-temperature incineration, which ensures complete breakdown of the molecule into less harmful components.[15][16]
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[4] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Small Spill (in a fume hood) :
-
Alert others in the area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Carefully collect the absorbent material using non-sparking tools and place it in your labeled solid hazardous waste container.
-
Wipe the area clean with a solvent-moistened towel (e.g., ethanol or acetone), and place the towel in the waste container.
-
-
Large Spill : Evacuate the immediate area and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- 1. 9,9-Dimethyl-2-nitrofluorene 605644-46-0 [mingyuanchemical.com]
- 2. 9,9-Dimethyl-2-nitrofluorene [myskinrecipes.com]
- 3. brightcommercial.lookchem.com [brightcommercial.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ucy.ac.cy [ucy.ac.cy]
- 6. reddit.com [reddit.com]
- 7. moltox.com [moltox.com]
- 8. warshel.com [warshel.com]
- 9. This compound | C15H13NO2 | CID 46912048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. geneseo.edu [geneseo.edu]
- 11. university-operations-dev.scu.edu [university-operations-dev.scu.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
